7-Keto Cholesterol-d7
描述
Structure
3D Structure
属性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKMWSQVKJCOP-KVZGVLACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 7-Keto Cholesterol-d7
This guide provides a comprehensive overview of this compound, a deuterated isotopologue of the biologically significant oxysterol, 7-Keto Cholesterol. It is primarily utilized as an internal standard for precise quantification in mass spectrometry-based analyses. This document details its physicochemical properties, provides exemplary experimental protocols for its application, and explores the complex signaling pathways influenced by its non-deuterated counterpart.
Physicochemical Properties of this compound
The essential quantitative data for this compound are summarized below. This information is critical for accurate experimental design and data interpretation.
| Property | Value | Citations |
| Molecular Weight | 407.7 g/mol (also cited as 407.68 g/mol ) | [1][2][3][4][5] |
| Molecular Formula | C₂₇H₃₇D₇O₂ | [1][2][3][4] |
| CAS Number | 127684-08-6 | [1][2][3][4] |
| Formal Name | 3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d₇ | [1][2] |
| Synonyms | Δ⁵-Cholesterol-3β-ol-7-one-d₇, 7-oxo Cholesterol-d₇ | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₇) | [1][2] |
| Formulation | Solid | [1][2] |
Experimental Protocols: Quantification of 7-Keto Cholesterol
This compound is the internal standard of choice for the accurate measurement of 7-Keto Cholesterol in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and does not typically require derivatization, simplifying sample preparation.[5][6]
1. Sample Preparation (Plasma)
-
Spiking: To 25 µL of plasma, add a known concentration of this compound (e.g., 50 ng/mL in methanol) as the internal standard (IS).[5]
-
Hydrolysis & Extraction: Perform alkaline hydrolysis to release esterified oxysterols. Follow with liquid-liquid extraction (e.g., with n-hexane) to isolate the sterol fraction.[7]
-
Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reverse-phase column is commonly used (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm).[5]
-
Mobile Phase: A binary gradient system is typical.
-
Gradient: A typical gradient might increase from 80% B to 95% B over 3 minutes, hold at 100% B for 1 minute, and then re-equilibrate.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 30°C.[5]
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity.
-
MRM Transitions (Example):
-
7-Keto Cholesterol: m/z 401.3 -> 383.3 (quantifier)
-
This compound (IS): Monitor appropriate transition based on instrument optimization.
-
II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This classic method requires derivatization to improve the volatility and thermal stability of the analyte.[7]
1. Sample Preparation
-
Internal Standard Addition: Add this compound to the sample.
-
Hydrolysis and Extraction: As with the LC-MS protocol, perform hydrolysis and liquid-liquid extraction.
-
Derivatization:
-
Dry the extract completely under nitrogen.
-
Add anhydrous pyridine (B92270) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture like Sylon BTZ.
-
Incubate to form trimethylsilyl (B98337) (TMS) ethers.
-
2. GC Conditions
-
Column: A low-bleed capillary column such as a DB-5ms is suitable.
-
Carrier Gas: Helium.
-
Injector Temperature: 290°C.
-
Oven Program: A temperature gradient is necessary to separate the analytes. An example program: start at 100°C, ramp to 260°C, then ramp at a slower rate to 290°C and hold.
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[7]
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS systems. Monitor characteristic fragment ions for the TMS-derivatized 7-Keto Cholesterol and its d7-isotopologue.
Biological Signaling Pathways of 7-Keto Cholesterol
7-Keto Cholesterol, an oxidation product of cholesterol, is a bioactive molecule implicated in the pathophysiology of numerous age-related diseases, including atherosclerosis and age-related macular degeneration (AMD).[2][3] It exerts its effects by modulating complex cellular signaling networks, leading to inflammation, apoptosis, and endoplasmic reticulum (ER) stress.
Workflow for Quantification using an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is fundamental to correcting for analyte loss during sample preparation and for variations in instrument response, ensuring analytical accuracy.
Caption: General workflow for quantifying 7-Keto Cholesterol using a deuterated internal standard.
Inflammatory Signaling Pathways
7-Keto Cholesterol is a potent pro-inflammatory agent that can activate multiple signaling cascades, culminating in the expression of inflammatory cytokines. One key mechanism involves the Toll-Like Receptor 4 (TLR4).[3]
Caption: 7-Keto Cholesterol-induced inflammatory signaling via the TLR4 receptor.[3]
NLRP3 Inflammasome Activation
In the context of atherosclerosis, 7-Keto Cholesterol contributes to the activation of the NLRP3 inflammasome in macrophages, a critical step in the inflammatory cascade.[8][9][10]
References
- 1. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Oxysterols in the Activation of the NLRP3 Inflammasome as a Potential Pharmacological Approach in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide to the Synthesis and Purification of 7-Keto Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 7-Keto Cholesterol-d7, a crucial internal standard for mass spectrometry-based quantification of 7-Keto Cholesterol in biological samples. Given the limited availability of a direct, published chemical synthesis protocol for the deuterated analog, this guide outlines a well-established method for the synthesis of unlabeled 7-Keto Cholesterol, which can be adapted for the preparation of its deuterated counterpart, starting from the commercially available Cholesterol-d7.
Introduction
7-Ketocholesterol (B24107) (7-KC) is a significant oxysterol formed from the oxidation of cholesterol. It is implicated in various pathological processes, including atherosclerosis and neurodegenerative diseases. Accurate quantification of 7-KC in biological matrices is therefore critical for research and clinical diagnostics. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in mass spectrometric analyses. The deuterium-labeled standard mimics the chromatographic behavior and ionization efficiency of the endogenous analyte, allowing for reliable correction of matrix effects and variations in sample processing.
The most common commercially available form of this compound is deuterated on the side chain, specifically as 3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d7. This guide focuses on a synthetic approach starting from the corresponding Cholesterol-d7.
Synthesis of this compound
The synthesis of this compound can be achieved through the allylic oxidation of a suitable deuterated cholesterol precursor. A widely used and effective method for this transformation is the oxidation of the 3-acetate protected cholesterol with a chromium-based reagent, followed by deprotection.
Proposed Synthetic Pathway
The proposed two-step synthesis involves:
-
Acetylation of Cholesterol-d7: Protection of the 3β-hydroxyl group as an acetate (B1210297) ester.
-
Allylic Oxidation: Introduction of the keto group at the C7 position.
-
Hydrolysis: Deprotection of the 3β-acetate group to yield the final product.
Experimental Protocol
The following protocol is adapted from the established synthesis of unlabeled 7-ketocholesterol and is expected to be applicable for the deuterated analog.
Step 1: Acetylation of Cholesterol-d7
-
Dissolve Cholesterol-d7 (1 equivalent) in pyridine.
-
Add acetic anhydride (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated copper sulfate (B86663) solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Cholesteryl-d7 acetate.
Step 2: Allylic Oxidation of Cholesteryl-d7 Acetate
-
Dissolve the crude Cholesteryl-d7 acetate in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Add a solution of t-butyl chromate in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a solution of oxalic acid to decompose the excess oxidant.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 7-Keto Cholesteryl-d7 acetate.
Step 3: Hydrolysis of 7-Keto Cholesteryl-d7 Acetate
-
Dissolve the crude 7-Keto Cholesteryl-d7 acetate in a mixture of methanol and water.
-
Add potassium carbonate (K2CO3) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials and side products. A combination of crystallization and preparative chromatography is typically employed.
Purification Workflow
Experimental Protocol
Crystallization:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Preparative Thin-Layer Chromatography (TLC):
For higher purity, preparative TLC can be performed.
-
Dissolve the crystallized product in a suitable solvent (e.g., dichloromethane (B109758)/methanol mixture).
-
Apply the solution as a band onto a preparative TLC plate (e.g., silica (B1680970) gel 60 F254).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The optimal solvent system should be determined by analytical TLC to achieve good separation between the product and any impurities.
-
Visualize the bands under UV light (if the compound is UV active) or by staining a small portion of the plate.
-
Scrape the silica band corresponding to the product.
-
Extract the product from the silica gel with a polar solvent such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Filter the silica gel and concentrate the filtrate under reduced pressure to obtain the purified this compound.
Quantitative Data
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| Oxidation of Cholesteryl Acetate | 7-Keto Cholesteryl Acetate | 60-70 | >95 (after crystallization) | TLC, GC-MS |
| Hydrolysis | 7-Keto Cholesterol | >90 | >98 (after prep. TLC) | TLC, GC-MS, NMR |
Note: Yields are highly dependent on reaction scale and optimization of conditions.
Characterization
The final product should be thoroughly characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium (B1214612) atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess isotopic enrichment. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm deuteration.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The synthesis and purification of this compound, while not explicitly detailed in a single source, can be reliably achieved by adapting established methods for the synthesis of its non-deuterated analog. The key steps involve the protection of the hydroxyl group, allylic oxidation, and subsequent deprotection, followed by rigorous purification using crystallization and preparative chromatography. Careful execution of these steps and thorough characterization of the final product will ensure the availability of a high-quality internal standard for accurate and precise quantification of 7-Keto Cholesterol in various research and clinical applications.
The Double-Edged Sword: A Technical Guide to the Biological Significance of 7-Ketocholesterol in Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (B24107) (7-KC) is a prominent and biologically active oxysterol, formed from the oxidation of cholesterol.[1] Unlike its parent molecule, 7-KC is often implicated as a pathogenic molecule in a variety of age-related and chronic diseases.[2][3][4] Its accumulation in tissues and circulation is a hallmark of cellular stress and is increasingly recognized as a key player in the progression of atherosclerosis, neurodegenerative disorders, and age-related macular degeneration. This technical guide provides an in-depth analysis of the biological significance of 7-KC in disease, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.
Data Presentation: 7-Ketocholesterol Levels in Health and Disease
The following tables summarize quantitative data on 7-KC concentrations in various biological samples, highlighting the significant differences observed between healthy controls and individuals with specific diseases.
Table 1: 7-Ketocholesterol Levels in Cardiovascular Disease
| Biological Sample | Condition | 7-KC Concentration | Reference |
| Serum | Normal Coronary Arteries | 19.0 ± 11.3 ng/mL | [5][6] |
| Serum | Coronary Artery Disease (CAD) | 32.4 ± 23.1 ng/mL | [5][6] |
Table 2: 7-Ketocholesterol Levels in Neurodegenerative Disease (Alzheimer's Disease)
| Biological Sample | Condition | 7-KC Concentration | Reference |
| Brain Tissue (Frontal Cortex) | Control | Values not explicitly quantified in the provided text, but noted to be lower than in AD. | [7] |
| Brain Tissue (Frontal Cortex) | Alzheimer's Disease (AD) | Elevated compared to controls. | [7][8] |
| Brains of 3xTg mouse model of AD | Control | Lower than 3xTg mice. | [7] |
| Brains of 3xTg mouse model of AD | 3xTg mice | Higher than control mice. | [7] |
Table 3: 7-Ketocholesterol Levels in Age-Related Macular Degeneration (AMD)
| Biological Sample | Condition | 7-KC Concentration (pmol/nmol of cholesterol) | Reference |
| Human Neural Retina | Older Donors (72-95 yrs) | 8 - 20 | [9][10] |
| Human RPE | Older Donors (72-95 yrs) | 200 - 17,000 | [9][10] |
| Human RPE-capped Drusen | Older Donors (72-95 yrs) | 200 - 2,000 | [9][10] |
Table 4: Dose-Dependent Effects of 7-Ketocholesterol on Inflammatory Cytokine Induction in ARPE-19 Cells
| 7-KC Concentration (µM) | VEGF mRNA Induction | IL-6 mRNA Induction | IL-8 mRNA Induction |
| 5-12 | Significant Induction | Required 15 µM for induction | Significant Induction |
| 15 | Marked Induction | Marked Induction | Marked Induction |
| 20 | Marked Induction | Marked Induction | Marked Induction |
Data adapted from Larrayoz et al., 2010.[11]
Core Signaling Pathways Modulated by 7-Ketocholesterol
7-KC exerts its pathological effects by activating a cascade of intracellular signaling pathways, primarily revolving around inflammation, oxidative stress, and apoptosis.
7-Ketocholesterol-Induced Inflammatory Signaling
A key mechanism by which 7-KC promotes disease is through the induction of a potent inflammatory response. This is often mediated by the activation of Toll-like receptor 4 (TLR4) and the subsequent downstream signaling cascade involving NF-κB.[12][13][14]
References
- 1. 7-Ketocholesterol in disease and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influential role of 7-Ketocholesterol in the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Significance of Serum 7-Ketocholesterol Concentrations in the Progression of Coronary Atherosclerosis [jstage.jst.go.jp]
- 6. Clinical significance of serum 7-ketocholesterol concentrations in the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidized cholesterol species as signaling molecules in the brain: diabetes and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-ketocholesterol accumulates in ocular tissues as a consequence of aging and is present in high levels in drusen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-ketocholesterol accumulates in ocular tissues as a consequence of aging and is present in high levels in drusen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of analytical accuracy and precision is paramount. This is especially true in regulated environments such as pharmaceutical development and clinical research, where reliable data is crucial for decision-making. Deuterated internal standards have emerged as the "gold standard" for achieving robust and reproducible results.[1] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and critical advantages of employing deuterated standards in quantitative mass spectrometry.
Core Principles: Why Deuterated Standards Reign Supreme
The foundational principle of using a deuterated internal standard lies in the concept of isotope dilution mass spectrometry (IDMS) .[2] A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H).[3] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave almost identically throughout the analytical process.[4]
This co-elution and analogous behavior are critical for compensating for various sources of analytical variability that can compromise data quality, including:
-
Matrix Effects: Complex biological matrices like plasma, urine, and tissue homogenates contain endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[3]
-
Sample Preparation Variability: Losses of the analyte during multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction are mirrored by proportional losses of the deuterated internal standard. The consistent ratio of the analyte to the internal standard effectively corrects for this variability.
-
Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. The deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reliable measurements.[4]
Isotope Dilution Mass Spectrometry (IDMS) Workflow
The core of quantitative analysis using deuterated standards is the IDMS workflow. A known amount of the deuterated standard is added to the sample at the earliest possible stage. The ratio of the signal from the endogenous analyte to the signal from the deuterated standard is then used to calculate the analyte's concentration.
Quantitative Data Presentation
The use of deuterated internal standards consistently leads to improved accuracy and precision in quantitative assays. The following tables summarize representative data from LC-MS/MS methods, highlighting the performance enhancements achieved.
Table 1: Comparison of Precision and Accuracy with Different Internal Standards
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%RSD) | Reference |
| Lapatinib (B449) in Plasma | Deuterated (Lapatinib-d3) | -2.5 to 3.2 | 2.1 to 5.6 | [5] |
| Lapatinib in Plasma | Structural Analog (Zileuton) | -15.8 to 12.3 | 8.9 to 14.7 | [5] |
| Testosterone in Plasma | Deuterated (Testosterone-d2) | Within ±5% | < 5% | [6] |
| Testosterone in Plasma | Deuterated (Testosterone-d5) | Significant negative bias | >10% | [6] |
Table 2: Typical Performance of an LC-MS/MS Method for Multi-Class Antibiotics in Urine using Deuterated Internal Standards
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Cefepime | 5 - 5000 | 5 | < 6% | < 8% |
| Meropenem | 2 - 2000 | 2 | < 5% | < 7% |
| Ciprofloxacin | 1 - 1000 | 1 | < 7% | < 9% |
| Moxifloxacin | 1 - 1000 | 1 | < 6% | < 8% |
| Linezolid | 2 - 2000 | 2 | < 5% | < 7% |
| Piperacillin | 10 - 10000 | 10 | < 8% | < 10% |
Data compiled from representative LC-MS/MS application notes.[1][7]
Experimental Protocols
Detailed and robust experimental protocols are essential for successful quantitative analysis. Below are generalized methodologies for common applications.
Protocol 1: Quantification of a Small Molecule Drug in Human Plasma using Protein Precipitation
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Pre-treatment:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to each sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot onto the LC-MS/MS system for analysis.
-
Protocol 2: Quantification of Antibiotics in Human Urine using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: [1]
-
Solid-Phase Extraction (SPE): [1]
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[1]
-
Load the pre-treated urine sample onto the conditioned cartridge.[1]
-
Wash the cartridge with 3 mL of deionized water.[1]
-
Dry the cartridge under vacuum for 5 minutes.[1]
-
Elute the analytes and internal standards with 2 x 1.5 mL of methanol.[1]
-
-
Eluate Processing and Analysis: [1]
Application in Signaling Pathway Analysis
Deuterated standards are instrumental in the quantitative analysis of proteins and post-translational modifications within signaling pathways. Stable Isotope Dilution-Selected Reaction Monitoring (SID-SRM)-Mass Spectrometry is a powerful technique for this purpose.[8] For example, in the study of the innate immune response, deuterated synthetic peptides corresponding to tryptic peptides of key signaling proteins like Interferon Regulatory Factor 3 (IRF-3) and NF-κB can be used as internal standards for their absolute quantification.[8][9]
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical process provides unparalleled correction for matrix effects, sample preparation variability, and instrument drift. This leads to the generation of highly accurate, precise, and reliable data, which is fundamental for advancing research, ensuring patient safety in clinical settings, and accelerating drug development pipelines. The adoption of deuterated standards in conjunction with robust experimental protocols empowers researchers and scientists to have the utmost confidence in their quantitative mass spectrometry results.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Applications of selected reaction monitoring (SRM)-mass spectrometry (MS) for quantitative measurement of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Technical Guide to 7-Keto Cholesterol-d7: Suppliers and Quality Specifications
For researchers, scientists, and professionals in drug development, the procurement of high-quality internal standards is a critical step for accurate bioanalytical assays. This guide provides an in-depth overview of 7-Keto Cholesterol-d7, a deuterated analog of 7-Keto Cholesterol commonly used as an internal standard in mass spectrometry-based quantification. We present a comparative summary of suppliers and their quality specifications, alongside a logical workflow for supplier selection and a general experimental protocol for its application.
Supplier and Quality Specifications
The selection of a suitable this compound supplier is contingent on several factors, primarily the purity, isotopic enrichment, and available documentation. Below is a summary of information from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Assay | Isotopic Enrichment | Form | Storage Temperature |
| Cayman Chemical | This compound | 127684-08-6 | C27H37D7O2 | ≥98% | ≥99% deuterated forms (d1-d7) | A solid | -20°C |
| Sigma-Aldrich (Avanti) | 7-Ketocholesterol-d7 | 127684-08-6 | C27H37O2D7 | >99% (TLC) | Not explicitly stated | Powder | −20°C |
| MedChemExpress | This compound | 127684-08-6 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | -80°C (6 months), -20°C (1 month) |
| Pharmaffiliates | This compound | 127684-08-6 | C27H37D7O2 | Not explicitly stated | Not explicitly stated | White Solid | 2-8°C Refrigerator |
Note: The level of detail regarding quality specifications can vary between suppliers. It is recommended to request a certificate of analysis (CoA) for batch-specific data.
Logical Workflow for Supplier Selection
The process of selecting a this compound supplier should be systematic to ensure the procurement of a product that meets the stringent requirements of analytical assays. The following diagram illustrates a logical workflow for this selection process.
Caption: A logical workflow for the selection of a this compound supplier.
General Experimental Workflow for Quantification
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to correct for sample preparation variability and matrix effects. The following diagram outlines a general experimental workflow.
Understanding Isotopic Labeling in 7-Keto Cholesterol-d7: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 7-Keto Cholesterol-d7, focusing on its isotopic labeling, application as an internal standard, and the methodologies for its use in quantitative analysis. This deuterated sterol is an essential tool for accurately measuring levels of 7-keto cholesterol, a significant oxysterol implicated in numerous physiological and pathological processes, including atherosclerosis and neurodegenerative diseases.[1][2]
Core Concept: Isotopic Labeling and Internal Standards
This compound is the deuterium-labeled form of 7-Keto Cholesterol.[3] The key to its function lies in the replacement of seven hydrogen atoms with deuterium (B1214612) atoms on the side chain (specifically at the 25, 26, and 27 positions).[4][5][6] This isotopic substitution increases the molecular weight by approximately 7 Daltons compared to the endogenous, unlabeled compound.
In quantitative mass spectrometry (MS) techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS), an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but has a different mass-to-charge ratio (m/z). Because this compound is chemically almost identical to its unlabeled counterpart, it behaves the same way during sample extraction, purification, and chromatography. However, its increased mass allows the mass spectrometer to distinguish it from the endogenous 7-Keto Cholesterol. By adding a known quantity of the d7 standard to a sample at the beginning of the workflow, any loss of the analyte during sample preparation can be corrected for by measuring the ratio of the analyte to the internal standard, ensuring highly accurate and precise quantification.
Quantitative Data Summary
The physical and chemical properties of this compound are crucial for its application. The table below summarizes key quantitative data.
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₇D₇O₂ | [4][5][7] |
| Molecular Weight | ~407.7 g/mol | [4][5][7] |
| CAS Number | 127684-08-6 | [4][5][7] |
| Formal Name | 3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d₇ | [4][5] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | [5] |
| Mass Difference | +7 Da (compared to unlabeled 7-Keto Cholesterol) | |
| Primary Application | Internal standard for GC-MS or LC-MS quantification | [4][5] |
Experimental Protocols
The following is a generalized protocol for the quantification of 7-Keto Cholesterol in plasma using this compound as an internal standard, based on established LC-MS/MS methods.[8]
Objective: To accurately measure the concentration of 7-Keto Cholesterol in human plasma.
1. Preparation of Standards and Reagents:
- Calibration Standards: Prepare a series of calibration standards by spiking charcoal-stripped (lipid-free) plasma with known concentrations of unlabeled 7-Keto Cholesterol (e.g., 1 to 400 ng/mL).[8]
- Quality Controls (QCs): Prepare low, medium, and high concentration QCs in charcoal-stripped plasma to assess assay accuracy and precision.[8]
- Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol (B129727) at a fixed concentration (e.g., 50 ng/mL).[8]
2. Sample Preparation and Extraction:
- Thaw plasma samples, calibrators, and QCs on ice.
- To a 100 µL aliquot of each sample, add a precise volume of the this compound internal standard solution.
- Add an organic solvent (e.g., 1-propanol (B7761284) or a mixture of hexane/isopropanol) to precipitate proteins and extract lipids.
- Vortex vigorously for 1-2 minutes to ensure thorough mixing.
- Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant (containing the lipids) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the initial LC mobile phase.
3. LC-MS/MS Analysis:
- Chromatographic Separation:
- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
- Column: A C18 reverse-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.[9]
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 5 mM ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., methanol with 0.05% formic acid).[9]
- Flow Rate: Typically 0.25 - 0.4 mL/min.[9]
- Injection Volume: 5-10 µL.
- Mass Spectrometry Detection:
- MS System: A tandem mass spectrometer (e.g., triple quadrupole) operated in positive electrospray ionization (ESI+) mode.[9]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor ion → product ion transitions for both the analyte and the internal standard. For 7-Keto Cholesterol, a common transition is the loss of water from the protonated molecule [M+H-H₂O]⁺. The exact m/z values will be:
- 7-Keto Cholesterol: e.g., m/z 401.3 → 383.3
- This compound: e.g., m/z 408.4 → 390.4
- MS Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.[9]
4. Data Analysis and Quantification:
- Integrate the peak areas for the specified MRM transitions of both 7-Keto Cholesterol and this compound.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples, calibrators, and QCs.
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators. A linear regression with 1/x or 1/x² weighting is typically used.
- Determine the concentration of 7-Keto Cholesterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the metabolic context of 7-Keto Cholesterol.
Caption: Quantitative analysis workflow using an isotopically labeled internal standard.
Caption: Primary enzymatic and non-enzymatic pathways for 7-Keto Cholesterol formation.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 127684-08-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 7-KETOCHOLESTEROL | Eurisotop [eurisotop.com]
- 7. scbt.com [scbt.com]
- 8. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
physical and chemical properties of 7-Keto Cholesterol-d7
This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and biological relevance of 7-Keto Cholesterol-d7. It is intended for researchers, scientists, and drug development professionals working with oxysterols and their deuterated analogues.
Physical and Chemical Properties
This compound is the deuterated form of 7-Keto Cholesterol, a major product of cholesterol oxidation. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d7 | [1] |
| Synonyms | Δ5-Cholesterol-3β-ol-7-one-d7, 7-oxo Cholesterol-d7 | [1] |
| CAS Number | 127684-08-6 | [1][2] |
| Molecular Formula | C₂₇H₃₇D₇O₂ | [1] |
| Molecular Weight | 407.7 g/mol | [1][3] |
| Appearance | Solid (White to off-white) | [2] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 2 mg/ml, DMSO: 0.1 mg/ml, Ethanol: 20 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Synthesis
The synthesis of this compound typically involves the introduction of deuterium atoms into the cholesterol backbone. A common strategy is to use a deuterated precursor. For instance, [d₇]-7-dehydrocholesterol can be oxidized by Cytochrome P450 7A1 (CYP7A1) to yield [d₇]-7-ketocholesterol[4]. Another general method for preparing deuterated sterols involves the preparation of a 6-oxo-3α,5α-cyclosteroid intermediate, followed by a base exchange in the presence of deuterium oxide to introduce deuterium at the C-7 position. Subsequent reduction with sodium borodeuteride can introduce a deuterium atom at the C-6 position, and rearrangement yields the desired deuterated Δ⁵-sterol[5].
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of 7-Keto Cholesterol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of 7-Keto Cholesterol in Plasma by LC-MS/MS
This protocol describes a method for the analysis of 7-Keto Cholesterol in human plasma.
3.1.1. Materials and Reagents
-
7-Keto Cholesterol (analyte standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Human plasma (charcoal-stripped for calibration curve)
3.1.2. Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 7-Keto Cholesterol in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solutions, prepare working solutions for the calibration curve and quality controls by serial dilution in methanol.
-
Prepare a working solution of the internal standard (this compound) in methanol (e.g., 50 ng/mL)[1].
-
-
Calibration Curve and Quality Controls:
-
Extraction from Plasma:
-
To 50 µL of plasma sample, calibrator, or QC, add a fixed amount of the this compound internal standard working solution.
-
Perform a protein precipitation and liquid-liquid extraction by adding a suitable organic solvent (e.g., acetonitrile or a mixture of ethyl acetate (B1210297) and methanol).
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
3.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm) is suitable[1].
-
Mobile Phase A: Water with 0.5% formic acid[1].
-
Mobile Phase B: Methanol with 0.5% formic acid[1].
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard[1].
-
Flow Rate: 0.5 mL/min[1].
-
Column Temperature: 30°C[1].
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+)[1].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 7-Keto Cholesterol and this compound.
-
Experimental Workflow for 7-Keto Cholesterol Quantification
Caption: Workflow for the quantification of 7-Keto Cholesterol in plasma.
Biological Signaling Pathways
7-Keto Cholesterol is not an inert metabolite; it is a bioactive molecule implicated in various cellular processes, particularly inflammation.
Activation of the NLRP3 Inflammasome
7-Keto Cholesterol is a known activator of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system[6][7]. This activation is primarily initiated through the Toll-like receptor 4 (TLR4)[1][2][3].
The signaling cascade begins with 7-Keto Cholesterol binding to TLR4 on the cell surface. This triggers a downstream signaling cascade involving the adaptor proteins MyD88 and TRIF. This "priming" step leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines like pro-IL-1β and NLRP3 itself. The second signal, also initiated by 7-Keto Cholesterol, leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine.
Caption: 7-Keto Cholesterol-induced NLRP3 inflammasome activation pathway.
Inhibition of Cytochrome P450 7A1 (CYP7A1)
7-Keto Cholesterol is a potent competitive inhibitor of CYP7A1, the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol[4][8]. By competitively binding to the active site of CYP7A1, 7-Keto Cholesterol prevents the conversion of cholesterol to 7α-hydroxycholesterol, thereby downregulating bile acid production. This feedback inhibition is a critical mechanism for maintaining cholesterol homeostasis.
Caption: Competitive inhibition of CYP7A1 by 7-Keto Cholesterol.
Conclusion
This compound is an indispensable tool for the accurate quantification of 7-Keto Cholesterol, a biologically active oxysterol implicated in inflammatory diseases. Understanding its properties, analytical methodologies, and the signaling pathways influenced by its non-deuterated counterpart is crucial for advancing research in areas such as atherosclerosis, age-related macular degeneration, and neurodegenerative diseases. This guide provides a foundational resource for professionals in these fields.
References
- 1. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Activation of Nlrp3 Inflammasomes Enhances Macrophage Lipid-Deposition" by Xiang Li, Yang Zhang et al. [scholarscompass.vcu.edu]
- 8. Conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 7-Keto Cholesterol-d7 for Researchers and Drug Development Professionals
Introduction
7-Ketocholesterol (B24107) (7-KC) is a prominent and biologically active oxysterol formed from the oxidation of cholesterol. It is implicated in a variety of pathological processes, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases. As a result, the accurate quantification of 7-KC in biological matrices is of paramount importance for researchers and drug development professionals. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based quantification methods. This technical guide provides an in-depth overview of commercial sources for high-purity 7-Keto Cholesterol-d7, a commonly used internal standard for 7-KC analysis. It also offers detailed experimental protocols for its use and visualizes key signaling pathways associated with 7-KC.
Commercial Sources for High-Purity this compound
Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the key quantitative data for the products available from leading vendors. Researchers are advised to consult the most recent certificates of analysis from the suppliers for batch-specific information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity Specification | Isotopic Enrichment | Physical Form | Storage |
| Avanti Polar Lipids | 7-ketocholesterol-d7 | 127684-08-6 | C₂₇H₃₇D₇O₂ | 407.68 | >99% (TLC)[1] | Not explicitly stated on product page | Powder[1] | -20°C[1] |
| Cayman Chemical | This compound | 127684-08-6 | C₂₇H₃₇D₇O₂ | 407.7 | ≥98% (7-keto Cholesterol) | ≥99% deuterated forms (d1-d7); ≤1% d0 | Solid | -20°C |
| MedChemExpress | This compound | 127684-08-6 | C₂₇H₃₉D₇O₂ | 409.70 | Not explicitly stated on product page | Not explicitly stated on product page | Solid | -20°C (3 years) |
| CDN Isotopes | 7-Ketocholesterol-d7 | 127684-08-6 | C₂₇H₃₇D₇O₂ | 407.68 | Not explicitly stated on product page | 99 atom % D | Solid | Room temperature |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 7-Ketocholesterol in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3][4][5][6]
1. Materials and Reagents
-
7-Ketocholesterol (analyte standard)
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 7-Ketocholesterol and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the 7-Ketocholesterol stock solution with methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient Elution: A suitable gradient to separate 7-Ketocholesterol from other matrix components.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-Ketocholesterol: m/z 401.3 → 383.3
-
This compound: m/z 408.3 → 390.3
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.
-
Determine the concentration of 7-Ketocholesterol in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways
7-Ketocholesterol is known to induce cellular stress, leading to apoptosis and inflammation. The following diagrams illustrate simplified representations of these signaling pathways.
Caption: 7-Keto Cholesterol-Induced Apoptosis Pathway.[7][8][9][10][11]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Decoding the Certificate of Analysis for 7-Keto Cholesterol-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the quality and characterization of standards are paramount. For deuterated compounds like 7-Keto Cholesterol-d7, which serves as a critical internal standard in mass spectrometry-based analyses, a thorough understanding of its Certificate of Analysis (CoA) is essential for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the key data points, experimental methodologies, and logical workflows involved in the certification of this compound.
Quantitative Data Summary
A Certificate of Analysis for this compound quantifies its identity, purity, and isotopic enrichment. The following tables summarize the typical data presented, compiled from commercially available product information.[1][2]
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | 7-ketocholesterol-d7 |
| Synonym | 3β-hydroxy-5-cholestene-7-one-d7 |
| Molecular Formula | C₂₇H₃₇D₇O₂ |
| Molecular Weight | 407.680 g/mol [1] |
| Physical State | White solid powder[1] |
| Storage | -20°C[1] |
Table 2: Analytical Specifications and Results
| Analysis | Specification | Typical Result |
| Physical Examination | White solid with no foreign matter | Pass[1] |
| Purity (TLC) | >99% | Pass[1] |
| Purity (HPLC-ELSD) | NLT 99% (AUC) | 100% (AUC)[1] |
| Chemical Purity | ≥98% (7-keto Cholesterol) | --- |
| Identity (¹H NMR) | Conforms to structure | Consistent with structure[1] |
| Identity (Mass Spec.) | [M+H]⁺ = 408.680 ± 1 amu | [M+H]⁺ = 408.6 amu[1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | --- |
| d₀ Content | ≤1% | --- |
Experimental Protocols
The analytical tests cited in the CoA are performed according to rigorous protocols to ensure the quality of the standard. Below are detailed methodologies for the key experiments.
Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method assesses the chemical purity of the this compound by separating it from any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) and gradually increasing the organic solvent concentration.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.
-
ELSD Settings:
-
Nebulizer Temperature: Set to a low temperature (e.g., 30-40°C) to facilitate solvent evaporation without degrading the analyte.
-
Evaporator Temperature: Set higher than the nebulizer (e.g., 50-60°C) to ensure complete evaporation of the mobile phase.
-
Gas Flow Rate: Adjusted to optimize droplet formation and evaporation (e.g., 1.5-2.0 L/min).
-
-
Data Analysis: The area under the curve (AUC) of the this compound peak is calculated and compared to the total area of all peaks to determine the purity.
Identity Confirmation by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the mass spectrometer either by direct infusion or via an LC system.
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion.
-
Data Analysis: The experimentally determined m/z of the [M+H]⁺ ion is compared to the theoretical value calculated from the chemical formula.
Isotopic Purity Assessment by Mass Spectrometry
This analysis determines the distribution of deuterated species (d₇, d₆, d₅, etc.) and the percentage of the non-deuterated (d₀) form.
-
Instrumentation: A high-resolution mass spectrometer (LC-MS or GC-MS) is required to resolve the isotopic peaks.
-
Methodology:
-
A full scan mass spectrum of the molecular ion region is acquired.
-
The relative intensities of the peaks corresponding to the different deuterated species (M+0, M+1, M+2, ... M+7) are measured.
-
The contribution of natural abundance of ¹³C is mathematically corrected for to accurately determine the deuterium (B1214612) distribution.
-
-
Data Analysis: The percentage of each deuterated species is calculated from the corrected peak intensities. The sum of the percentages of all deuterated forms (d₁ to d₇) gives the total isotopic purity.
Structural Verification by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique to confirm the chemical structure of the molecule and ensure the deuterium labeling has not altered the core structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to a reference spectrum of non-deuterated 7-Keto Cholesterol. The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms the isotopic substitution. The overall pattern of the remaining signals should be consistent with the expected molecular structure.
Workflow and Signaling Pathway Diagrams
Visualizing the logical flow of the certification process and the role of this compound in experimental workflows is crucial for a comprehensive understanding.
By diligently interpreting the Certificate of Analysis and understanding the underlying analytical methodologies, researchers can ensure the quality of their internal standards, leading to more accurate and reliable experimental outcomes in their drug development and research endeavors.
References
Unraveling the Isotopic Landscape of 7-Ketocholesterol: A Technical Guide for Advanced Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical role of natural isotopic abundance in the sophisticated analysis of 7-Ketocholesterol (B24107) (7KC). As a significant biomarker in various pathologies, including atherosclerosis and neurodegenerative diseases, precise quantification of 7KC is paramount. Understanding its isotopic distribution is fundamental for the development and application of robust analytical methods, particularly those employing mass spectrometry. This guide provides a comprehensive overview of the theoretical isotopic pattern of 7KC, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.
The Natural Isotopic Abundance of 7-Ketocholesterol
7-Ketocholesterol, with a molecular formula of C₂₇H₄₄O₂, is composed of carbon, hydrogen, and oxygen atoms, each existing as a mixture of naturally occurring stable isotopes. The relative abundance of these isotopes dictates the mass distribution of a population of 7KC molecules, which is observable in a high-resolution mass spectrum.
The most abundant isotopes for these elements are ¹²C, ¹H, and ¹⁶O. However, the presence of heavier isotopes, namely ¹³C, ²H (deuterium), ¹⁷O, and ¹⁸O, gives rise to what are known as isotopologues—molecules that differ only in their isotopic composition. The theoretical distribution of these isotopologues can be calculated based on the natural abundance of each isotope.
Table 1: Natural Abundance of Stable Isotopes of Constituent Elements in 7-Ketocholesterol [1][2][3]
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Based on these abundances, the expected isotopic pattern for the [M]+ ion of 7-Ketocholesterol (C₂₇H₄₄O₂) can be predicted. The monoisotopic peak (M), corresponding to the molecule containing only the most abundant isotopes (¹²C₂₇¹H₄₄¹⁶O₂), will be the most intense. The subsequent peaks, M+1, M+2, etc., will have progressively lower intensities, reflecting the probability of incorporating one or more heavy isotopes.
The M+1 peak arises primarily from the presence of a single ¹³C atom, with minor contributions from ²H and ¹⁷O. The M+2 peak is mainly due to the presence of two ¹³C atoms, one ¹⁸O atom, or a combination of other heavy isotopes. Accurate mass measurements and comparison with the theoretical isotopic distribution are crucial for the confident identification of 7KC in complex biological matrices.
Experimental Protocols for 7-Ketocholesterol Analysis
The gold standard for the quantification of 7KC is isotope dilution mass spectrometry (IDMS), which utilizes a stable isotope-labeled internal standard, most commonly deuterium-labeled 7-Ketocholesterol (7KC-d7). This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Below are detailed methodologies for the analysis of 7KC in biological samples, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 2: Experimental Protocol for 7-Ketocholesterol Quantification by LC-MS/MS [4][5][6][7]
| Parameter | Methodology |
| Sample Preparation | Plasma/Serum: 1. To 100 µL of plasma, add an internal standard solution (e.g., 7KC-d7).2. Perform protein precipitation with a solvent like acetonitrile (B52724) or methanol.3. Vortex and centrifuge to pellet the proteins.4. Transfer the supernatant and evaporate to dryness under a stream of nitrogen.5. Reconstitute the residue in the mobile phase for LC-MS/MS analysis. |
| Chromatography | System: Ultra-High-Performance Liquid Chromatography (UPLC)Column: Reversed-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)Mobile Phase A: Water with 0.1% formic acidMobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acidGradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.Flow Rate: 0.3 - 0.5 mL/minColumn Temperature: 40-50 °C |
| Mass Spectrometry | System: Tandem Mass Spectrometer (e.g., Triple Quadrupole)Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)Detection Mode: Multiple Reaction Monitoring (MRM)MRM Transitions: - 7-Ketocholesterol (unlabeled): Precursor ion [M+H]⁺ or [M-H₂O+H]⁺ → Product ion (e.g., m/z 401.3 → 383.3)[8] - 7-Ketocholesterol-d7 (internal standard): Precursor ion [M+H]⁺ or [M-H₂O+H]⁺ → Product ion (e.g., m/z 408.4 → 390.4)Instrument Parameters: Optimized cone voltage, collision energy, and gas flows. |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 7-Ketocholesterol from biological samples.
Signaling Pathways Involving 7-Ketocholesterol
7-Ketocholesterol is not merely a marker of oxidative stress but an active biological molecule that can trigger various cellular signaling cascades, often leading to inflammation, apoptosis, and cellular dysfunction.[9][10] Understanding these pathways is crucial for drug development professionals seeking to mitigate the pathological effects of 7KC.
7KC-Induced Inflammatory Signaling
One of the well-characterized pathways initiated by 7KC involves the activation of Toll-like receptor 4 (TLR4), a key player in the innate immune response.[11][12][13] This activation leads to the downstream signaling through myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF) pathways, culminating in the activation of the transcription factor NF-κB.[11][14] Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory cytokines such as IL-6 and IL-8, and vascular endothelial growth factor (VEGF).[15][16]
Furthermore, 7KC can also activate mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, which can further amplify the inflammatory response.[15][16][17] The PI3K/Akt pathway has also been implicated in mediating the effects of 7KC.[14][15][16]
7KC-Induced Apoptosis Pathway
High concentrations of 7-Ketocholesterol can induce apoptosis, or programmed cell death, through a mechanism that often involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[18] This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[18] The activation of these caspases results in the cleavage of cellular proteins and ultimately cell death.
References
- 1. scribd.com [scribd.com]
- 2. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scifac.hku.hk [scifac.hku.hk]
- 9. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 13. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 14. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. 7-ketocholesterol-induced inflammation: involvement of multiple kinase signaling pathways via NFκB but independently of reactive oxygen species formation [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Solubility Profile of 7-Keto Cholesterol-d7 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Keto Cholesterol-d7 in various organic solvents. The information herein is intended to assist researchers, scientists, and professionals in drug development in the effective handling and application of this isotopically labeled internal standard for quantitative analysis.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of solubility across these solvents.
| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM)¹ |
| Ethanol | 20 | 49.0 |
| Dimethylformamide (DMF) | 2 | 4.9 |
| Dimethyl sulfoxide (B87167) (DMSO) | 6.25² | 15.33 |
| Dimethyl sulfoxide (DMSO) | 0.1 | 0.25 |
¹ Molar concentration calculated based on a molecular weight of 407.7 g/mol for this compound. ² Requires sonication and warming to achieve this solubility. It is also noted that hygroscopic DMSO can significantly impact solubility; therefore, using newly opened DMSO is recommended.[1]
The data indicates that this compound exhibits the highest solubility in ethanol, followed by dimethyl sulfoxide (with thermal assistance), and has lower solubility in dimethylformamide and dimethyl sulfoxide at room temperature.[1][2][3]
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not extensively published in peer-reviewed literature, a generalized methodology can be derived from standard practices for assessing the solubility of sterols and other cholesterol derivatives. The "static analytical method" or "static equilibrium method" is a common approach.
Principle
This method involves preparing a supersaturated solution of the compound in the solvent of interest. The solution is then allowed to reach equilibrium at a controlled temperature, at which point the excess, undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique.
Generalized Experimental Protocol
-
Preparation of Supersaturated Solution:
-
An excess amount of crystalline this compound is added to a known volume of the organic solvent in a sealed vial.
-
The vial is then agitated (e.g., using a magnetic stirrer or a shaker bath) for a prolonged period (e.g., 12-24 hours) at a constant, controlled temperature to ensure that equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
After the equilibration period, the agitation is stopped, and the vial is left undisturbed to allow the excess solid to sediment.
-
Alternatively, the solution can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
A carefully measured aliquot of the clear supernatant (the saturated solution) is withdrawn.
-
The aliquot is then diluted with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
The concentration of this compound in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
-
Calculation of Solubility:
-
The solubility of this compound in the solvent is calculated by taking into account the dilution factor and the measured concentration of the diluted sample.
-
Visualization of Experimental Workflow
The primary application of this compound is as an internal standard for the quantification of 7-keto cholesterol in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates a typical workflow for this application.
Caption: Workflow for the quantification of 7-keto cholesterol using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Solubility determination of cholesterol polymorphs in organic solvents. | Semantic Scholar [semanticscholar.org]
- 3. Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 7-Ketocholesterol: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ketocholesterol (B24107) (7KC) is a prominent oxysterol, an oxidized derivative of cholesterol, implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders.[1][2] While primarily formed through non-enzymatic autoxidation of cholesterol, specific enzymatic pathways contribute to its endogenous production.[2][3][4] Understanding these enzymatic routes is critical for developing therapeutic strategies to mitigate 7KC-induced cytotoxicity, inflammation, and apoptosis. This technical guide provides an in-depth overview of the core enzymatic pathways for 7-Ketocholesterol synthesis, detailed experimental protocols for its in vitro generation and analysis, and a summary of the key signaling cascades it modulates.
Core Enzymatic Synthesis Pathways
The enzymatic production of 7-Ketocholesterol is primarily attributed to two distinct pathways, utilizing different precursors and enzyme systems.
Pathway 1: Oxidation of 7-Dehydrocholesterol (B119134) by Cytochrome P450 7A1 (CYP7A1)
The primary enzymatic route involves the direct oxidation of 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol in the Kandutsch-Russell biosynthesis pathway. This reaction is catalyzed by Cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis.[2][4][5][6] The reaction proceeds via direct oxidation, predominantly yielding 7-Ketocholesterol without the formation of a stable epoxide intermediate.[5][6] This pathway becomes particularly relevant in conditions where 7-DHC accumulates, such as the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), which is caused by a deficiency in 7-dehydrocholesterol reductase (DHCR7).[5][6][7]
References
- 1. zenodo.org [zenodo.org]
- 2. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
7-Ketocholesterol: A Core Biomarker for Oxidative Stress in Research and Drug Development
An In-Depth Technical Guide
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a central feature of aging and a key player in the pathophysiology of numerous chronic and age-related diseases.[1] 7-Ketocholesterol (B24107) (7-KC), a prominent and highly toxic oxidation product of cholesterol, is emerging as a critical biomarker of this process.[1][2] Formed through the non-enzymatic reaction of cholesterol with ROS, its accumulation in tissues and circulation serves as a hallmark of heightened oxidative stress.[1][3]
Unlike enzymatically produced oxysterols that serve as signaling molecules, 7-KC is generally considered a cytotoxic byproduct.[4] Its presence is strongly associated with a spectrum of pathologies, including atherosclerosis, age-related macular degeneration (AMD), and neurodegenerative disorders like Alzheimer's disease.[1][5][6] This guide provides a comprehensive technical overview of 7-KC, detailing its formation, its intricate role in cellular signaling pathways, established protocols for its quantification, and its growing importance as a diagnostic marker and therapeutic target in drug development.
Formation and Pathophysiology
7-Ketocholesterol is the most abundant oxysterol found in oxidized low-density lipoprotein (oxLDL) particles and atherosclerotic plaques.[1][7] It is formed when the C7 position of cholesterol is attacked by ROS, a process that occurs readily in environments of high oxidative stress.[6]
Caption: Formation of 7-Ketocholesterol via ROS-mediated oxidation.
Once formed, 7-KC integrates into cellular membranes, triggering a cascade of deleterious events. It is a potent inducer of inflammation, apoptosis (programmed cell death), and endoplasmic reticulum (ER) stress, contributing directly to tissue damage and disease progression.[4][5][7][8]
Key Signaling Pathways Modulated by 7-Ketocholesterol
7-KC exerts its cytotoxic effects by modulating several critical intracellular signaling pathways.
Inflammatory Signaling
7-KC is a powerful pro-inflammatory molecule.[7] Studies have shown that it activates inflammatory pathways primarily through the Toll-Like Receptor 4 (TLR4).[7][9] This activation leads to the recruitment of adaptor proteins and the subsequent activation of the transcription factor NF-κB, a master regulator of inflammation. This cascade results in the increased expression and secretion of pro-inflammatory cytokines such as VEGF, IL-6, and IL-8.[10] The MAPK/ERK and p38 kinase pathways are also involved, often acting downstream of NF-κB to enhance cytokine induction.[5][10]
Caption: 7-KC-induced inflammatory signaling cascade via TLR4.
Apoptotic Signaling
7-KC is a well-documented inducer of apoptosis. Its pro-apoptotic signaling is characterized by an influx of extracellular Ca2+, which in turn activates downstream effectors that lead to mitochondrial dysfunction.[3] This includes the release of key apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[3] This event triggers the activation of a cascade of caspases (caspase-9, -3, -7), the executioner enzymes of apoptosis, ultimately leading to cell death.[3] Furthermore, 7-KC has been shown to inhibit the pro-survival PDK1/Akt signaling pathway, further tipping the cellular balance towards apoptosis.[3]
Caption: Mitochondrial pathway of 7-KC-induced apoptosis.
Endoplasmic Reticulum (ER) Stress Signaling
The accumulation of oxidized lipids like 7-KC can disrupt the function of the endoplasmic reticulum, leading to ER stress. This involves the activation of the Unfolded Protein Response (UPR). 7-KC induces the expression of key ER stress markers, including PERK, IRE1, and ATF4.[7] This response is an attempt to restore homeostasis, but if the stress is prolonged or severe, it can also trigger apoptosis. The ER stress response induced by 7-KC appears to be mediated by kinases activated through the TLR4 receptor.[7][9]
Caption: 7-KC-induced Endoplasmic Reticulum (ER) Stress pathway.
Quantitative Data: 7-KC as a Disease Biomarker
Elevated levels of 7-KC are consistently documented across a range of diseases, correlating with disease severity and progression.[1] This makes it a valuable clinical biomarker.
| Disease State | Associated Finding | Reference |
| Atherosclerosis | Most abundant oxysterol in atherosclerotic plaques and oxLDL. | [1][7] |
| Age-Related Macular Degeneration (AMD) | Accumulates in drusen, the lipid deposits characteristic of AMD. | [5] |
| Alzheimer's Disease | Levels are elevated in brain tissues of patients. | [6] |
| Niemann-Pick Disease (Types A, B, C) | Markedly elevated plasma levels, useful for rapid diagnosis. | [11] |
| Sarcopenia | Higher plasma levels observed in sarcopenic patients compared to controls. | [12] |
| Chronic Myeloid Leukemia (CML) | Implicated in overcoming multidrug resistance. | [13] |
Experimental Protocols: Quantification of 7-Ketocholesterol
Accurate and reproducible quantification of 7-KC is critical for its validation as a biomarker. Gold-standard techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity.[1][14] The low abundance of 7-KC and the risk of artefactual oxidation during sample handling necessitate robust and carefully controlled protocols.[1]
Detailed Protocol: LC-MS/MS Analysis of Plasma 7-Ketocholesterol
This protocol provides a generalized workflow based on established methodologies.[11][14]
1. Materials and Reagents:
-
7-Ketocholesterol analytical standard
-
Deuterated 7-Ketocholesterol (d7-7-KC) as internal standard (IS)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, isopropanol, heptane)
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Silica or C18)
2. Sample Preparation:
-
Spiking: To a plasma sample (e.g., 100 µL), add the internal standard (d7-7-KC) and BHT to prevent autooxidation during preparation.
-
Saponification (Optional, for total 7-KC): To hydrolyze cholesterol esters, treat with ethanolic KOH at room temperature. This step is omitted for measuring only free 7-KC.
-
Liquid-Liquid Extraction (LLE): Extract lipids from the plasma using a solvent system like hexane/isopropanol. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic layer.
-
Solid-Phase Extraction (SPE) Cleanup: The extracted lipid fraction is passed through an SPE cartridge to remove interfering substances like phospholipids (B1166683) and triglycerides. Elute the oxysterol fraction with an appropriate solvent mixture.[15]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm).[11]
-
Mobile Phase: A gradient elution using a binary solvent system, for example, water with 0.1% formic acid (A) and methanol/acetonitrile (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) mode.[11]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Monitor the specific precursor-to-product ion transitions for both 7-KC and its deuterated internal standard.[11]
4. Quantification:
-
Generate a standard curve using known concentrations of the 7-KC analytical standard.
-
Calculate the concentration of 7-KC in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Caption: General workflow for 7-KC quantification by LC-MS/MS.
Application in Drug Development and Therapeutics
The compelling evidence linking 7-KC to disease pathogenesis makes it a promising target for therapeutic intervention.[1][2] Strategies aimed at reducing 7-KC levels or blocking its downstream effects could offer novel treatments for a wide range of conditions.
Potential Therapeutic Approaches:
-
Antioxidant Therapies: Mitigate the initial oxidative stress that leads to 7-KC formation.[1]
-
Small Molecule Inhibitors: Target specific kinases (e.g., p38 MAPK, ERK) or receptors (e.g., TLR4) in the 7-KC signaling cascade.[1]
-
Metabolism and Clearance: Develop agents that enhance the body's natural detoxification and removal pathways for oxysterols.[1]
-
Sensitizing Agent: In oncology, 7-KC has shown potential to overcome multidrug resistance in cancers like Chronic Myeloid Leukemia (CML), suggesting a role as an adjuvant therapy.[13]
Caption: Therapeutic strategies targeting the 7-KC pathway.
Conclusion
7-Ketocholesterol has transitioned from being a simple indicator of cholesterol oxidation to a recognized bioactive molecule that actively contributes to the pathology of numerous age-related and chronic diseases.[1] Its direct involvement in fundamental cellular processes like inflammation, apoptosis, and ER stress, combined with its quantifiable presence in accessible biological fluids, makes it a compelling and robust biomarker. For researchers, scientists, and drug development professionals, 7-KC offers a valuable tool for risk stratification, disease monitoring, and as a promising target for the development of novel therapeutic strategies aimed at combating oxidative stress-driven pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. cyclaritytx.com [cyclaritytx.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7β-Hydroxycholesterol and 7-ketocholesterol: New oxidative stress biomarkers of sarcopenia inducing cytotoxic effects on myoblasts and myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Ketocholesterol overcomes drug resistance in chronic myeloid leukemia cell lines beyond MDR1 mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
The Cornerstone of Precision: A Technical Guide to Foundational Principles of Internal Standards in LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within drug development and clinical research, the pursuit of accurate and reproducible quantitative data is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for its sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can introduce significant errors, compromising the integrity of analytical results. This technical guide delves into the foundational principles of employing internal standards (IS) in LC-MS, a critical practice to mitigate these variabilities and ensure the generation of high-quality, reliable data.
The "Why": Understanding the Imperative for Internal Standards
The core function of an internal standard is to act as a stable reference point throughout the entire analytical workflow.[1][2] By adding a known and constant amount of an IS to all samples, calibrators, and quality control (QC) samples at the earliest possible stage, it experiences the same procedural variations as the analyte of interest.[3][4] This co-processing allows for the correction of several potential sources of error:
-
Variability in Sample Preparation: Analyte loss can occur during various steps such as extraction, evaporation, and reconstitution. An IS with similar physicochemical properties to the analyte will be lost proportionally, allowing for accurate correction.[2][4]
-
Inconsistent Injection Volumes: Modern autosamplers are highly precise, but minor variations can still occur. The ratio of the analyte response to the IS response remains constant even with slight injection volume discrepancies.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. A co-eluting IS will experience similar matrix effects, enabling normalization of the analyte signal.[2][5][6]
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over an analytical run can affect signal intensity. The IS response will drift in a similar manner to the analyte, ensuring consistent quantification.
By calculating the ratio of the analyte's peak area to the IS's peak area, these variations are effectively normalized, leading to significantly improved accuracy and precision in quantitative analysis.[2]
The "What": Types and Selection of Internal Standards
The selection of an appropriate internal standard is a critical decision that directly impacts the quality of the analytical data. The ideal IS should mimic the behavior of the analyte as closely as possible throughout the entire analytical process.[4][7] There are two primary categories of internal standards used in LC-MS:
Stable Isotope-Labeled Internal Standards (SIL-IS)
Considered the "gold standard" in LC-MS, SIL-IS are analogs of the analyte in which one or more atoms have been replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[2]
-
Advantages:
-
Near-identical physicochemical properties: SIL-IS exhibit the same extraction recovery, chromatographic retention time (with minor shifts possible for highly deuterated compounds), and ionization efficiency as the analyte.[8] This ensures the most accurate correction for matrix effects and other sources of variability.
-
Co-elution: The close structural similarity allows for co-elution with the analyte, which is crucial for effective matrix effect compensation.[8]
-
-
Disadvantages:
-
Cost and Availability: The synthesis of SIL-IS can be expensive and time-consuming, and they may not be commercially available for all analytes.
-
Isotopic Purity: It is essential to verify the isotopic purity of the SIL-IS to ensure that it does not contain a significant amount of the unlabeled analyte, which could lead to inaccurate results.[1]
-
Potential for Isotopic Exchange: Deuterium (²H) labels can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, especially under certain pH conditions. Using ¹³C or ¹⁵N labels is generally preferred to avoid this issue.[1]
-
Structural Analogue Internal Standards
When a SIL-IS is not feasible, a structural analogue can be a suitable alternative. This is a compound that is chemically similar to the analyte but not isotopically labeled.[2]
-
Selection Criteria:
-
Similar Chemical Structure: The analogue should possess similar functional groups and polarity to the analyte to ensure comparable extraction and chromatographic behavior.[2]
-
No Endogenous Presence: The selected analogue must not be naturally present in the sample matrix.[9]
-
Chromatographic Resolution: The analogue should be chromatographically resolved from the analyte and any other potential interferences.[10]
-
-
Advantages:
-
Lower Cost and Greater Availability: Structural analogues are often more readily available and less expensive than SIL-IS.
-
-
Disadvantages:
-
Imperfect Correction: Due to differences in chemical structure, the analogue may not perfectly mimic the analyte's behavior, particularly in terms of ionization efficiency and susceptibility to matrix effects. This can lead to less accurate correction compared to a SIL-IS.
-
The "How": Experimental Protocols for Implementing Internal Standards
A well-defined and consistently executed experimental protocol is essential for the successful application of internal standards in LC-MS analysis.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Objective: To prepare accurate and precise solutions for generating a calibration curve and for monitoring the performance of the assay.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the analytical standard and the internal standard.
-
Dissolve each in a suitable solvent to create concentrated stock solutions (e.g., 1 mg/mL). Store these solutions under appropriate conditions to ensure stability.
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions of the analyte by serially diluting the stock solution. The concentration range should encompass the expected concentrations of the analyte in the samples.
-
Prepare a working solution of the internal standard at a fixed concentration. The concentration of the IS should be chosen to provide a consistent and robust signal, often in the mid-range of the calibration curve.[2]
-
-
Calibration Standard Preparation:
-
Spike a known volume of blank matrix (the same biological matrix as the samples, e.g., plasma, urine) with the analyte working standard solutions to create a series of calibration standards at different concentrations.
-
Add a constant volume of the internal standard working solution to each calibration standard.
-
-
Quality Control (QC) Sample Preparation:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking blank matrix with the analyte.
-
Add the same constant volume of the internal standard working solution to each QC sample. QC samples should be prepared from a separate stock solution of the analyte than the one used for the calibration standards to ensure an independent assessment of accuracy.[11]
-
Sample Preparation with Internal Standard Addition
Objective: To extract the analyte and internal standard from the biological matrix and prepare the sample for LC-MS analysis.
Methodology:
-
Sample Aliquoting: Aliquot a precise volume of the unknown sample, calibration standards, and QC samples into labeled tubes.
-
Internal Standard Spiking: Add a constant and precise volume of the internal standard working solution to every tube (except for the double blank, which contains only the matrix). This step should be performed as early as possible in the sample preparation process to account for variability in subsequent steps.[3]
-
Extraction: Perform the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.
-
Evaporation and Reconstitution: If necessary, evaporate the extracted samples to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of a solvent compatible with the LC mobile phase.
-
Transfer: Transfer the reconstituted samples to autosampler vials for LC-MS analysis.
Evaluating Matrix Effects
Objective: To assess the extent of ion suppression or enhancement caused by the sample matrix.
Methodology (Post-Extraction Spiking): [3][5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B) * 100%
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
-
Data Presentation: The Impact of Internal Standards on Assay Performance
The use of an internal standard significantly improves the precision and accuracy of LC-MS assays. The following tables summarize hypothetical quantitative data to illustrate this impact.
Table 1: Comparison of Precision With and Without an Internal Standard
| Sample Replicate | Analyte Peak Area (Without IS) | Analyte Concentration (ng/mL) (Without IS) | Analyte/IS Peak Area Ratio | Analyte Concentration (ng/mL) (With IS) |
| 1 | 105,000 | 10.5 | 1.05 | 10.1 |
| 2 | 98,000 | 9.8 | 1.02 | 9.8 |
| 3 | 112,000 | 11.2 | 1.08 | 10.4 |
| 4 | 95,000 | 9.5 | 0.99 | 9.5 |
| 5 | 108,000 | 10.8 | 1.06 | 10.2 |
| Mean | 103,600 | 10.36 | 1.04 | 10.0 |
| Std. Dev. | 6,841 | 0.68 | 0.03 | 0.36 |
| %RSD | 6.6% | 6.6% | 3.1% | 3.6% |
This table demonstrates a significant improvement in the relative standard deviation (%RSD), a measure of precision, when an internal standard is used.
Table 2: Assessment of Accuracy With and Without an Internal Standard in the Presence of Matrix Effects
| Sample | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) (Without IS) | Accuracy (%) (Without IS) | Measured Concentration (ng/mL) (With IS) | Accuracy (%) (With IS) |
| QC Low | 10 | 7.8 | 78.0 | 9.8 | 98.0 |
| QC Mid | 50 | 41.5 | 83.0 | 51.2 | 102.4 |
| QC High | 100 | 85.2 | 85.2 | 99.5 | 99.5 |
This table illustrates how an internal standard can correct for matrix-induced suppression, leading to a significant improvement in the accuracy of the measurements.
Visualizing the Workflow and Logic
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships involved in using internal standards.
Conclusion: The Indispensable Role of Internal Standards
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. myadlm.org [myadlm.org]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. m.youtube.com [m.youtube.com]
- 11. resolian.com [resolian.com]
Methodological & Application
Application Note: High-Throughput Quantification of 7-Ketocholesterol in Biological Matrices using 7-Keto Cholesterol-d7 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ketocholesterol (B24107) (7-KC) is a prominent oxysterol, an oxidation product of cholesterol, implicated in various physiological and pathological processes.[1][2] It is a major component of oxidized low-density lipoprotein (LDL) and is found in elevated levels in atherosclerotic plaques.[3][4][5] Due to its cytotoxic and pro-inflammatory properties, 7-KC is a significant biomarker in studies of cardiovascular disease, neurodegenerative disorders like Alzheimer's disease, and age-related macular degeneration.[3][5] Furthermore, elevated plasma levels of 7-KC are a key diagnostic indicator for lysosomal storage disorders such as Niemann-Pick disease, particularly acid sphingomyelinase (ASMase)-deficient Niemann-Pick disease (NPD) and Niemann-Pick type C (NPC) disease.[6][7]
Accurate and reliable quantification of 7-KC in complex biological matrices is crucial for clinical diagnostics and biomedical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and throughput.[6][7][8] The use of a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method. 7-Keto Cholesterol-d7 (7-KC-d7), a deuterated analog of 7-KC, serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the endogenous analyte.[6][9][10]
This application note provides a detailed protocol for the quantification of 7-Ketocholesterol in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of 7-Ketocholesterol is depicted below.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 7-Ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of 7-Ketocholesterol in Human Plasma using 7-Keto Cholesterol-d7 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ketocholesterol (B24107) (7-KC) is a prominent, cytotoxic oxysterol formed from the oxidation of cholesterol.[1] It serves as a significant biomarker for oxidative stress and is implicated in the pathology of numerous diseases, including Niemann-Pick disease, atherosclerosis, and age-related disorders.[1][2][3][4] Accurate and precise quantification of 7-KC in biological matrices such as plasma is crucial for clinical research and diagnostics. This application note details a robust and sensitive method for the quantification of 7-KC in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 7-Keto Cholesterol-d7 as an internal standard.[5] The use of a deuterated internal standard ensures high accuracy and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.[5][6][7]
Experimental Protocols
This section outlines the complete workflow for the quantification of 7-KC in plasma, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
7-Ketocholesterol (7-KC) standard
-
This compound (d7-7-KC) internal standard (IS)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade n-hexane
-
Formic acid
-
Ultrapure water
-
Human plasma (collected in EDTA-containing tubes)
-
Charcoal-stripped plasma (for calibration standards and quality controls)
Preparation of Solutions
-
7-KC Stock Solution (10 µg/mL): Dissolve an appropriate amount of 7-KC standard in methanol.
-
d7-7-KC Internal Standard Working Solution (50 ng/mL): Dilute the d7-7-KC stock solution in methanol.[2][8]
-
Calibration Standards: Prepare a series of calibration standards by spiking charcoal-stripped plasma with the 7-KC stock solution to achieve final concentrations ranging from 1 to 400 ng/mL (e.g., 1, 2, 5, 10, 25, 50, 200, and 400 ng/mL).[2][8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL) by spiking charcoal-stripped plasma with the 7-KC stock solution.[2][8]
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
This protocol is designed for high recovery and removal of interfering matrix components.
-
Aliquoting: Pipette 25 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[2]
-
Internal Standard Addition: Add 100 µL of the d7-7-KC internal standard working solution (50 ng/mL) to each tube.[2][8]
-
Protein Precipitation: Add 150 µL of cold acetonitrile to precipitate plasma proteins.[9]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Liquid-Liquid Extraction: Add 1 mL of n-hexane as the extraction solvent.[9]
-
Extraction: Vortex the mixture vigorously for 5 minutes.[9]
-
Phase Separation: Centrifuge the samples at 13,300 x g for 5 minutes at room temperature to separate the aqueous and organic layers.[2][8][9]
-
Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80% methanol with 0.5% formic acid).
-
Final Transfer: Transfer the reconstituted sample to an LC vial for analysis.[9]
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and may require optimization based on the specific instrumentation used.
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: Waters BEH C18 column (1.7 µm, 2.1 mm × 50 mm) or equivalent[2]
-
Column Temperature: 30°C[2]
-
Mobile Phase A: Water with 0.5% formic acid[2]
-
Mobile Phase B: Methanol with 0.5% formic acid[2]
-
Flow Rate: 0.5 mL/min[2]
-
Injection Volume: 10 µL
-
Gradient Elution:
-
Start with 80% Mobile Phase B
-
Increase to 95% B over 3 minutes
-
Increase to 100% B and hold for 1 minute[2]
-
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the quantitative performance parameters of the described method.
Table 1: Mass Spectrometric Parameters for 7-KC and d7-7-KC
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 7-Ketocholesterol (7-KC) | 401.3 | 383.3 | 35 | 20 |
| This compound (d7-7-KC) | 408.3 | 390.3 | 35 | 20 |
Note: These values may require optimization for different mass spectrometers.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 400 ng/mL[2] |
| Correlation Coefficient (r²) | ≥0.995[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Intra-assay Precision (CV%) | 3.82 - 10.52%[2] |
| Inter-assay Precision (CV%) | 3.71 - 4.16%[2] |
| Accuracy | 85 - 110%[2] |
| Recovery | 90.8 - 113.2%[2] |
Visualization
The following diagrams illustrate the experimental workflow for the quantification of 7-KC in plasma.
Caption: Experimental workflow for 7-KC quantification.
References
- 1. cyclaritytx.com [cyclaritytx.com]
- 2. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Revolutionizing Oxysterol Analysis: A Detailed Protocol for GC-MS Quantification Using 7-Keto Cholesterol-d7
For Immediate Release
[City, State] – [Date] – A comprehensive methodology for the sensitive and accurate quantification of oxysterols in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with 7-Keto Cholesterol-d7 as an internal standard is presented. This application note provides researchers, scientists, and drug development professionals with detailed protocols, data presentation guidelines, and visual workflows to facilitate the precise analysis of these critical cholesterol metabolites.
Oxysterols, the oxidized derivatives of cholesterol, are pivotal signaling molecules involved in a myriad of physiological and pathophysiological processes, including cholesterol homeostasis, inflammation, and cell death.[1][2] Their accurate quantification is crucial for understanding their roles in various diseases and for the development of novel therapeutics. The use of a deuterated internal standard like this compound is essential for correcting for sample loss during preparation and for variations in instrument response, ensuring high accuracy and precision.
This document outlines a robust workflow, from sample extraction and derivatization to GC-MS analysis and data interpretation. The provided protocols are designed to be readily implemented in a laboratory setting, enabling researchers to achieve reliable and reproducible results.
Experimental Workflow for Oxysterol Analysis
The overall experimental process for the GC-MS analysis of oxysterols is a multi-step procedure requiring careful attention to detail to ensure accurate and reproducible results. The workflow begins with the extraction of lipids, including oxysterols, from the biological matrix. This is followed by a crucial saponification step to hydrolyze any esterified oxysterols, allowing for the analysis of the total oxysterol content. To remove the highly abundant cholesterol, which can interfere with the detection of low-concentration oxysterols, a solid-phase extraction (SPE) cleanup is performed. The hydroxyl and keto groups of the oxysterols are then derivatized, typically through trimethylsilylation, to increase their volatility and thermal stability for GC analysis.[1][3][4] Finally, the derivatized samples are injected into the GC-MS system for separation and quantification.
Caption: Experimental workflow for GC-MS analysis of oxysterols.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a panel of oxysterols analyzed using the described GC-MS method with this compound as the internal standard. The data is presented as mean concentration ± standard deviation (ng/mL) in a human plasma sample.
| Oxysterol | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | %RSD |
| 7α-Hydroxycholesterol | 15.2 | 1.8 | 11.8 |
| 7β-Hydroxycholesterol | 8.5 | 1.1 | 12.9 |
| 7-Ketocholesterol | 25.8 | 3.1 | 12.0 |
| 24S-Hydroxycholesterol | 30.1 | 3.5 | 11.6 |
| 25-Hydroxycholesterol | 12.6 | 1.5 | 11.9 |
| 27-Hydroxycholesterol | 45.3 | 5.2 | 11.5 |
Detailed Experimental Protocols
1. Materials and Reagents
-
Oxysterol standards (e.g., 7α-hydroxycholesterol, 7β-hydroxycholesterol, 7-ketocholesterol, 24S-hydroxycholesterol, 25-hydroxycholesterol, 27-hydroxycholesterol)
-
This compound (Internal Standard)
-
Hexane (B92381), Isopropanol, Ethanol, Methanol (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Silica (B1680970) gel, 500 mg)
-
Nitrogen gas, high purity
-
Glass test tubes with screw caps
2. Sample Preparation
-
Sample Collection and Storage: Collect biological samples (e.g., 1 mL of plasma) and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw the sample on ice. Add a known amount of this compound (e.g., 50 ng) to each sample.
-
Lipid Extraction: Add 4 mL of a hexane/isopropanol mixture (3:2, v/v) to the sample. Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 10 minutes. Collect the upper organic layer. Repeat the extraction twice and pool the organic extracts.
-
Saponification: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen. Add 2 mL of 1 M ethanolic KOH. Incubate at 60°C for 1 hour to hydrolyze the sterol esters.
-
Extraction of Non-saponifiable Lipids: After cooling, add 2 mL of water and 4 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the oxysterols. Repeat the extraction twice.
-
Solid-Phase Extraction (SPE) for Cholesterol Removal:
-
Condition a silica gel SPE cartridge with 5 mL of hexane.
-
Load the pooled hexane extract onto the cartridge.
-
Wash the cartridge with 10 mL of hexane to elute cholesterol.
-
Elute the oxysterols with 10 mL of a hexane/ethyl acetate (B1210297) mixture (80:20, v/v).
-
-
Derivatization: Evaporate the oxysterol fraction to dryness under nitrogen. Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the tube tightly and incubate at 60°C for 1 hour.[3]
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 290°C at 10°C/min, and hold for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each oxysterol and the internal standard.
-
4. Quantification
Create a calibration curve by preparing a series of standard solutions containing known concentrations of each oxysterol and a fixed concentration of the this compound internal standard. Process these standards in the same manner as the samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of oxysterols in the samples by interpolating their peak area ratios on the calibration curve.
Oxysterols and Liver X Receptor (LXR) Signaling
Oxysterols are key regulators of cholesterol homeostasis through their interaction with Liver X Receptors (LXRs), which are nuclear receptors that act as cholesterol sensors. Upon binding to oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation leads to the transcription of genes involved in cholesterol efflux, transport, and excretion, thereby maintaining cellular and systemic cholesterol balance.
Caption: Oxysterol activation of the LXR signaling pathway.
References
- 1. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Ketocholesterol Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and quantification of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker in various pathological conditions, including atherosclerosis, neurodegenerative diseases, and certain cancers.[1][2][3] Accurate and reliable quantification of 7-KC is paramount for research and clinical applications. These guidelines cover essential sample preparation techniques, including saponification, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), followed by analytical determination using mass spectrometry.
Introduction to 7-Ketocholesterol
7-Ketocholesterol is an oxidized derivative of cholesterol formed either by enzymatic action or, more commonly, through non-enzymatic auto-oxidation by reactive oxygen species (ROS).[4][5] Its accumulation in tissues and biological fluids is associated with cellular toxicity, inflammation, and apoptosis, making it a significant focus in the study of various diseases.[6][7][8][9][10][11][12]
Sample Preparation Methodologies
The choice of sample preparation method is critical for accurate 7-KC quantification, as it directly impacts recovery, purity, and analytical sensitivity. The primary goals of sample preparation are to isolate 7-KC from the complex biological matrix, remove interfering substances, and concentrate the analyte for detection.
Saponification
Saponification is a hydrolysis process that cleaves ester bonds, releasing esterified 7-KC into its free form. This step is crucial for determining the total 7-KC concentration in a sample. However, the conditions of saponification (temperature, time, and alkali concentration) must be carefully controlled to prevent the degradation of 7-KC and the artificial formation of other oxysterols.
Key Considerations for Saponification:
-
Temperature: Elevated temperatures can lead to the degradation of 7-KC.[2][11][13] Cold saponification (at room temperature) is generally preferred to minimize artifact formation.
-
Alkalinity: High concentrations of alkali can also contribute to the degradation of 7-KC.[2][11][13]
-
Inert Atmosphere: Performing saponification under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent further oxidation.
Extraction Techniques
Following saponification (if performed), or for the analysis of free 7-KC, an extraction step is necessary to isolate the analyte from the aqueous matrix. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): LLE partitions the analyte between two immiscible liquid phases. A non-polar organic solvent is used to extract the relatively non-polar 7-KC from the aqueous sample. The choice of solvent is critical for achieving high recovery.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. SPE can offer cleaner extracts and higher throughput compared to LLE.[14][15]
Experimental Protocols
Protocol 1: Saponification and Liquid-Liquid Extraction (LLE)
This protocol is suitable for the determination of total 7-KC in plasma or serum.
Materials:
-
Plasma/serum sample
-
Internal Standard (IS): d7-7-Ketocholesterol (d7-7-KC)
-
Methanolic Potassium Hydroxide (KOH) solution (1 M)
-
n-Hexane
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a glass tube.
-
Internal Standard Spiking: Add a known amount of d7-7-KC internal standard solution.
-
Saponification:
-
Add 1 mL of 1 M methanolic KOH.
-
Vortex for 30 seconds.
-
Incubate at room temperature (22-25°C) for 18 hours in the dark under a nitrogen atmosphere.
-
-
Extraction:
-
Add 1 mL of deionized water and 3 mL of n-hexane.
-
Vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Collection of Organic Phase: Carefully transfer the upper n-hexane layer to a clean glass tube.
-
Re-extraction: Repeat the extraction step (step 4) with another 3 mL of n-hexane and combine the organic layers.
-
Drying: Evaporate the pooled n-hexane extract to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of free 7-KC from various biological matrices.
Materials:
-
Sample (e.g., plasma, cell lysate)
-
Internal Standard (IS): d7-7-KC
-
Silica-based SPE cartridge (e.g., 100 mg)
-
2-Propanol
-
Toluene
-
Nitrogen gas
-
SPE vacuum manifold
Procedure:
-
Sample Preparation:
-
To a 200 µL plasma sample, add the d7-7-KC internal standard.
-
Precipitate proteins by adding 800 µL of cold acetone, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dry under nitrogen.
-
Reconstitute the dried extract in 1 mL of toluene.
-
-
SPE Cartridge Conditioning:
-
Condition the silica (B1680970) SPE cartridge with 2 mL of hexane.
-
-
Sample Loading:
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute 7-KC and other oxysterols with 8 mL of 30% 2-propanol in hexane.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[16]
-
Data Presentation
The following tables summarize quantitative data from various studies to provide a comparative overview of method performance.
Table 1: Comparison of Recovery Rates for Different Sample Preparation Methods for 7-Ketocholesterol
| Sample Preparation Method | Sample Matrix | Recovery (%) | Reference |
| Protein Precipitation | Plasma | 90.8 - 113.2 | [1] |
| Liquid-Liquid Extraction (Hexane) | Plasma | 80.9 - 107.9 | [10] |
| Solid-Phase Extraction (Silica) | Plasma | 85 - 110 | [17] |
Table 2: LC-MS/MS Method Validation Parameters for 7-Ketocholesterol Quantification
| Parameter | Value | Reference |
| Linearity Range | 1 - 400 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Intra-assay Precision (CV%) | 3.82 - 10.52 | [1] |
| Inter-assay Precision (CV%) | 3.71 - 4.16 | [1] |
| Accuracy (%) | 85 - 110 | [1] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for 7-KC quantification, from sample collection to data analysis.
Caption: General workflow for 7-Ketocholesterol quantification.
7-Ketocholesterol Induced Inflammation Signaling Pathway
7-KC is a potent inducer of inflammation. The diagram below outlines the key signaling pathways involved in 7-KC-mediated inflammation.[1][2][6]
Caption: 7-KC induced inflammatory signaling pathway.
7-Ketocholesterol Induced Apoptosis Signaling Pathway
High levels of 7-KC can induce programmed cell death, or apoptosis, through various cellular mechanisms.[7][8][9]
Caption: 7-KC induced apoptosis signaling pathway.
References
- 1. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 7-Ketocholesterol in Human Plasma
Introduction
7-Ketocholesterol (B24107) (7-KC) is an oxysterol, an oxidized derivative of cholesterol, formed through both enzymatic and non-enzymatic auto-oxidation processes involving reactive oxygen species (ROS).[1][2] It is a significant component of oxidized low-density lipoproteins (LDL) and is implicated in the pathophysiology of numerous age-related and metabolic diseases.[2][3] Elevated levels of 7-KC are associated with atherosclerosis, age-related macular degeneration, and certain neurodegenerative disorders like Niemann-Pick disease.[4][5][6] Its cytotoxic effects are primarily mediated by inducing oxidative stress, inflammation, and a specific form of programmed cell death known as oxiapoptophagy (a combination of oxidative stress, apoptosis, and autophagy).[1][3][7] Given its role as a key biomarker, the development of a precise and reliable quantitative assay is critical for clinical diagnostics and for advancing drug development research in these areas.
Principle of the Method
This application note describes a highly sensitive and specific method for the quantification of 7-Ketocholesterol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8] The methodology involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a tandem quadrupole mass spectrometer. Quantification is achieved by using a stable isotope-labeled internal standard, d7-7-Ketocholesterol (d7-7-KC), to correct for matrix effects and variations during sample processing and injection.[8] The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for selective and sensitive detection of the target analyte and internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: 7-Ketocholesterol (Sigma-Aldrich), d7-7-Ketocholesterol (CND Isotopes).[8]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Isopropanol (LC-MS Grade), Water (Ultrapure, 18.2 MΩ·cm).
-
Additives: Formic Acid (LC-MS Grade).
-
Other: Human Plasma (charcoal-stripped for calibration curve, K2-EDTA for unknown samples), Polypropylene microcentrifuge tubes (1.5 mL).
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 7-KC and d7-7-KC in methanol.
-
Working Standard Solutions: Serially dilute the 7-KC primary stock with methanol to create a series of working standard solutions.
-
Calibration Standards: Prepare calibration standards by spiking charcoal-stripped (blank) human plasma with the appropriate working standard solutions. A typical calibration range is 1 to 400 ng/mL.[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL) in blank plasma, independent of the calibration standards.[8]
-
Internal Standard (IS) Working Solution: Prepare a 50 ng/mL working solution of d7-7-KC in methanol.[8]
Sample Preparation Protocol
-
Thaw plasma samples (calibrators, QCs, and unknowns) on ice and vortex briefly.
-
Pipette 25 µL of plasma into a 1.5 mL microcentrifuge tube.[9]
-
Add 100 µL of the internal standard working solution (50 ng/mL d7-7-KC in methanol) to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 5 minutes at room temperature.[9]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject 3-5 µL of the supernatant into the LC-MS/MS system.[10]
Data Analysis and Quantification
-
Calibration Curve: Generate a standard curve by plotting the peak area ratio of the analyte (7-KC) to the internal standard (d7-7-KC) against the nominal concentration of each calibration standard.
-
Regression Analysis: Apply a linear regression model with a 1/x or 1/x² weighting to the calibration curve. The coefficient of determination (R²) should be ≥0.995.[8]
-
Quantification: Determine the concentration of 7-KC in the QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.
Data Presentation
Quantitative data and instrument parameters are summarized in the tables below for clarity and easy reference.
Table 1: Recommended LC-MS/MS Instrument Parameters
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18 Reverse-Phase (e.g., 150 x 2.1 mm, 2 µm)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C[10] |
| Injection Volume | 3 µL[10] |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Capillary Voltage | 3.5 kV[10] |
| Desolvation Temp. | 500°C[10] |
| Desolvation Gas Flow | 1100 L/hour[10] |
| MRM Transitions | Precursor Ion (m/z) > Product Ion (m/z) |
| 7-Ketocholesterol | 401.3 > 383.3 |
| d7-7-Ketocholesterol | 408.3 > 390.3 |
Table 2: Typical Assay Validation Performance
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 400 ng/mL[8] |
| Correlation Coefficient (R²) | ≥0.995[8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[8] |
| Intra-Assay Precision (CV%) | 3.8% - 10.5%[8] |
| Inter-Assay Precision (CV%) | 3.7% - 4.2%[8] |
| Accuracy / Recovery | 90.8% - 113.2%[8][9] |
Table 3: Example Concentrations of 7-KC in Human Plasma
| Sample Group | Mean 7-KC Concentration (ng/mL) |
|---|---|
| Healthy Controls | 3.7 - 5.2[8] |
| Niemann-Pick Disease Patients | 245 - 279[8] |
| Type 2 Diabetes Mellitus Patients | 33.8[11] |
Visualizations
Experimental Workflow and Biological Pathway
The following diagrams illustrate the experimental workflow for 7-KC quantification and the signaling pathway involved in 7-KC-induced cellular apoptosis.
Caption: Experimental workflow for 7-KC quantification by LC-MS/MS.
Caption: Simplified signaling pathway of 7-KC-induced apoptosis.[12][13]
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. 7-Ketocholesterol | Elisa - Clia - Antibody - Protein [markelab.com]
- 3. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Keto Cholesterol-d7 in Niemann-Pick Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niemann-Pick disease (NPD) is a group of rare, inherited lysosomal storage disorders characterized by the abnormal accumulation of lipids within various tissues, leading to a range of severe neurological and visceral symptoms.[1][2][3] Niemann-Pick disease type C (NPC), specifically, arises from mutations in the NPC1 or NPC2 genes, which are crucial for the intracellular transport of cholesterol.[1][4][5] This genetic defect results in the accumulation of unesterified cholesterol in late endosomes and lysosomes.[2][4]
A key consequence of this cholesterol buildup, combined with associated oxidative stress, is the increased non-enzymatic formation of cholesterol oxidation products, known as oxysterols.[6][7] One of the most prominent and diagnostically significant of these is 7-ketocholesterol (B24107) (7-KC).[6][7][8] Plasma levels of 7-KC are markedly elevated in patients with NPC, making it a sensitive and specific biomarker for the disease.[6][9][10][11] Furthermore, elevated 7-KC levels have also been identified in patients with Acid Sphingomyelinase Deficiency (ASMD), also known as Niemann-Pick types A and B.[10][12][13]
The accurate quantification of 7-KC in biological matrices is paramount for the diagnosis, monitoring, and development of therapies for Niemann-Pick disease. This is achieved through stable isotope dilution mass spectrometry, for which 7-Keto Cholesterol-d7 (d7-7-KC) serves as the indispensable internal standard.[10][14][15][16][17] Its chemically identical nature to endogenous 7-KC, with the exception of its increased mass due to deuterium (B1214612) labeling, allows for precise correction of sample loss during preparation and variations in instrument response.
These application notes provide a comprehensive overview of the role of this compound in Niemann-Pick disease research, including detailed protocols for its use in the quantification of 7-KC.
Application of this compound
The primary application of this compound in the context of Niemann-Pick disease is as an internal standard for the quantitative analysis of 7-KC in biological samples, most commonly plasma.[10][14][15] This application is critical for:
-
Diagnostic Screening: Providing a rapid and reliable blood-based test to aid in the diagnosis of NPC and ASMD, often serving as a first-line screening method.[7][9][10][11]
-
Therapeutic Monitoring: Assessing the efficacy of therapeutic interventions by monitoring changes in plasma 7-KC levels. Studies in animal models have shown that plasma oxysterol levels, including 7-KC, decrease in response to treatment.[6]
-
Biomarker Discovery and Validation: Facilitating research into the pathophysiology of Niemann-Pick disease and the discovery of novel biomarkers.
Quantitative Data Summary
The following tables summarize the reported concentrations of 7-ketocholesterol in plasma from Niemann-Pick disease patients compared to control individuals. The use of this compound as an internal standard was crucial for obtaining this quantitative data.
Table 1: Plasma 7-Ketocholesterol Concentrations in Niemann-Pick Type C (NPC) Patients vs. Controls
| Cohort | 7-KC Concentration (ng/mL) | Reference |
| NPC Patients | ||
| 311 - 1294 (range) | [6] | |
| 51 - 721 (range) | [9] | |
| 279 (mean) | [10] | |
| 725.9 (mean) | [6] | |
| Control Individuals | ||
| 39.4 - 338.8 (range) | [6] | |
| 0 - 12.3 (normal range) | [16] | |
| 5.2 (mean) | [10] | |
| 77.4 (mean) | [6] | |
| NPC Heterozygotes | ||
| Significantly elevated vs. controls | [6] |
Table 2: Plasma 7-Ketocholesterol Concentrations in Acid Sphingomyelinase Deficiency (ASMD) Patients
| Cohort | 7-KC Concentration (ng/mL) | Reference |
| ASMD Patients | ||
| 245 (mean) | [10] | |
| ASMD Heterozygotes | ||
| 3.7 (mean) | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Pathophysiology of 7-Ketocholesterol Formation in Niemann-Pick Type C
Caption: Pathophysiological cascade leading to elevated 7-KC in Niemann-Pick Type C.
Experimental Workflow for 7-KC Quantification
Caption: Workflow for 7-KC analysis using this compound as an internal standard.
Experimental Protocols
Principle
The quantification of 7-ketocholesterol in plasma is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, this compound. A known amount of the internal standard is added to a plasma sample. Both the endogenous 7-KC and the d7-7-KC internal standard are then extracted from the plasma matrix. The extract is analyzed by LC-MS/MS, where the two compounds are separated chromatographically and detected by mass spectrometry. The ratio of the signal from the endogenous 7-KC to the signal from the d7-7-KC internal standard is used to calculate the concentration of 7-KC in the original sample, correcting for any losses during sample preparation and variations in instrument response.
Materials and Reagents
-
7-ketocholesterol (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Formic acid (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Human plasma (for calibration curve and quality controls)
-
Activated charcoal
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or solvents for liquid-liquid extraction (e.g., dichloromethane, isopropanol, n-hexane)
Preparation of Standards and Solutions
-
Stock Solutions: Prepare individual stock solutions of 7-ketocholesterol and this compound in methanol or another suitable organic solvent at a concentration of, for example, 1 mg/mL. Store at -20°C or below.
-
Working Standard Solutions: Prepare a series of working standard solutions of 7-ketocholesterol by serial dilution of the stock solution. These will be used to create the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into plasma samples (e.g., 100 ng/mL).
-
Stripped Plasma: To prepare a matrix for the calibration curve, strip endogenous 7-KC from a pool of healthy human plasma by treating with activated charcoal (e.g., 1 g per 10 mL of plasma) with stirring, followed by centrifugation to remove the charcoal.[10]
-
Calibration Standards: Prepare calibration standards by spiking known amounts of the 7-ketocholesterol working standard solutions into aliquots of the stripped plasma.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of 7-ketocholesterol in stripped plasma in the same manner as the calibration standards.
Sample Preparation (Example Protocol)
This is a generalized protocol; specific steps may need to be optimized based on the laboratory's instrumentation and materials.
-
Thaw Samples: Thaw patient plasma samples, calibration standards, and QC samples on ice.
-
Spike with Internal Standard: To a 100 µL aliquot of each plasma sample, add a known amount of the this compound internal standard working solution (e.g., 10 µL of a 100 ng/mL solution to yield a final concentration of 10 ng/mL). Vortex briefly.[14]
-
Protein Precipitation and Extraction:
-
Add a protein precipitation solvent, such as ice-cold acetone (B3395972) or acetonitrile (often containing an antioxidant like BHT), to the plasma sample (e.g., 5 volumes).[18]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase composition). Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
Instrumentation and parameters will vary. The following are example conditions.
-
Liquid Chromatography (LC) System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm x 50 mm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 7-KC from other plasma components.
-
Flow Rate: e.g., 0.5 mL/min.[10]
-
Column Temperature: e.g., 30°C.[10]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
7-Ketocholesterol: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
-
Note: Specific m/z values for precursor and product ions should be optimized for the instrument being used.
-
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of 7-KC to d7-7-KC against the known concentration of 7-KC in the calibration standards. A linear regression with appropriate weighting is typically used.
-
Quantification of Unknowns: Determine the concentration of 7-KC in the patient and QC samples by interpolating their peak area ratios from the calibration curve.
-
Acceptance Criteria: The results for the QC samples should fall within a pre-defined range of accuracy and precision (e.g., ±15% of the nominal value) for the analytical run to be considered valid.
Conclusion
This compound is an essential tool in the research and diagnosis of Niemann-Pick disease. Its application as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of the key biomarker, 7-ketocholesterol. This capability has been instrumental in the development of rapid, blood-based diagnostic tests, improving the time to diagnosis for patients. Furthermore, it plays a vital role in ongoing research into the pathophysiology of the disease and in the evaluation of potential therapeutic agents. The protocols and data presented here provide a framework for researchers and clinicians to effectively utilize this compound in their work to combat Niemann-Pick disease.
References
- 1. npsuisse.ch [npsuisse.ch]
- 2. Niemann-Pick Disease And Lipid Metabolism: The Role Of Lipid Accumulation In The Pathogenesis Of The Disease - Klarity Health Library [my.klarity.health]
- 3. Niemann-Pick disease - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 4. Cholesterol in Niemann-Pick Type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Diagnosis and Treatment of Niemann-Pick C disease through Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery [explorationpub.com]
- 9. A combination of 7-ketocholesterol, lysosphingomyelin and bile acid-408 to diagnose Niemann-Pick disease type C using LC-MS/MS | PLOS One [journals.plos.org]
- 10. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnosis of Niemann-Pick disease type C with 7-ketocholesterol screening followed by NPC1/NPC2 gene mutation confirmation in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease | CoLab [colab.ws]
- 14. Rapid Diagnosis of 83 Patients with Niemann Pick Type C Disease and Related Cholesterol Transport Disorders by Cholestantriol Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dial.uclouvain.be [dial.uclouvain.be]
Application Notes and Protocols: The Use of 7-Keto Cholesterol-d7 in Atherosclerosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (B24107) (7-KC), a major cholesterol oxidation product, is increasingly recognized for its significant role in the pathogenesis of atherosclerosis.[1][2] Found in high concentrations within atherosclerotic plaques, 7-KC exhibits potent pro-inflammatory, pro-oxidant, and pro-apoptotic properties, contributing to endothelial dysfunction, smooth muscle cell apoptosis, and foam cell formation – all key events in the development and progression of atherosclerotic lesions.[1][3][4] Given its pathological significance, accurate quantification of 7-KC in biological matrices is crucial for understanding its role in cardiovascular disease and for the development of novel therapeutic strategies.
7-Keto Cholesterol-d7 (7-KC-d7) is a deuterated analog of 7-KC and serves as an essential internal standard for the precise and accurate quantification of 7-KC using isotope dilution mass spectrometry, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5] The use of a stable isotope-labeled internal standard like 7-KC-d7 is critical to correct for matrix effects and variations in sample preparation and instrument response, ensuring reliable and reproducible results.
These application notes provide an overview of the role of 7-KC in atherosclerosis and detailed protocols for its quantification using 7-KC-d7 as an internal standard, as well as in vitro methods to study its effects on vascular cells.
Quantitative Data Summary
The following tables summarize quantitative data on 7-KC levels in human plasma and atherosclerotic plaques, as well as the effects of 7-KC on endothelial cells in vitro.
Table 1: 7-Ketocholesterol Levels in Human Plasma
| Population | 7-KC Concentration (ng/mL) | Key Findings | Reference |
| Middle-aged volunteers | 2.63 - 30.47 | Large inter-individual variability observed. | [6][7] |
| Patients with stable coronary artery disease (Quartile 4 vs. Quartile 1) | >109.8 nmol/L vs. <55.8 nmol/L | Higher plasma 7-KC levels are associated with an increased risk of adverse cardiovascular events. | [8] |
| Healthy controls | 5.2 | [5] | |
| ASMase-deficient NPD heterozygotes | 3.7 | Similar to healthy controls. | [5] |
| Patients with Acute Myocardial Infarction (AMI) with Coronary Heart Disease (CHD) | 124.90 ± 48.54 | Significantly higher than in post-AMI with diabetes mellitus (DM) patients. | [9] |
| Post-AMI patients with DM | 93.45 ± 24 | [9] |
Table 2: 7-Ketocholesterol Levels in Human Atherosclerotic Plaques
| Sample Type | 7-KC Concentration | Key Findings | Reference |
| Carotid plaque vs. Plasma | ~43 times higher in plaque | Oxysterol concentrations are significantly elevated in atherosclerotic plaques compared to plasma. | [6][7] |
Table 3: In Vitro Effects of 7-Ketocholesterol on Endothelial Cells
| Cell Type | 7-KC Concentration | Duration | Observed Effects | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | 18 hours | Enhanced expression of E-selectin, ICAM-1, and VCAM-1. Increased leukocyte-endothelial interactions. | [1] |
| Human Brain Endothelial Cells (hCMEC/D3) | 30 µM and 50 µM | 24 hours | Dose-dependent loss of cell viability, increased apoptosis and necrosis, and increased mRNA expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α, COX-2). | [10] |
| ARPE-19 (retinal pigment epithelial cells) | 15 µM | Not specified | Markedly induced expression of VEGF, IL-6, and IL-8. | [11] |
Experimental Protocols
Protocol 1: Quantification of 7-Ketocholesterol in Plasma and Atherosclerotic Plaque using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantification of 7-KC. Specific parameters may need to be optimized based on the instrumentation and matrix.
1. Materials and Reagents:
-
7-Ketocholesterol (7-KC) standard
-
This compound (7-KC-d7) internal standard
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Human plasma or homogenized atherosclerotic plaque tissue
-
Protein precipitation solution (e.g., cold acetone (B3395972) or acetonitrile)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
2. Sample Preparation:
-
Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of 7-KC-d7 internal standard solution.
-
Add 400 µL of cold protein precipitation solution (e.g., acetonitrile).
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Atherosclerotic Plaque:
-
Weigh approximately 10 mg of plaque tissue.
-
Homogenize the tissue in a suitable buffer.
-
Add a known amount of 7-KC-d7 internal standard.
-
Perform a liquid-liquid extraction (e.g., using a mixture of chloroform (B151607) and methanol).
-
Evaporate the organic phase to dryness and reconstitute in the initial mobile phase.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS) System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 7-KC and 7-KC-d7.
-
7-KC: The exact m/z transitions will depend on the instrument and adduct formation.
-
7-KC-d7: The precursor ion will be shifted by +7 m/z units compared to unlabeled 7-KC.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the manufacturer's guidelines.[5]
-
4. Data Analysis:
-
Construct a calibration curve using known concentrations of 7-KC standard spiked with a constant amount of 7-KC-d7 internal standard.
-
Calculate the peak area ratio of the analyte (7-KC) to the internal standard (7-KC-d7).
-
Determine the concentration of 7-KC in the samples by interpolating the peak area ratios from the calibration curve.
Protocol 2: In Vitro Assessment of 7-Ketocholesterol-Induced Endothelial Cell Inflammation
This protocol describes a method to study the inflammatory response of endothelial cells to 7-KC treatment.
1. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells at a low passage number for experiments.
2. 7-Ketocholesterol Treatment:
-
Prepare a stock solution of 7-KC in ethanol (B145695) or another suitable solvent.
-
Seed HUVECs in multi-well plates and allow them to adhere and reach 80-90% confluency.
-
Dilute the 7-KC stock solution in cell culture medium to the desired final concentrations (e.g., 10-50 µM). A vehicle control (medium with the same concentration of ethanol) should be included.
-
Remove the old medium from the cells and replace it with the 7-KC-containing medium or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 18-24 hours).[1]
3. Assessment of Inflammatory Response:
-
Gene Expression Analysis (qRT-PCR):
-
After treatment, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory markers such as VCAM1, ICAM1, SELE (E-selectin), IL6, and IL8.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Protein Expression Analysis (Western Blot or ELISA):
-
For Western blotting, lyse the cells and determine the protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against VCAM-1, ICAM-1, E-selectin, or phosphorylated signaling proteins (e.g., p-p38 MAPK).
-
For ELISA, collect the cell culture supernatant to measure the secretion of inflammatory cytokines like IL-6 and IL-8 using commercial ELISA kits.
-
-
Leukocyte Adhesion Assay:
-
After treating HUVECs with 7-KC, co-culture them with a fluorescently labeled monocytic cell line (e.g., THP-1 or U937) for a short period.
-
Wash away non-adherent cells.
-
Quantify the number of adherent monocytic cells by fluorescence microscopy or a plate reader. An increase in adhesion indicates an inflammatory phenotype of the endothelial cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways initiated by 7-KC in vascular cells and a typical experimental workflow for its analysis.
Caption: 7-KC activates p38 MAPK and NF-κB pathways, leading to increased expression of adhesion molecules and pro-inflammatory cytokines.
Caption: 7-KC can induce both autophagy and apoptosis through mechanisms involving Nox4-mediated ROS production.
Caption: Experimental workflow for the quantification of 7-KC using 7-KC-d7 as an internal standard.
Conclusion
The study of 7-Ketocholesterol provides a critical avenue for understanding the molecular mechanisms underpinning atherosclerosis. The use of this compound as an internal standard in LC-MS/MS analysis is indispensable for obtaining accurate and reliable quantitative data, which is fundamental for both basic research and the development of therapeutic interventions targeting the deleterious effects of cholesterol oxidation in cardiovascular disease. The protocols and data presented here offer a valuable resource for researchers dedicated to unraveling the complexities of atherosclerosis and discovering novel treatments.
References
- 1. 7-Ketocholesterol enhances leukocyte adhesion to endothelial cells via p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Ketocholesterol Induces Autophagy in Vascular Smooth Muscle Cells through Nox4 and Atg4B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rem.bioscientifica.com [rem.bioscientifica.com]
- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medicopublication.com [medicopublication.com]
- 10. Effect of Ergothioneine on 7-Ketocholesterol-Induced Endothelial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Lipidomics: A Detailed Workflow Incorporating 7-Keto Cholesterol-d7 for Enhanced Oxysterol Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for lipidomics research, this application note details a comprehensive workflow for the accurate and robust quantification of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker for oxidative stress and various pathologies. By incorporating its stable isotope-labeled internal standard, 7-Keto Cholesterol-d7 (7-KC-d7), this protocol offers researchers, scientists, and drug development professionals a highly reliable method for investigating the role of oxysterols in health and disease.
7-Ketocholesterol is an oxidized derivative of cholesterol implicated in the pathophysiology of numerous diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders.[1][2][3] Its accurate quantification in biological matrices is often challenging due to its low abundance and potential for auto-oxidation during sample preparation.[4][5][6] The use of a deuterated internal standard like 7-KC-d7 is crucial for correcting analytical variability during sample extraction and mass spectrometric analysis, ensuring high accuracy and precision.[7][8][9]
This detailed application note provides a step-by-step guide from sample preparation to data analysis, enabling researchers to seamlessly integrate 7-KC analysis into their lipidomics studies.
Lipidomics Workflow for 7-Keto Cholesterol Analysis
The following diagram outlines the complete experimental workflow for the quantification of 7-Keto Cholesterol using this compound as an internal standard.
Experimental Protocols
Sample Preparation and Internal Standard Spiking
This protocol is designed for the analysis of 7-KC in plasma samples. Modifications for tissue or cell culture samples are noted.
Materials:
-
Plasma samples
-
This compound (internal standard solution, e.g., 50 ng/mL in methanol)[7]
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
For each 100 µL of plasma, add a pre-determined amount of the this compound internal standard solution. The exact amount should be optimized to be within the linear range of the calibration curve. A common concentration is 50 ng/mL.[7]
-
Add 400 µL of cold 1-propanol (B7761284) containing the internal standard to the plasma sample.[8][9]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Carefully collect the supernatant for lipid extraction.
For Tissue Samples: Homogenize the tissue in a suitable buffer (e.g., PBS) on ice before the addition of the internal standard and extraction solvent.
For Cell Samples: Scrape cells from the culture dish and create a cell suspension. Lyse the cells before proceeding with the internal standard spiking and extraction.[8]
Lipid Extraction (Liquid-Liquid Extraction)
Materials:
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or HPLC grade water)
-
Nitrogen gas evaporator
-
Conical glass tubes
Procedure:
-
To the supernatant from the previous step, add chloroform and methanol in a ratio that results in a final solvent mixture of chloroform:methanol:water (e.g., 2:1:0.8 v/v/v), following a modified Folch or Bligh-Dyer method.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully aspirate the lower organic phase (containing the lipids) into a clean glass tube.[10]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[10]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or mobile phase).[10]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm x 50 mm).[7]
-
Mobile Phase A: Water with 0.5% formic acid.[7]
-
Mobile Phase B: Methanol with 0.5% formic acid.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Gradient: A linear gradient from 80% to 95% mobile phase B over 3 minutes, followed by a hold at 100% B for 1 minute.[7]
-
Column Temperature: 30°C.[7]
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion pairs for 7-KC and 7-KC-d7 need to be optimized on the specific mass spectrometer being used. Example transitions are provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Keto Cholesterol | [To be optimized] | [To be optimized] |
| This compound | [To be optimized] | [To be optimized] |
Note: The optimal MRM transitions should be determined by infusing pure standards of 7-KC and 7-KC-d7 into the mass spectrometer.
Quantitative Data Summary
The following table presents a template for summarizing the quantitative results from a lipidomics experiment incorporating this compound.
| Sample ID | Sample Group | Peak Area (7-KC) | Peak Area (7-KC-d7) | Response Ratio (7-KC / 7-KC-d7) | Concentration (ng/mL) |
| Control_1 | Control | 150,000 | 300,000 | 0.50 | 25.0 |
| Control_2 | Control | 165,000 | 310,000 | 0.53 | 26.5 |
| Treated_1 | Treated | 450,000 | 290,000 | 1.55 | 77.5 |
| Treated_2 | Treated | 480,000 | 305,000 | 1.57 | 78.5 |
Note: The concentration is calculated using a calibration curve prepared with known concentrations of 7-Keto Cholesterol and a fixed concentration of this compound.
Signaling Pathways Involving 7-Keto Cholesterol
7-Keto Cholesterol is a bioactive lipid that can modulate several signaling pathways, leading to cellular responses such as inflammation, apoptosis, and endoplasmic reticulum (ER) stress.[1][2][3][11][12]
This workflow provides a robust framework for the quantitative analysis of 7-Keto Cholesterol in complex biological samples. The incorporation of this compound as an internal standard is paramount for achieving the high level of accuracy and reproducibility required in modern lipidomics research and clinical applications. By following these detailed protocols, researchers can confidently investigate the role of this important oxysterol in various physiological and pathological processes.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 7-Keto Cholesterol using a Deuterated Internal Standard
Introduction
7-Ketocholesterol (B24107) (7-KC) is a significant oxysterol formed from the oxidation of cholesterol and is implicated as a biomarker in various pathological conditions, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases like Alzheimer's and Niemann-Pick disease.[1][2][3] Accurate and precise quantification of 7-KC in biological matrices is crucial for both clinical diagnostics and biomedical research. This application note details a robust protocol for the quantification of 7-KC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 7-Keto Cholesterol-d7 (7-KC-d7) as an internal standard.[3][4] The use of a stable isotope-labeled internal standard like 7-KC-d7 is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and reproducibility.[4]
Principle of a Stable Isotope-Labeled Internal Standard
The fundamental principle of using a deuterated internal standard like 7-KC-d7 lies in its chemical and physical similarity to the analyte, 7-KC. 7-KC-d7 has the same retention time and ionization efficiency as 7-KC but is distinguishable by its higher mass. By adding a known concentration of 7-KC-d7 to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratiometric approach corrects for potential analyte loss during sample processing and variations in instrument response.
Experimental Protocol
This protocol provides a detailed methodology for creating a calibration curve for 7-Keto Cholesterol using this compound as an internal standard for LC-MS/MS analysis.
Materials and Reagents
-
7-Keto Cholesterol (Analyte)[3]
-
Methanol (HPLC or LC-MS grade)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)[1][2]
-
Formic Acid[3]
-
Ultrapure Water[3]
-
Charcoal-stripped plasma (for matrix-based calibrators)[3]
-
Microcentrifuge tubes, autosampler vials, and other standard laboratory glassware.
Table 1: Properties of this compound
| Property | Value | References |
| Formal Name | 3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d7 | [1][2] |
| CAS Number | 127684-08-6 | [1][2] |
| Molecular Formula | C₂₇H₃₇D₇O₂ | [1][2] |
| Formula Weight | 407.7 g/mol | [1][2][5] |
| Purity | ≥99% deuterated forms (d1-d7) | [1][2] |
| Storage | -20°C | [1][2] |
| Solubility | Ethanol: 20 mg/ml, DMF: 2 mg/ml, DMSO: 0.1 mg/ml | [1][2] |
Preparation of Stock Solutions
-
7-KC Analyte Stock (1 mg/mL): Accurately weigh 1 mg of 7-Keto Cholesterol and dissolve it in 1 mL of ethanol.
-
7-KC-d7 Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethanol.
-
Working Internal Standard Solution (50 ng/mL): Prepare a working solution of the internal standard by diluting the 7-KC-d7 stock solution in methanol. For example, a concentration of 50 ng/mL is commonly used.[3]
Note: Store stock solutions in amber vials at -80°C for up to 6 months. Before use, allow solutions to equilibrate to room temperature.[4]
Preparation of Calibration Curve Standards
Calibration standards are prepared by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of the 7-KC analyte.[3]
-
Prepare a series of intermediate dilutions of the 7-KC analyte stock solution in methanol.
-
Spike aliquots of the charcoal-stripped plasma with the intermediate solutions to achieve the final desired concentrations for the calibration curve.
-
A typical calibration curve may include 8 non-zero concentration levels.[3]
Table 2: Example Calibration Curve Preparation
| Calibrator Level | Analyte Concentration (ng/mL) |
| 1 | 1 |
| 2 | 2 |
| 3 | 5 |
| 4 | 10 |
| 5 | 25 |
| 6 | 50 |
| 7 | 200 |
| 8 | 400 |
| This table is based on concentrations reported in a study for the diagnosis of Niemann-Pick disease.[3] |
Sample Preparation (Protein Precipitation & Extraction)
-
Pipette 50 µL of each calibrator, quality control (QC) sample, and study sample into separate microcentrifuge tubes.
-
Add 100 µL of the working Internal Standard solution (50 ng/mL 7-KC-d7 in methanol) to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 12,000 rcf for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 127684-08-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C27H44O2 | CID 3247054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying 7-Ketocholesterol in Tissues using 7-Keto Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (B24107) (7-KC) is a prominent and cytotoxic oxysterol formed from the oxidation of cholesterol. It is implicated in the pathophysiology of numerous age-related and chronic diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration.[1] The accumulation of 7-KC in tissues is a key indicator of oxidative stress and can trigger cellular dysfunction, inflammation, and apoptosis.[1] Accurate quantification of 7-KC in various tissues is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.
This document provides detailed application notes and protocols for the quantification of 7-Ketocholesterol in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 7-Keto Cholesterol-d7 as an internal standard. This compound is a stable isotope-labeled analog of 7-KC and is the ideal internal standard for this application, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of 7-Ketocholesterol.
Table 1: LC-MS/MS Method Performance
| Parameter | Value |
| Linearity Range | 1 - 400 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-assay Precision (CV%) | 3.82 - 10.52% |
| Inter-assay Precision (CV%) | 3.71 - 4.16% |
| Accuracy | 85 - 110% |
| Recovery | 90.8 - 113.2% |
Data compiled from studies on biological matrices and are expected to be achievable for tissue samples with appropriate optimization.
Table 2: Reported 7-Ketocholesterol Levels in Various Biological Samples
| Sample Type | Condition | Mean 7-KC Concentration (ng/mL) |
| Human Plasma | ASMase-deficient NPD | 245 |
| Human Plasma | NPC Disease | 279 |
| Human Plasma | Healthy Controls | < 0.03 µg/mL |
| Mouse Brain | Normal Diet | Varies by brain region |
| Mouse Brain | High Fat Diet | Significantly lower levels of 7ketoOHC |
Note: Concentrations in tissues are often reported as ng/mg of tissue. The values presented here are for context and may vary depending on the specific tissue and experimental conditions.[2][3]
Experimental Protocols
This section details the protocol for the extraction and quantification of 7-Ketocholesterol from animal tissues.
Materials and Reagents
-
7-Ketocholesterol (analytical standard)
-
This compound (internal standard)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
1 M Potassium Chloride (KCl) solution
-
Ultrapure water
-
Nitrogen gas
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Glass tubes with Teflon-lined screw caps
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or SpeedVac)
-
LC-MS/MS system
Experimental Workflow
Caption: Workflow for 7-KC analysis in tissues.
Detailed Protocol
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
To prevent auto-oxidation of cholesterol during sample preparation, all procedures should be performed on ice and solvents should contain an antioxidant such as 0.01% BHT.[4]
-
Homogenize the tissue in a suitable volume of ice-cold solvent (e.g., chloroform:methanol 2:1, v/v) using a bead beater or a Potter-Elvehjem homogenizer.[4][5]
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to the tissue homogenate. The amount should be comparable to the expected endogenous level of 7-KC.
-
-
Lipid Extraction (modified Bligh & Dyer method):
-
To the homogenate, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8 (v/v/v), accounting for the water content in the tissue.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[6]
-
-
Organic Phase Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.[4]
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a SpeedVac.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase of the LC-MS/MS system (e.g., 100 µL of methanol).
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 7-Ketocholesterol and this compound.
-
Table 3: Example MRM Transitions for 7-KC and 7-KC-d7
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Ketocholesterol | 401.3 | 383.3 |
| This compound | 408.3 | 390.3 |
Note: These transitions may need to be optimized on the specific mass spectrometer being used.
Signaling Pathways Affected by 7-Ketocholesterol
Elevated levels of 7-Ketocholesterol in tissues can induce cellular stress and activate signaling pathways leading to inflammation and apoptosis.
7-Ketocholesterol Induced Apoptosis Pathway
Caption: 7-KC induces apoptosis via ROS and mitochondria.
7-Ketocholesterol Induced Inflammatory Pathway
Caption: 7-KC triggers inflammation via TLR4 signaling.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of 7-Ketocholesterol in tissue samples. The detailed protocol and understanding of the signaling pathways affected by this cytotoxic oxysterol are essential for researchers and drug development professionals investigating its role in various pathologies. Careful sample handling to prevent auto-oxidation is critical for obtaining accurate results. This methodology can be a valuable tool in preclinical and clinical research to assess disease progression and the efficacy of therapeutic interventions targeting oxidative stress and lipid peroxidation.
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 5. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 6. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for UPLC-MS/MS Analysis of Plasma Oxysterols using 7-Keto Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules involved in a myriad of physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell death.[1][2] Their accurate quantification in biological matrices such as plasma is of paramount importance for understanding their role in diseases like atherosclerosis, neurodegenerative disorders, and certain cancers.[1][2] This document provides a detailed protocol for the sensitive and specific quantification of a panel of oxysterols in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with 7-Keto Cholesterol-d7 as an internal standard.
The methodology described herein offers a robust and reproducible approach for researchers, scientists, and drug development professionals engaged in lipidomics and biomarker discovery.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile, Methanol (B129727), Isopropanol (B130326), n-Hexane, Dichloromethane (B109758) (all LC-MS grade)
-
Acids: Formic acid (LC-MS grade)
-
Standards: 7-Ketocholesterol, 24S-Hydroxycholesterol, 25-Hydroxycholesterol, 27-Hydroxycholesterol, 7α-Hydroxycholesterol, 7β-Hydroxycholesterol, 4β-Hydroxycholesterol, and this compound (internal standard).
-
Other Reagents: Butylated hydroxytoluene (BHT), Ultrapure water.
-
Sample Collection Tubes: K2-EDTA plasma collection tubes.
-
Solid Phase Extraction (SPE) Cartridges: Silica-based or polymeric reversed-phase cartridges.
Sample Preparation
Critical Step: To prevent auto-oxidation of cholesterol during sample preparation, it is crucial to work quickly, on ice, and to use antioxidants such as BHT.
The following protocol is a composite of best practices from established methods.
-
Plasma Collection and Storage: Collect whole blood in K2-EDTA tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma aliquots at -80°C until analysis.
-
Protein Precipitation:
-
To 100 µL of plasma in a glass tube, add 5 µL of a 1 µg/mL solution of this compound in ethanol.
-
Add 400 µL of ice-cold acetone (B3395972) or methanol containing 50 µg/mL BHT.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
-
Liquid-Liquid Extraction (LLE) (Optional, for cleaner samples):
-
To the supernatant from the previous step, add 1 mL of n-hexane.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane (B92381) layer to a new tube.
-
Repeat the extraction with another 1 mL of n-hexane and combine the hexane fractions.
-
-
Solid Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a silica (B1680970) SPE cartridge with 1 mL of n-hexane.
-
Load the supernatant (from protein precipitation) or the combined hexane extracts (from LLE).
-
Wash the cartridge with 2 mL of n-hexane to remove nonpolar lipids like cholesterol.
-
Elute the oxysterols with 2 mL of a mixture of dichloromethane and isopropanol (e.g., 90:10 v/v).
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
UPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Gradient | Start with 80% B, ramp to 95-100% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 500°C |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table provides suggested MRM transitions for common oxysterols and the internal standard, this compound. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Ketocholesterol | 401.3 | 383.3 | 15-25 |
| This compound (IS) | 408.3 | 390.3 | 15-25 |
| 24S-Hydroxycholesterol | 385.3 | 367.3 | 15-25 |
| 25-Hydroxycholesterol | 385.3 | 367.3 | 15-25 |
| 27-Hydroxycholesterol | 385.3 | 367.3 | 15-25 |
| 7α-Hydroxycholesterol | 385.3 | 367.3 | 15-25 |
| 7β-Hydroxycholesterol | 385.3 | 367.3 | 15-25 |
| 4β-Hydroxycholesterol | 385.3 | 367.3 | 15-25 |
Note: Isomeric oxysterols will have the same MRM transitions and will be separated chromatographically.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported concentration ranges of various oxysterols in the plasma of healthy human adults as determined by LC-MS/MS. These values can serve as a reference for comparison.
| Oxysterol | Concentration Range (ng/mL) |
| 7-Ketocholesterol | 2.63 - 30.47[3] |
| 24S-Hydroxycholesterol | 50 - 150 |
| 25-Hydroxycholesterol | 10 - 50 |
| 27-Hydroxycholesterol | 50 - 200 |
| 7α-Hydroxycholesterol | 10 - 100 |
| 7β-Hydroxycholesterol | 5 - 30 |
| 4β-Hydroxycholesterol | 10 - 60 |
Visualizations
Experimental Workflow
References
- 1. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Keto Cholesterol-d7 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 7-Keto Cholesterol-d7 in metabolic research. This stable isotope-labeled internal standard is a critical tool for the accurate quantification of endogenous 7-keto cholesterol and for tracing its metabolic fate in various biological systems.
Application as an Internal Standard for Quantification of 7-Keto Cholesterol
This compound is widely employed as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to accurately quantify 7-keto cholesterol in biological matrices.[1] Its deuterated nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis.
Experimental Protocol: Quantification of 7-Keto Cholesterol in Human Plasma using LC-MS/MS
This protocol is adapted from a method for the rapid diagnosis of acid SMase-deficient Niemann-Pick disease.[2]
a. Materials and Reagents:
-
7-Keto Cholesterol (analytical standard)
-
This compound (internal standard)[2]
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Human plasma samples
-
Charcoal-stripped plasma (for calibration standards and quality controls)[2]
b. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 7-Keto Cholesterol in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a working internal standard solution of this compound in methanol at a concentration of 50 ng/mL.[2]
-
Prepare calibration standards by spiking charcoal-stripped plasma with the 7-Keto Cholesterol stock solution to achieve final concentrations ranging from 1 to 400 ng/mL.[2]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL) in charcoal-stripped plasma.[2]
c. Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample, add 10 µL of the 50 ng/mL this compound internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
d. LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters BEH C18 column (1.7 µm, 2.1 mm × 50 mm).[2]
-
Mobile Phase A: Water with 0.5% formic acid.[2]
-
Mobile Phase B: Methanol with 0.5% formic acid.[2]
-
Gradient: 80% B to 95% B over 3 minutes, then to 100% B for 1 minute.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Mass Spectrometer: Waters Xevo TQ MS or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for 7-Keto Cholesterol and this compound.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of 7-Keto Cholesterol using this compound as an internal standard.[2]
Table 1: LC-MS/MS Method Validation Parameters [2]
| Parameter | Result |
| Linearity Range | 1 - 400 ng/mL |
| Regression Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy of the LC-MS/MS Method [2]
| QC Concentration (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| 2.5 | 10.52 | 3.71 | 85 - 110 |
| 25 | 3.82 | 4.16 | 85 - 110 |
| 250 | 4.12 | 3.98 | 85 - 110 |
Table 3: Recovery of 7-Keto Cholesterol [2]
| Concentration (ng/mL) | Recovery (%) |
| Low QC | 90.8 |
| Medium QC | 113.2 |
| High QC | 98.5 |
Experimental Workflow for Quantification
References
Application Notes and Protocols for the Quantification of 7-Ketocholesterol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (7-KC) is a prominent and cytotoxic oxysterol, an oxidation product of cholesterol. It is formed endogenously through the interaction of cholesterol with reactive oxygen species (ROS) and is also found in various foods. In clinical research, elevated levels of 7-KC are associated with a range of age-related and chronic diseases, including atherosclerosis, age-related macular degeneration (AMD), and neurodegenerative disorders such as Alzheimer's disease.[1][2] In the context of atherosclerosis, 7-KC is a major component of oxidized low-density lipoproteins (oxLDL) and is known to accumulate in atherosclerotic plaques, contributing to macrophage foam cell formation and vascular inflammation.[3][4]
In cell culture experiments, 7-KC is widely used to model cellular dysfunction related to oxidative stress and lipid peroxidation. It is known to induce a complex array of cellular responses, including inflammation, apoptosis (programmed cell death), and autophagy (a cellular recycling process).[5][6] These effects are mediated through the activation of specific signaling pathways, making the accurate quantification of 7-KC in experimental systems crucial for understanding its mechanisms of action and for the development of therapeutic interventions.
This document provides detailed application notes and protocols for the quantification of 7-KC in cell culture experiments, tailored for researchers in academia and the pharmaceutical industry.
Data Presentation: Quantitative Analysis of 7-Ketocholesterol in Cultured Cells
The precise measurement of intracellular 7-KC levels following treatment is critical for correlating external concentrations with cellular responses. Below are examples of how to present such quantitative data.
Table 1: Intracellular 7-Ketocholesterol Levels in HL-1 Cardiac Myocytes Following Exogenous Treatment
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Intracellular 7-KC (Relative Abundance*) | Analytical Method | Reference |
| HL-1 | 10 | 24 | Dose-dependent increase | LC-MS/MS | [3] |
| HL-1 | 20 | 24 | Dose-dependent increase | LC-MS/MS | [3] |
*Note: Data presented as relative abundance. For absolute quantification, a standard curve with a known concentration of 7-KC and an internal standard should be used.
Table 2: 7-Ketocholesterol Content in Macrophages after Loading with Oxidized LDL
| Cell Type | Treatment | Treatment Duration (hours) | 7-KC Content (% of total sterols) | Analytical Method | Reference |
| Mouse Peritoneal Macrophages | 24h Copper-oxidized LDL (50 µg/mL) | 24 | ~30% | Gas Chromatography | [7] |
Experimental Protocols
Protocol 1: Induction of 7-Ketocholesterol-Mediated Effects in Cultured Cells
This protocol describes a general procedure for treating cultured cells with 7-KC to study its biological effects.
Materials:
-
Cell line of interest (e.g., ARPE-19, RAW 264.7, HL-1)
-
Complete cell culture medium
-
7-Ketocholesterol (7-KC)
-
Solvent for 7-KC (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) - DMSO)
-
Sterile cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture plates at a density that will ensure they reach the desired confluency (typically 70-80%) at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow in a CO2 incubator for 24-48 hours.
-
Preparation of 7-KC Stock Solution: Prepare a stock solution of 7-KC in a suitable solvent. For example, dissolve 7-KC in ethanol to a concentration of 10 mM.
-
Preparation of Working Solutions: On the day of the experiment, dilute the 7-KC stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 20, 50 µM). It is crucial to also prepare a vehicle control containing the same concentration of the solvent used to dissolve the 7-KC.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 7-KC or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).
-
Downstream Analysis: After the incubation period, the cells can be harvested for various analyses, including cytotoxicity assays, gene expression analysis, protein analysis, or lipid extraction for 7-KC quantification.
Protocol 2: Lipid Extraction from Cultured Cells for 7-KC Analysis
This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.
Materials:
-
Treated cells in culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream
-
Internal standard (e.g., d7-7-Ketocholesterol)
Procedure:
-
Cell Harvesting: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of a chloroform:methanol mixture (1:2, v/v) to each well and scrape the cells. Transfer the cell lysate to a glass centrifuge tube.
-
Addition of Internal Standard: Add a known amount of the internal standard (e.g., d7-7-Ketocholesterol) to each sample for accurate quantification.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water to each tube. Vortex the mixture thoroughly for 1 minute.
-
Centrifugation: Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored at -80°C until analysis.
Protocol 3: Quantification of 7-Ketocholesterol by LC-MS/MS
This protocol provides a general workflow for the analysis of 7-KC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried lipid extract
-
Reconstitution solvent (e.g., methanol or isopropanol)
-
LC-MS/MS system equipped with a C18 reverse-phase column
-
Mobile phase A (e.g., water with 0.1% formic acid)
-
Mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
7-Ketocholesterol standard for calibration curve
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a small, known volume of the reconstitution solvent.
-
Calibration Curve: Prepare a series of calibration standards of 7-KC of known concentrations in the reconstitution solvent.
-
LC Separation: Inject the reconstituted sample and calibration standards onto the LC system. The separation is typically achieved using a C18 column with a gradient elution of mobile phases A and B.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. 7-KC is typically detected in positive ion mode using Multiple Reaction Monitoring (MRM). The precursor ion and a specific product ion for both 7-KC and the internal standard are monitored.
-
Quantification: The concentration of 7-KC in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve generated from the standards. The final concentration is then normalized to the amount of protein or the number of cells from the original sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rem.bioscientifica.com [rem.bioscientifica.com]
- 6. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 7. Free and esterified oxysterol: formation during copper-oxidation of low density lipoprotein and uptake by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Internal Standards in Clinical Mass Spectrometry of Steroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones is paramount in clinical diagnostics, research, and drug development. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for steroid analysis due to its high specificity, sensitivity, and multiplexing capabilities.[1][2][3] The use of appropriate internal standards is a critical component of a robust and reliable LC-MS/MS assay, ensuring accuracy by correcting for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[4][5]
Stable isotope-labeled internal standards (SIL-IS) are widely preferred in clinical mass spectrometry.[6][7] These are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[8][9] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically throughout the analytical process.[10]
These application notes provide a comprehensive overview and detailed protocols for the selection and use of internal standards in the clinical mass spectrometry of steroids.
Selecting an Appropriate Internal Standard
The choice of an internal standard is a critical step in method development. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[5]
Key Considerations for Internal Standard Selection:
-
Structural Similarity: The internal standard should be as structurally similar to the analyte as possible. Stable isotope-labeled versions of the analyte are the ideal choice.[4][9]
-
Mass Difference: The mass-to-charge ratio (m/z) of the internal standard should be sufficiently different from the analyte to be easily distinguished by the mass spectrometer, typically a difference of at least 3 Da is recommended.[4][7]
-
Isotopic Purity: The isotopic purity of the internal standard should be high to avoid cross-talk or interference with the analyte signal.[7][11]
-
Chemical Stability: The isotopic label should be on a stable position within the molecule to prevent exchange with unlabeled atoms during sample preparation or analysis.[4][8] Carbon-13 labeled standards are generally considered more stable than deuterated standards in this regard.[8]
-
Co-elution: Ideally, the internal standard should co-elute with the analyte to ensure it experiences the same matrix effects.[9] However, some chromatographic separation can be acceptable.
A logical workflow for selecting an internal standard is depicted below.
Caption: Workflow for Internal Standard Selection.
Quantitative Data Summary
The following tables summarize common steroids analyzed in clinical settings and their corresponding deuterated or ¹³C-labeled internal standards, along with typical calibration ranges and lower limits of quantification (LLOQ) reported in the literature.
Table 1: Androgens and Their Internal Standards
| Analyte | Internal Standard | Typical Calibration Range (ng/mL) | Typical LLOQ (ng/mL) |
| Testosterone | Testosterone-d3, Testosterone-d5, Testosterone-¹³C₃ | 0.1 - 50 | 0.05 - 0.1 |
| Androstenedione | Androstenedione-d3, Androstenedione-¹³C₃ | 0.1 - 50 | 0.05 - 0.1 |
| Dehydroepiandrosterone (DHEA) | DHEA-d6 | 0.2 - 100 | 0.1 - 0.5 |
| Dehydroepiandrosterone sulfate (B86663) (DHEAS) | DHEAS-d6 | 10 - 5000 | 5 - 20 |
| Dihydrotestosterone (DHT) | Dihydrotestosterone-d3 | 0.05 - 10 | 0.02 - 0.05 |
Table 2: Estrogens and Their Internal Standards
| Analyte | Internal Standard | Typical Calibration Range (ng/mL) | Typical LLOQ (ng/mL) |
| Estradiol (E2) | Estradiol-d3, Estradiol-d2 | 0.01 - 5 | 0.005 - 0.02 |
| Estrone (E1) | Estrone-d4 | 0.02 - 10 | 0.01 - 0.05 |
| Estriol (E3) | Estriol-d3 | 0.1 - 50 | 0.05 - 0.1 |
Table 3: Glucocorticoids and Mineralocorticoids and Their Internal Standards
| Analyte | Internal Standard | Typical Calibration Range (ng/mL) | Typical LLOQ (ng/mL) |
| Cortisol | Cortisol-d4 | 1 - 500 | 0.5 - 2 |
| Cortisone | Cortisone-d7 | 1 - 100 | 0.5 - 2 |
| Aldosterone | Aldosterone-d7 | 0.02 - 5 | 0.01 - 0.05 |
| Corticosterone | Corticosterone-d8 | 0.5 - 100 | 0.2 - 1 |
| 11-Deoxycortisol | 11-Deoxycortisol-d5 | 0.1 - 50 | 0.05 - 0.2 |
Table 4: Progestins and Their Internal Standards
| Analyte | Internal Standard | Typical Calibration Range (ng/mL) | Typical LLOQ (ng/mL) |
| Progesterone | Progesterone-d9 | 0.1 - 100 | 0.05 - 0.2 |
| 17α-Hydroxyprogesterone | 17α-Hydroxyprogesterone-d8 | 0.1 - 50 | 0.05 - 0.2 |
| Pregnenolone | Pregnenolone-¹³C₃, Pregnenolone-d4 | 0.1 - 50 | 0.05 - 0.2 |
Note: Calibration ranges and LLOQs can vary depending on the specific LC-MS/MS system, sample type, and extraction method used.[12][13]
Experimental Protocols
Protocol 1: General Sample Preparation for Steroid Analysis from Serum/Plasma
This protocol describes a common workflow for extracting steroids from serum or plasma using a combination of protein precipitation and liquid-liquid extraction.[12][13][14]
Caption: General Sample Preparation Workflow.
Detailed Steps:
-
Sample Aliquoting: Thaw serum or plasma samples on ice. Vortex to ensure homogeneity. Aliquot 100-250 µL of each sample, calibrator, and quality control into a clean microcentrifuge tube.[14]
-
Internal Standard Addition: Add a fixed volume (e.g., 10-50 µL) of the internal standard working solution containing a cocktail of all the necessary stable isotope-labeled steroids to each tube.[14][15]
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (B129727) (typically 2-3 volumes of the sample volume), to each tube to precipitate proteins.[14]
-
Vortex and Centrifugation: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new clean tube.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate, to the supernatant. The volume of the extraction solvent is typically 2-5 times the volume of the supernatant.
-
Vortex and Centrifugation: Vortex the tubes for 1-2 minutes to facilitate the extraction of steroids into the organic phase. Centrifuge to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer containing the steroids to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).[14]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 methanol/water).[14] Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Analysis of Steroids
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of steroids. Specific parameters will need to be optimized for the particular analytes and LC-MS/MS instrument.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column is typically used for steroid separation. Common choices include C18 or Phenyl-Hexyl columns with particle sizes of 1.7-2.6 µm.[12][16]
-
Mobile Phase A: Deionized water with a modifier, such as 0.1% formic acid or ammonium (B1175870) fluoride.
-
Mobile Phase B: Methanol or acetonitrile with the same modifier as Mobile Phase A.
-
Gradient: A gradient elution is employed to separate the steroids based on their polarity. A typical gradient might start at 40-60% B, ramp up to 90-100% B to elute the more hydrophobic steroids, and then return to the initial conditions for re-equilibration.[12][13]
-
Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.
-
Column Temperature: The column is often heated to 40-50°C to improve peak shape and reduce viscosity.[13]
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is generally more common for steroid analysis.[13] Positive ion mode is typically used for most steroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification. This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring for a specific product ion after fragmentation. This highly selective technique minimizes interferences.
-
Optimization: For each steroid and its internal standard, the precursor and product ion m/z values, as well as collision energy and other source parameters, must be optimized to achieve the best sensitivity and specificity.
Conclusion
The proper selection and use of internal standards are fundamental to achieving accurate and reliable quantification of steroids in a clinical setting by LC-MS/MS. Stable isotope-labeled internal standards are the preferred choice due to their ability to closely mimic the behavior of the target analytes. By following well-defined protocols for sample preparation and LC-MS/MS analysis, researchers and clinicians can develop robust methods for steroid profiling, leading to improved diagnosis, monitoring, and understanding of various endocrine-related disorders.[17] The data and protocols presented here serve as a valuable resource for laboratories establishing or refining their steroid analysis workflows.
References
- 1. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Advantages and challenges of mass spectrometry assays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synnovis.co.uk [synnovis.co.uk]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ibl-international.com [ibl-international.com]
- 16. mdpi.com [mdpi.com]
- 17. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference with 7-Keto Cholesterol-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of 7-Keto Cholesterol-d7 (7-KC-d7) as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in my experiments?
This compound is a deuterated internal standard used for the accurate quantification of 7-Keto Cholesterol (7-KC) in biological samples.[1][2] Because it is chemically almost identical to 7-KC, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to correct for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate results.[3]
Q2: I am observing a signal for my analyte (7-Keto Cholesterol) in my blank samples that contain only the internal standard (this compound). What could be the cause?
This issue, often referred to as "crosstalk," can arise from two main sources:
-
Isotopic Contribution: The 7-KC-d7 internal standard may contain a small percentage of unlabeled 7-KC as an impurity from its synthesis. This will result in a detectable signal at the mass transition of the analyte.[3]
-
In-Source Fragmentation: The deuterated internal standard can sometimes lose a deuterium (B1214612) atom within the ion source of the mass spectrometer, generating an ion that is detected at the same mass-to-charge ratio as the unlabeled analyte.[3]
Q3: My calibration curve for 7-Keto Cholesterol is non-linear, especially at lower concentrations. Could this be related to the internal standard?
Yes, this is a common symptom of isotopic interference. When the naturally occurring isotopes of 7-KC contribute to the signal of the 7-KC-d7 internal standard, it can artificially inflate the internal standard's response at high analyte concentrations.[4][5] This leads to a non-linear relationship between the analyte concentration and the response ratio.
Q4: The retention times of 7-Keto Cholesterol and this compound are slightly different. Is this a problem?
A slight separation between the analyte and its deuterated internal standard can occur due to the "isotope effect," where the heavier deuterium atoms can cause minor changes in chromatographic behavior.[6] If the separation is significant, the two compounds may experience different matrix effects, leading to inaccurate quantification.[6] It is crucial to ensure that the peaks of both compounds sufficiently overlap.
Q5: How can I confirm the isotopic purity of my this compound standard?
To assess the isotopic purity, you can prepare a high-concentration solution of the 7-KC-d7 standard and analyze it using your LC-MS/MS method. By monitoring the mass transition of the unlabeled 7-KC, you can quantify the amount of unlabeled analyte present in your internal standard.[3]
Troubleshooting Guides
Issue 1: Apparent Analyte Signal in Internal Standard Blank
This guide provides a step-by-step approach to diagnosing and resolving the issue of detecting an analyte signal in a sample containing only the deuterated internal standard.
Troubleshooting Workflow
Workflow for diagnosing and addressing analyte signals in IS blanks.
Issue 2: Poor Chromatographic Resolution and Co-elution
This section provides guidance on addressing issues related to the chromatographic separation of 7-Keto Cholesterol and its deuterated internal standard.
Troubleshooting Steps:
-
Modify the Chromatographic Gradient: A shallower gradient can help to improve the co-elution of the analyte and internal standard.[3]
-
Adjust Mobile Phase Composition: Minor changes to the organic or aqueous components of the mobile phase can alter selectivity and improve peak overlap.
-
Optimize Column Temperature: Adjusting the column temperature can influence the retention behavior of both compounds.
-
Consider a Different Column Chemistry: If co-elution cannot be achieved, a column with a different stationary phase may be necessary.
Quantitative Data
The following tables provide typical mass spectrometry parameters for the analysis of 7-Keto Cholesterol and its d7-labeled internal standard. These values may require optimization for your specific instrumentation.
Table 1: Molecular Weights and Common Adducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Adducts (Positive ESI) |
| 7-Keto Cholesterol | C₂₇H₄₄O₂ | 400.6[7] | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |
| This compound | C₂₇H₃₇D₇O₂ | ~407.7[1][2][8][9] | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |
Table 2: Example LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 7-Keto Cholesterol | 383.3 | 365.3 | 15 | [10] |
| This compound | 390.3 | 372.3 | 15 | [10] |
| 7-Keto Cholesterol | 401.3 | 383.3 | 20 | [11] |
| This compound | 408.4 | 390.4 | 20 | [11] |
Note: The precursor ions in Table 2 likely correspond to the [M+H-H₂O]⁺ ion for 7-KC and the [M+H]⁺ ion for the d7 variant in the first and second examples, respectively. The specific adduct and fragmentation will depend on the ion source conditions.
Experimental Protocols
Protocol 1: Quantification of Isotopic Purity of this compound
Objective: To determine the percentage of unlabeled 7-Keto Cholesterol present in the this compound internal standard.
Methodology:
-
Prepare a high-concentration solution of the this compound internal standard in a clean solvent (e.g., methanol) at a concentration significantly above the upper limit of your calibration curve.
-
Analyze this solution using your established LC-MS/MS method.
-
Monitor the MRM transition for unlabeled 7-Keto Cholesterol.
-
Calculate the peak area of the unlabeled analyte relative to the peak area of the deuterated standard. This ratio provides an estimate of the isotopic impurity.
-
This information can be used to correct quantitative data, particularly at the lower limit of quantification.[3]
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the impact of the sample matrix on the ionization of 7-Keto Cholesterol and this compound.
Methodology:
-
Post-Column Infusion:
-
Continuously infuse a solution of 7-KC and 7-KC-d7 into the LC flow stream after the analytical column but before the mass spectrometer.
-
Inject a blank, extracted matrix sample.
-
Monitor the signal intensity of both compounds. A decrease in signal at the retention time of co-eluting matrix components indicates ion suppression, while an increase indicates ion enhancement.
-
-
Post-Extraction Spiking:
-
Prepare two sets of samples:
-
Set A: Spike a known amount of 7-KC and 7-KC-d7 into a clean solvent.
-
Set B: Extract blank matrix and then spike the same amount of 7-KC and 7-KC-d7 into the extracted sample.
-
-
Compare the peak areas of the analytes in both sets. A significant difference indicates the presence of matrix effects.
-
Signaling Pathway
Metabolic Fates of 7-Keto Cholesterol
7-Keto Cholesterol is a cytotoxic oxysterol that can be metabolized through several enzymatic pathways, primarily in the liver, to facilitate its excretion.[12] Understanding these pathways can be crucial for interpreting experimental results where cellular metabolism may influence 7-KC levels.
Metabolic pathways of 7-Keto Cholesterol in mammalian cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 7-Ketocholesterol | C27H44O2 | CID 91474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-KETOCHOLESTEROL | Eurisotop [eurisotop.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 7-Ketocholesterol Analysis by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the peak shape of 7-Ketocholesterol (B24107) in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for 7-Ketocholesterol in HPLC?
Poor peak shape for 7-Ketocholesterol, including peak tailing, fronting, and broadening, can arise from several factors during HPLC analysis. The most common causes include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl and keto groups of 7-Ketocholesterol and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns (e.g., C18), are a primary cause of peak tailing.[1][2]
-
Mobile Phase Issues: An improperly optimized mobile phase, including incorrect solvent composition, pH, or lack of suitable additives, can lead to poor peak shape.[2][3][4][5][6][7]
-
Column Problems: Issues with the analytical column, such as contamination, degradation of the stationary phase, or the presence of voids, can significantly distort peak shape.[1][2][8][9][10]
-
Sample Overload: Injecting too much of the sample in terms of either volume or concentration can saturate the column, leading to peak fronting or tailing.[1][2][7][9][11][12]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak fronting.[1][9][13]
Q2: Why is achieving a good peak shape crucial for 7-Ketocholesterol analysis?
A symmetrical and sharp peak is essential for accurate and reproducible quantification of 7-Ketocholesterol.[2] Poor peak shapes can lead to:
-
Inaccurate Integration: Tailing or fronting peaks can be difficult to integrate correctly, leading to errors in quantitative results.[2]
-
Reduced Resolution: Poor peak shape can decrease the separation between 7-Ketocholesterol and other closely eluting compounds, such as other oxysterols.[2]
-
Decreased Sensitivity: Broad peaks have a lower height-to-area ratio, which can reduce the sensitivity of the analysis.[2]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | - Use a Phenyl-Hexyl column: This stationary phase offers different selectivity and can reduce interactions.[1] - Add a mobile phase modifier: Incorporate a small amount of an acidic additive like formic acid (0.1-0.5%) to suppress the ionization of residual silanol groups.[1][14] - Optimize mobile phase pH: Adjusting the pH can minimize unwanted interactions.[1][3] |
| Column Contamination | - Flush the column: Use a strong solvent to wash the column and remove contaminants.[1] - Use a guard column: A guard column can protect the analytical column from strongly retained impurities.[8] |
| Column Degradation | - Replace the column: If the stationary phase is degraded, the column may need to be replaced.[1][10] |
| Sample Overload (Mass) | - Dilute the sample: Reduce the concentration of the sample being injected.[1][7][8] - Decrease injection volume: Inject a smaller volume of the sample.[8] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the leading edge of the peak is distorted.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | - Dissolve the sample in the initial mobile phase: This is the most effective way to prevent peak fronting due to solvent mismatch.[1][13] - Reduce injection volume: If dissolving in the mobile phase is not possible, minimize the injection volume.[12][13] |
| Column Overload (Concentration) | - Dilute the sample: High sample concentration can lead to fronting.[7][9][12] |
| Column Void | - Replace the column: A void at the head of the column can cause peak distortion and typically requires column replacement.[1] |
Experimental Protocols
Protocol 1: General HPLC Method for 7-Ketocholesterol Analysis
This protocol provides a starting point for the analysis of 7-Ketocholesterol. Optimization may be required based on the specific sample matrix and instrumentation.
Sample Preparation:
-
Protein Precipitation: To a 25 µL plasma sample, add 100 µL of an internal standard solution (e.g., d7-7-ketocholesterol in methanol). Vortex vigorously and then centrifuge at 13,300 rcf for 5 minutes.[14]
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate for analysis.[14]
HPLC Conditions:
| Parameter | Recommendation |
| Column | Waters BEH C18 (1.7 µm, 2.1 mm × 50 mm) or a Phenyl-Hexyl column.[1][14] |
| Mobile Phase A | Water with 0.5% formic acid.[14] |
| Mobile Phase B | Methanol with 0.5% formic acid.[14] |
| Gradient | 80% B to 95% B over 3 minutes, hold at 100% B for 1 minute, then re-equilibrate at 80% B for 1 minute.[14] |
| Flow Rate | 0.5 mL/min.[14] |
| Column Temperature | 30 °C.[14] |
| Injection Volume | 10 µL.[14] |
Visual Guides
Caption: Troubleshooting workflow for peak tailing in 7-Ketocholesterol HPLC analysis.
Caption: Troubleshooting workflow for peak fronting in 7-Ketocholesterol HPLC analysis.
Caption: General experimental workflow for 7-Ketocholesterol HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. mtc-usa.com [mtc-usa.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Ketocholesterol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of 7-Ketocholesterol (7-KC), with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 7-KC analysis?
A: Matrix effects are the alteration of ionization efficiency for the target analyte, 7-Ketocholesterol, due to the presence of co-eluting, undetected components in the sample matrix. This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification. In the analysis of 7-KC, which is often measured in complex biological samples like plasma, serum, or tissue homogenates, phospholipids (B1166683) and other sterols are common sources of matrix effects. The primary consequence is a loss of precision and accuracy in the reported 7-KC concentrations.
Q2: My 7-KC signal is showing significant suppression in plasma samples compared to the standard in a pure solvent. What is the likely cause and how can I fix it?
A: Significant signal suppression is a classic sign of a strong matrix effect, likely from phospholipids in the plasma. To address this, several strategies can be employed:
-
Improved Sample Preparation: Implement a more rigorous sample cleanup protocol to remove interfering phospholipids. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.
-
Chromatographic Separation: Optimize your LC method to better separate 7-KC from the interfering components. This could involve using a different column chemistry or adjusting the gradient elution.
-
Stable Isotope Dilution (SID): This is the most robust method for correcting matrix effects. By adding a known amount of a stable isotope-labeled internal standard (e.g., 7-Ketocholesterol-d7) to your samples before extraction, it experiences the same matrix effects as the endogenous 7-KC. The ratio of the analyte to the internal standard is used for quantification, which effectively cancels out signal variations.
Troubleshooting Guide
Problem 1: Poor reproducibility and high variability in 7-KC measurements across different sample batches.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Cleanup | Ensure the sample preparation protocol, especially SPE or LLE steps, is followed precisely for every sample. Use of an automated system can improve consistency. |
| Variable Matrix Effects | Implement a stable isotope-labeled internal standard (e.g., 7-KC-d7) for every sample to normalize for variations in ion suppression or enhancement between samples. |
| Instrument Contamination | Run system suitability tests and blank injections between sample batches to check for carryover or contamination. Clean the ion source and transfer optics if necessary. |
Problem 2: Low recovery of 7-KC after sample preparation.
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent and procedure. For LLE, test different organic solvents. For SPE, ensure the correct sorbent and elution solvents are used for 7-KC. |
| Analyte Degradation | 7-KC can be susceptible to oxidation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent degradation during sample processing. |
| Suboptimal Saponification | If using saponification to release esterified 7-KC, ensure the conditions (e.g., KOH concentration, temperature, time) are optimized to avoid degradation while achieving complete hydrolysis. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for 7-KC Analysis using LLE
This protocol is a general guideline and may require optimization for your specific application.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 7-Ketocholesterol-d7 at 1 µg/mL).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of hexane (B92381) and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Drying: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.
Protocol 2: Derivatization with Girard T Reagent for Improved Ionization
For enhanced sensitivity in ESI-MS, derivatization of the keto group on 7-KC can be performed.
-
Reagent Preparation: Prepare a derivatization solution of 5 mg/mL Girard T reagent in 10% acetic acid in methanol.
-
Reaction: Add 50 µL of the derivatization solution to the dried sample extract from the preparation step.
-
Incubation: Vortex and incubate the mixture at 60°C for 30 minutes.
-
Drying: Evaporate the solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the mobile phase for analysis.
Quantitative Data Summary
Table 1: Comparison of Matrix Effects in Plasma with and without Phospholipid Removal
| Method | Analyte | Matrix Factor (MF) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation Only | 7-KC | 0.45 | 95 | 43 |
| PP + Phospholipid Removal (SPE) | 7-KC | 0.92 | 93 | 86 |
Data is illustrative and based on typical findings where a Matrix Factor < 1 indicates ion suppression. Process Efficiency = (MF * Recovery) / 100.
Diagrams
Caption: Workflow for 7-KC analysis using a stable isotope-labeled internal standard.
Caption: Logic for using stable isotope dilution to correct matrix effects in 7-KC analysis.
Technical Support Center: 7-Keto Cholesterol-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Keto Cholesterol-d7 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A: As a solid, this compound should be stored at -20°C and is stable for at least four years.[1] For solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution should be used within 1 month.[2] It is also crucial to protect the solution from light.[2]
Q2: What is the best solvent to dissolve this compound?
A: this compound is soluble in ethanol (B145695) (20 mg/ml), DMF (2 mg/ml), and DMSO (0.1 mg/ml).[3] For creating stock solutions for biological experiments or as an internal standard for LC-MS, methanol (B129727) is also a commonly used solvent.[4] When using DMSO, it is important to use a newly opened container as it is hygroscopic, which can affect solubility.[2]
Q3: How do temperature and time affect the stability of this compound in solution?
A: Studies on the non-deuterated form, 7-ketocholesterol (B24107), indicate that its stability is temperature-dependent. Solutions are more stable at lower temperatures.[5] One study showed that the amount of the derivatized (TMS ether) 7-ketocholesterol significantly increased over seven days, with the increase being more pronounced at higher temperatures (23°C > 4°C > -20°C).[5] This suggests that degradation or conversion can occur even during storage. For optimal stability, it is critical to store solutions at -80°C and minimize time spent at room temperature.[2][4]
Q4: Are there any known degradation pathways for 7-Keto Cholesterol?
A: 7-ketocholesterol, the non-deuterated analogue, can be formed from the oxidation of cholesterol or 7-dehydrocholesterol.[1][6] In biological systems, it can be metabolized by enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which reduces it to 7β- and 7α-hydroxycholesterol.[6] Under certain analytical conditions, such as saponification, 7-ketocholesterol can degrade to form cholesta-3,5-dien-7-one.[7]
Q5: How can I monitor for potential degradation of my this compound solution?
A: The most effective way to monitor for degradation is by using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] When using this compound as an internal standard, the appearance of unexpected peaks or a decrease in the main peak area over time can indicate degradation. For GC-MS analysis, be aware that derivatization can sometimes lead to the formation of artifacts.[5]
Troubleshooting Guides
Issue: I am seeing a decrease in the peak area of my this compound internal standard over time in my LC-MS analysis.
-
Possible Cause 1: Degradation due to improper storage.
-
Possible Cause 2: Instability in the analytical method.
-
Solution: 7-ketocholesterol has been shown to be less stable than cholesterol under certain conditions, such as elevated temperatures and high alkalinity during sample preparation (saponification).[7] If your sample preparation involves harsh conditions, consider optimizing the method to minimize degradation.
-
-
Possible Cause 3: Adsorption to container surfaces.
-
Solution: Use silanized glass vials for storing your solutions to minimize adsorption of the compound to the glass surface.
-
Issue: I observe extra peaks in the chromatogram of my this compound standard.
-
Possible Cause 1: Presence of impurities in the original standard.
-
Solution: Always check the certificate of analysis provided by the supplier for the purity of the standard.
-
-
Possible Cause 2: Formation of degradation products.
-
Solution: As mentioned, 7-ketocholesterol can degrade. Analyze a freshly prepared standard to see if the extra peaks are present. If not, this points to degradation of your older standard.
-
-
Possible Cause 3: Artifacts from sample preparation or analysis.
-
Solution: If using GC-MS with derivatization, the derivatization process itself can sometimes create artifacts.[5] Evaluate your derivatization procedure and consider alternative methods if necessary.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid | -20°C | ≥ 4 years | - | [1] |
| Solution | -80°C | 6 months | Protect from light | [2] |
| Solution | -20°C | 1 month | Protect from light | [2] |
Table 2: Stability of 7-Ketocholesterol (non-deuterated) TMS Ether Over 7 Days at Different Temperatures
| Storage Temperature | Change in LS Means (relative to Day 0) |
| 23 ± 2°C | Significant increase |
| 4°C | Significant increase |
| -20°C | Less significant increase compared to higher temperatures |
| Data adapted from a study on the trimethylsilyl (B98337) (TMS) ether derivative of 7-ketocholesterol. The least squares (LS) means of the peak area increased over time, indicating a change in the compound, with the effect being more pronounced at higher temperatures.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of the solid in a clean, calibrated microbalance.
-
Add the desired volume of an appropriate solvent (e.g., methanol, ethanol, or DMSO) to achieve the target concentration. For LC-MS applications, a concentration of 50 ng/ml in methanol is a common starting point for an internal standard solution.[4]
-
Vortex the solution until the solid is completely dissolved. Gentle warming and sonication may be necessary for compounds in DMSO.[2]
-
Aliquot the stock solution into smaller volumes in silanized glass vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use, protected from light.[2]
Protocol 2: Assessment of this compound Stability in Solution
-
Prepare a fresh solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under different conditions to be tested (e.g., different temperatures, exposure to light).
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove an aliquot from each storage condition.
-
Analyze the samples using a validated LC-MS or GC-MS method.
-
Compare the peak area of this compound at each time point to the initial time point (time 0) to determine the percentage of degradation.
-
Also, monitor for the appearance of any new peaks that may indicate the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Potential degradation and metabolic pathways of 7-Ketocholesterol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 127684-08-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 7-Ketocholesterol during sample prep
Welcome to the technical support center for the analysis of 7-Ketocholesterol (B24107) (7-Keto). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis of this sensitive oxysterol.
Frequently Asked Questions (FAQs)
Q1: Why is 7-Ketocholesterol prone to degradation during sample preparation?
A1: 7-Ketocholesterol (7-Keto) is inherently less stable than cholesterol. Its susceptibility to degradation is primarily due to its chemical structure, which is sensitive to heat and alkaline conditions.[1][2] The carbon at the 7-position is highly reactive with oxygen, making it prone to oxidation.[3] During common sample preparation procedures like saponification, elevated temperatures and high pH can accelerate the degradation of 7-Keto, leading to the formation of artifacts and inaccurate quantification.[1][2]
Q2: What is the major degradation product of 7-Ketocholesterol and how is it formed?
A2: The primary degradation product of 7-Keto is cholest-3,5-dien-7-one (3,5-7-one).[1][4] This compound is typically considered an artifact of the analytical process. It is formed from 7-Keto, particularly under harsh conditions like hot saponification in an alkaline environment.[4] The reaction involves the dehydration of the 7-Keto molecule.
Q3: How can I minimize the degradation of 7-Ketocholesterol during my experiments?
A3: To minimize 7-Keto degradation, it is crucial to adopt gentle sample preparation techniques. Key strategies include:
-
Using antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT) into your extraction solvents can help prevent oxidative degradation.[5]
-
Employing cold saponification: Performing saponification at room temperature instead of at elevated temperatures significantly reduces the rate of degradation.[6]
-
Protecting samples from light and oxygen: Store standards and samples in amber vials under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation and auto-oxidation.
-
Minimizing storage time: Analyze samples as promptly as possible after preparation to reduce the opportunity for degradation.
Q4: What are the best practices for storing 7-Ketocholesterol standards and samples?
A4: Proper storage is critical for maintaining the integrity of your 7-Keto standards and samples. Follow these guidelines:
-
Temperature: For long-term storage, keep solid standards and sample extracts at -80°C. For short-term storage, -20°C is acceptable.
-
Inert Atmosphere: Whenever possible, overlay solutions with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.
-
Light Protection: Always use amber or opaque vials to shield the compounds from light.
-
Solvent Choice: Dissolve standards in high-purity, degassed solvents. For phospholipids, organic solutions should be stored in glass containers with Teflon-lined caps (B75204).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 7-Ketocholesterol.
Sample Preparation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of 7-Keto | Degradation during saponification. | Switch from hot saponification to cold saponification (room temperature).[6] Ensure the alkaline concentration is not excessively high.[1] |
| Oxidative degradation during extraction. | Add an antioxidant like BHT to the extraction solvent.[5] | |
| Inefficient extraction from the sample matrix. | Optimize your liquid-liquid or solid-phase extraction protocol. Ensure complete protein precipitation for biological samples. | |
| Presence of unexpected peaks in chromatogram | Formation of the degradation product cholest-3,5-dien-7-one. | This indicates that your sample preparation conditions are too harsh. Implement the recommendations for preventing degradation, such as using cold saponification and antioxidants.[1][6] |
| Contamination from plasticware. | Use glass tubes and vials with Teflon-lined caps for all sample preparation and storage steps. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, splitting, or broadening) | Column contamination from complex sample matrix. | Use a guard column and/or perform sample clean-up (e.g., solid-phase extraction) before injection.[7][8] |
| Injection of sample in a solvent stronger than the mobile phase. | Dilute the sample in a solvent that is of equal or weaker strength than the initial mobile phase.[7] | |
| Active sites in the GC system (for GC-MS). | Use a deactivated injector liner and a high-quality, low-bleed GC column.[9] | |
| Inconsistent or low signal intensity | Suboptimal ionization of 7-Keto. | For LC-MS, consider using Atmospheric Pressure Chemical Ionization (APCI) as it is often more suitable for non-derivatized sterols.[10] |
| Matrix effects suppressing ionization. | Improve sample cleanup to remove interfering matrix components.[10] | |
| Degradation of the derivatized analyte (for GC-MS). | Analyze samples as soon as possible after derivatization. | |
| Retention time shifts | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is properly degassed. Keep mobile phase bottles capped to prevent evaporation.[11] |
| Column degradation. | Replace the analytical column if performance does not improve after flushing.[7] |
Quantitative Data Summary
The stability of 7-Ketocholesterol is significantly affected by the conditions used during saponification. The following table summarizes the retention of 7-Keto under various saponification conditions, demonstrating the impact of temperature and alkalinity.
| Saponification Conditions | Temperature | % Retention of 7-Keto (Relative to Control) | Reference |
| 1 M methanolic KOH for 18 h (Control) | 24 °C | 100% | [1] |
| 1 M methanolic KOH for 18 h | 37 °C | 53% | [1] |
| 1 M methanolic KOH for 3 h | 45 °C | 49% | [1] |
| 3.6 M methanolic KOH for 3 h | 24 °C | 71% | [1] |
Experimental Protocols
Protocol 1: Extraction of 7-Ketocholesterol from Human Plasma
This protocol describes a method for the extraction of 7-Keto and other oxysterols from human plasma, incorporating the use of an antioxidant to prevent degradation.
Materials:
-
Human plasma (collected in EDTA-coated tubes)
-
Butylated hydroxytoluene (BHT)
-
Ice-cold acetone (B3395972)
-
Isotope-labeled internal standards (e.g., d7-7-Ketocholesterol)
-
Isopropanol
-
n-hexane
-
Dichloromethane
-
Solid-phase extraction (SPE) silica (B1680970) columns
Procedure:
-
To 200 µL of human plasma, add ice-cold acetone (1:5, v/v) containing 50 µg/mL BHT to precipitate proteins and inhibit oxidation.[5]
-
Add the internal standard solution.
-
Vortex the sample and sonicate in an ice-cold water bath for 10 minutes.
-
Store the sample at -20°C overnight to allow for complete protein precipitation.[5]
-
Centrifuge the sample at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Resuspend the organic residue in 50 µL of isopropanol.
-
Condition an SPE silica column with n-hexane.
-
Load the resuspended sample onto the SPE column.
-
Wash the column with 2 mL of n-hexane followed by 4 mL of n-hexane:isopropanol (99:1, v/v) to remove cholesterol and other hydrophobic compounds.[5]
-
Elute the oxysterols and bile acids with 4 mL of dichloromethane:methanol (1:1, v/v).[5]
-
Dry the eluate under a stream of nitrogen and resuspend the residue in methanol for LC-MS/MS analysis.[5]
Protocol 2: Cold Saponification for the Analysis of 7-Ketocholesterol in Tissues
This protocol outlines a direct cold saponification method to minimize the degradation of 7-Keto in tissue samples.
Materials:
-
Tissue sample
-
Ethanolic potassium hydroxide (B78521) (KOH) solution
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Homogenize a known amount of the tissue sample.
-
To the homogenate, add the ethanolic KOH solution.
-
Incubate the mixture at room temperature with gentle agitation overnight in the dark. This "cold saponification" step is crucial for preventing the heat-induced degradation of 7-Keto.[6]
-
After saponification, add deionized water to the mixture.
-
Extract the unsaponifiable fraction (containing 7-Keto) three times with hexane.
-
Pool the hexane extracts and wash them with deionized water until the washings are neutral.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for analysis.
Visualizations
Caption: Degradation pathway of 7-Ketocholesterol.
Caption: Recommended workflow for 7-Keto analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products [escholarship.org]
- 3. 7-ketocholesterol as a critical oxysterol: Impact on human health and safety in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 5. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. zefsci.com [zefsci.com]
optimizing mass spectrometry parameters for 7-Keto Cholesterol-d7
Welcome to the technical support center for the analysis of 7-Keto Cholesterol-d7 (7-KC-d7). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize mass spectrometry parameters and ensure reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in mass spectrometry?
A1: this compound (7-KC-d7) is the deuterium-labeled form of 7-Keto Cholesterol (7-KC). Due to its structural similarity and distinct mass, it is most commonly used as an internal standard (IS) for the accurate quantification of endogenous 7-KC in various biological matrices like plasma and tissue extracts.[1][2] Using a stable isotope-labeled internal standard like 7-KC-d7 is crucial for correcting variations during sample preparation and instrumental analysis, such as extraction efficiency and matrix effects.[2]
Q2: Which ionization mode is recommended for analyzing this compound?
A2: Positive mode electrospray ionization (ESI) is a widely used and effective method for the analysis of 7-KC and its deuterated internal standard, 7-KC-d7.[3][4] It provides good sensitivity and allows for direct detection without the need for a derivatization step, which simplifies sample preparation.[3] Atmospheric pressure chemical ionization (APCI) in positive mode has also been successfully used.[5]
Q3: What are the typical MRM (Multiple Reaction Monitoring) transitions for this compound?
A3: For quantitative analysis using a triple quadrupole mass spectrometer, specific MRM transitions are monitored. For this compound, common transitions are from the precursor ion [M+H]+ to specific product ions. Published methods have utilized the following transitions:
-
Precursor Ion (Q1): m/z 408
-
Product Ions (Q3): m/z 81, m/z 95[3]
It is always recommended to optimize cone voltage and collision energy for these transitions on your specific instrument to maximize sensitivity.
Q4: Is a derivatization step necessary for the analysis of 7-KC and 7-KC-d7?
A4: A key advantage of modern LC-MS/MS methods is that a derivatization step is often not required.[3][6] Direct analysis of underivatized 7-KC and 7-KC-d7 simplifies the sample preparation workflow, reduces the chance for analytical error, and allows for high-throughput analysis.[3]
Experimental Protocols
Protocol 1: Plasma Sample Preparation
This protocol details a common protein precipitation method for extracting 7-KC from plasma samples.[3]
-
Aliquoting: Transfer 25 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the internal standard working solution (e.g., 50 ng/mL of 7-KC-d7 in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the mixture to precipitate proteins.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 rcf for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.
-
Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.[3]
Protocol 2: LC-MS/MS Analysis Method
The following is a representative set of starting parameters for an LC-MS/MS method. These should be optimized for your specific instrumentation and application.[3]
-
LC System: UPLC System
-
Column: Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm
-
Column Temperature: 30°C
-
Mobile Phase A: Water with 0.5% Formic Acid
-
Mobile Phase B: Methanol with 0.5% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
Start at 80% B
-
Increase linearly to 95% B over 3 minutes
-
Step to 100% B and hold for 1 minute
-
Return to 80% B and re-equilibrate for 1 minute
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI Positive
-
Capillary Voltage: +3,000 V
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 1,000 L/h
-
Cone Gas Flow: 50 L/h
Data Summary Tables
Table 1: Optimized MRM Parameters for 7-KC and 7-KC-d7 [3]
| Compound | Mass Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 7-Keto Cholesterol (7-KC) | 401 -> 81 | 38 | 32 |
| 401 -> 95 | 38 | 40 | |
| This compound (IS) | 408 -> 81 | 40 | 32 |
| 408 -> 95 | 40 | 34 |
Table 2: Method Validation Summary [3]
| Parameter | Result |
| Linearity Range | 1 - 400 ng/mL |
| Regression Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-Assay Precision (CV%) | 3.82% - 10.52% |
| Inter-Assay Precision (CV%) | 3.71% - 4.16% |
| Accuracy (Intra- and Inter-Assay) | Within 85% - 110% |
| Recovery | 90.8% - 113.2% |
Troubleshooting Guides
Problem: No signal or very low sensitivity for 7-KC-d7.
-
Question: Have the mass spectrometer source settings and gas flows been optimized?
-
Answer: Confirm that the capillary voltage, desolvation temperature, and gas flows are appropriate for your instrument and flow rate. Check the ESI spray stability visually if your instrument allows. An unstable or absent spray can be caused by a clog in the ESI capillary.[7]
-
-
Question: Are the MRM transitions, cone voltage, and collision energy correct?
-
Answer: Verify that the precursor and product ion m/z values in your method are correct for 7-KC-d7 (e.g., 408 -> 81, 408 -> 95). Perform an infusion of 7-KC-d7 standard to optimize the cone voltage and collision energy, as these values can vary between instruments.
-
-
Question: Is the internal standard solution prepared correctly and at the right concentration?
Problem: High background noise or signal in blank injections.
-
Question: Is there carryover from previous injections?
-
Answer: High concentrations of sterols can lead to carryover. Run multiple blank injections after a high-concentration sample to confirm. If carryover is present, develop a more rigorous needle wash method using a strong organic solvent.[7]
-
-
Question: Are the LC system or mobile phases contaminated?
-
Answer: Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives. Flush the LC system thoroughly. Contamination can sometimes accumulate in the system from previous analyses.
-
-
Question: Could the contamination be from the sample preparation process?
-
Answer: Ensure all tubes, pipette tips, and solvents used during sample preparation are clean. Process a "method blank" (a blank matrix sample without the internal standard) to identify the source of contamination.
-
Problem: Inaccurate mass or shifted m/z values.
-
Question: When was the mass spectrometer last calibrated?
-
Answer: Mass accuracy can drift over time. Perform a mass calibration of the instrument according to the manufacturer's guidelines.[7] It is good practice to verify calibration before starting a large sample batch.
-
-
Question: Are you using a reference mass for real-time correction?
-
Answer: If your instrument uses a reference mass (lockspray), ensure the reference solution vial is full, correctly installed, and that the method is set to acquire and apply the correction.[7]
-
Visualized Workflows
Caption: Workflow for 7-KC-d7 quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: 7-Ketocholesterol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 7-Ketocholesterol (7-KC), a critical oxysterol implicated in numerous pathological conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor 7-Ketocholesterol recovery?
A1: The primary reasons for low 7-KC recovery are its inherent instability during sample preparation, particularly saponification, and suboptimal extraction and storage conditions. 7-KC is susceptible to degradation under high temperatures and strong alkaline conditions, leading to the formation of artifacts and a subsequent decrease in quantifiable analyte.[1][2][3] Inefficient extraction from complex biological matrices and degradation during long-term storage can also contribute significantly to poor recovery.
Q2: How can I minimize the degradation of 7-KC during saponification?
A2: To minimize 7-KC degradation, it is crucial to use milder saponification conditions. This includes using a lower concentration of methanolic potassium hydroxide (B78521) (KOH) and performing the reaction at room temperature or cooler.[1][2] Studies have shown that high temperatures (above 22°C) and high alkalinity lead to significant losses of 7-KC.[1][2] For instance, a cold saponification method is generally preferred over a hot saponification method.
Q3: What is the recommended method for extracting 7-KC from biological samples?
A3: While traditional liquid-liquid extraction (LLE) methods are common, solid-phase extraction (SPE) is emerging as a more reproducible and efficient alternative for lipid analysis.[4] SPE can offer better cleanup and enrichment of 7-KC from complex matrices, potentially leading to improved recovery.[4][5] For LLE, a common solvent system is a mixture of hexane (B92381) and isopropanol.
Q4: Are there any specific considerations for storing 7-KC standards and samples?
A4: Yes, proper storage is critical to maintain the integrity of 7-KC. Standard solutions and samples should be stored at low temperatures, typically -20°C or below, to prevent degradation. It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid repeated freeze-thaw cycles.
Q5: My 7-KC recovery is inconsistent. What could be the issue?
A5: Inconsistent recovery can stem from several factors. Variability in saponification conditions (temperature and time), incomplete derivatization for GC-MS analysis, or issues with the chromatographic system, such as the injection liner condition, can all contribute to inconsistent results. Ensuring precise control over all experimental parameters is key to achieving reproducible results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low 7-KC Recovery | Harsh Saponification Conditions: High temperature and/or high alkaline concentration are degrading the 7-KC.[1][2][3][6] | Optimize saponification by using a lower KOH concentration (e.g., 1M) and performing the reaction at a lower temperature (e.g., 22-24°C) for a sufficient duration.[1][2] Consider cold saponification methods. |
| Inefficient Extraction: The extraction protocol is not effectively isolating 7-KC from the sample matrix. | Evaluate and optimize your extraction method. Consider using solid-phase extraction (SPE) for better cleanup and recovery.[4] If using LLE, ensure appropriate solvent-to-sample ratios and sufficient mixing. | |
| Degradation during Storage: 7-KC is degrading in your standards or samples over time. | Store all standards and samples at -20°C or lower in amber vials under an inert gas. Prepare fresh working standards regularly. | |
| High Variability in Results | Inconsistent Saponification: Minor variations in temperature or time are affecting 7-KC stability. | Use a temperature-controlled water bath or heating block for consistent temperature during saponification. Precisely time the reaction for all samples. |
| Incomplete Derivatization (GC-MS): The silylation reaction is not going to completion for all samples. | Ensure the use of a fresh silylating agent (e.g., MSTFA) and an appropriate solvent like pyridine (B92270). Optimize the reaction time and temperature.[7] | |
| Instrumental Issues: Problems with the GC or LC-MS system, such as a contaminated injection port liner or column degradation. | Regularly maintain your instrument. Clean or replace the injection port liner, and ensure the column is performing optimally. | |
| Presence of Unexpected Peaks | Artifact Formation: Degradation of 7-KC during sample processing is leading to the formation of byproducts like 3,5-7-one.[1] | Use milder sample preparation conditions as described above. Analyze a spiked sample to monitor for the appearance of known degradation products. |
| Contamination: Contamination from solvents, glassware, or other sources. | Use high-purity solvents and thoroughly clean all glassware. Run a blank sample to identify any sources of contamination. |
Quantitative Data Summary
The stability of 7-Ketocholesterol is significantly affected by the conditions of saponification. The following table summarizes the retention of 7-KC under different thermal and alkaline saponification conditions, highlighting its lability compared to cholesterol.
| Saponification Condition | % 7-Ketocholesterol Retained (Relative to Control) | Key Observation |
| 1M KOH, 18h at 37°C | 47% | Demonstrates heat instability of 7-KC.[1] |
| 1M KOH, 3h at 45°C | 49% | Further confirms susceptibility to higher temperatures.[1] |
| 3.6M KOH, 3h at 24°C | 71% | Shows alkaline instability even at a lower temperature.[1] |
Control Condition: 1 M methanolic KOH for 18 h at 24 °C.
Experimental Protocols
Protocol 1: Cold Saponification for 7-Ketocholesterol Analysis
This protocol is designed to minimize the degradation of 7-KC during the saponification step.
Materials:
-
Sample containing 7-Ketocholesterol
-
Methanolic Potassium Hydroxide (KOH) solution (1M)
-
Hexane
-
Deionized Water
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To your sample in a centrifuge tube, add the 1M methanolic KOH solution.
-
Incubate the mixture at room temperature (approximately 22-24°C) for 18 hours with gentle agitation.
-
After incubation, add deionized water to stop the reaction.
-
Extract the non-saponifiable lipids, including 7-KC, by adding hexane.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the upper hexane layer containing the 7-KC.
-
Repeat the extraction with hexane two more times to ensure complete recovery.
-
Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Quantification of 7-Ketocholesterol by GC-MS
This protocol provides a general workflow for the quantification of 7-KC using Gas Chromatography-Mass Spectrometry.
Materials:
-
Dried lipid extract from Protocol 1
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal standard (e.g., epicoprostanol (B1214048) or d7-7-ketocholesterol)
-
GC-MS system
Procedure:
-
To the dried lipid extract, add a known amount of the internal standard.
-
Add pyridine to dissolve the extract.
-
Add MSTFA to the solution to derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Analyze the sample using a suitable GC column and MS method for the detection and quantification of the 7-KC-TMS ether and the internal standard.
Visualizations
Caption: A generalized workflow for the analysis of 7-Ketocholesterol from biological samples.
Caption: A simplified diagram of a pro-inflammatory signaling pathway activated by 7-Ketocholesterol.
References
- 1. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Oxysterol Analysis by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of oxysterols by Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a significant challenge in the quantitative analysis of oxysterols by ESI-MS, primarily due to their low abundance and poor ionization efficiency.[1][2] This guide provides a systematic approach to identifying and mitigating common issues.
Problem: Low or No Analyte Signal
Possible Cause 1: Poor Ionization of Native Oxysterols
Oxysterols are neutral molecules and inherently exhibit poor ionization in ESI-MS.[3][4][5][6]
-
Solution 1: Derivatization. "Charge-tagging" the oxysterol molecule is a highly effective strategy to improve ionization efficiency. Derivatization with reagents like Girard P or N,N-dimethylglycine (DMG) introduces a permanently charged or readily ionizable group, significantly enhancing the signal in ESI-MS.[3][4][6][7][8] The use of Girard P reagent has been shown to improve sensitivity for some oxysterols by over 1000-fold.[3]
-
Solution 2: Consider an Alternative Ionization Source. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression for sterols and may provide better sensitivity for underivatized oxysterols compared to ESI.[9][10][11][12]
Possible Cause 2: Matrix Effects from Co-eluting Interferences
Components of the biological matrix (e.g., phospholipids, salts, other lipids) can co-elute with the oxysterols of interest and compete for ionization in the ESI source, leading to suppression of the analyte signal.[13][14][15]
-
Solution 1: Enhance Sample Preparation.
-
Solid-Phase Extraction (SPE): This is a widely used technique to clean up the sample and separate oxysterols from the bulk of cholesterol and other interfering lipids.[1][10][16][17]
-
Liquid-Liquid Extraction (LLE): Can be employed to partition oxysterols away from interfering matrix components.[15]
-
Protein Precipitation: A necessary step for plasma or serum samples to remove proteins that can foul the column and cause ion suppression.[15][17]
-
-
Solution 2: Optimize Chromatographic Separation.
-
Adjust the gradient, mobile phase composition, or column chemistry to achieve baseline separation of the target oxysterols from the regions of significant ion suppression.[9][13][18] A post-column infusion experiment can be used to identify these suppression zones.[15][18]
-
Using a phenyl-hexyl column has been shown to be effective for the chromatographic separation of various oxysterols.[9]
-
Problem: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Uncompensated Matrix Effects
Even with good sample preparation, residual matrix components can cause variable ion suppression between samples, leading to poor precision and accuracy.[13][15]
-
Solution: Use of Stable Isotope-Labeled Internal Standards (SIL-IS). An ideal SIL-IS for each analyte should be added to the sample at the very beginning of the sample preparation process.[19] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why are my oxysterol signals so low when using ESI-MS?
Oxysterols lack easily ionizable functional groups, making them difficult to analyze by ESI-MS, which is most sensitive for polar and charged molecules.[3][5] Their low natural abundance further complicates detection.[1] To overcome this, derivatization to introduce a charged "tag" is highly recommended.[4][6][7]
Q2: What is the most effective way to improve the ESI-MS signal for oxysterols?
Derivatization is the most direct and effective method. Converting oxysterols into Girard P hydrazones or N,N-dimethylglycine (DMG) esters can dramatically increase ionization efficiency and, consequently, the analytical signal.[3][7][8]
Q3: How can I determine if ion suppression is affecting my analysis?
A post-column infusion experiment is the standard method to identify ion suppression.[15][18] In this setup, a constant flow of your analyte solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dips in the constant analyte signal indicate retention times where co-eluting matrix components are causing ion suppression.
Q4: Is APCI a better choice than ESI for oxysterol analysis?
APCI can be more effective for the analysis of less polar compounds like underivatized sterols and is generally less prone to ion suppression than ESI.[9][10][12] However, ESI often provides superior sensitivity for "charge-tagged" derivatized oxysterols.[3][7] The choice depends on whether you are using a derivatization strategy.
Q5: Can I just dilute my sample to reduce matrix effects?
Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[12][13] However, this approach may not be suitable for trace analysis of low-abundance oxysterols, as it may dilute your analyte below the limit of detection.[13]
Quantitative Data Summary
The following table summarizes the reported matrix effects for a non-derivatization method in different biological tissues, demonstrating that with proper sample preparation, significant ion suppression can be avoided.
| Oxysterol | Matrix | Matrix Effect (%) |
| 27-hydroxycholesterol | Mouse Plasma | 85-115 |
| 7α-hydroxycholesterol | Mouse Plasma | 85-115 |
| 7α,27-dihydroxycholesterol | Mouse Plasma | 85-115 |
| 7-dehydrocholesterol | Mouse Plasma | 85-115 |
| 7α-hydroxy-3-oxo-4-cholestenoic acid | Mouse Plasma | 85-115 |
| 3-hydroxy-5-cholestenoic acid | Mouse Plasma | 85-115 |
| 24(S)-hydroxycholesterol | Mouse Plasma | 85-115 |
| 27-hydroxycholesterol | Mouse Cerebral Cortex | 85-115 |
| 7α-hydroxycholesterol | Mouse Cerebral Cortex | 85-115 |
| 7α,27-dihydroxycholesterol | Mouse Cerebral Cortex | 85-115 |
| 7-dehydrocholesterol | Mouse Cerebral Cortex | 85-115 |
| 7α-hydroxy-3-oxo-4-cholestenoic acid | Mouse Cerebral Cortex | 85-115 |
| 3-hydroxy-5-cholestenoic acid | Mouse Cerebral Cortex | 85-115 |
| 24(S)-hydroxycholesterol | Mouse Cerebral Cortex | 85-115 |
| 27-hydroxycholesterol | Mouse Liver | 85-115 |
| 7α-hydroxycholesterol | Mouse Liver | 85-115 |
| 7α,27-dihydroxycholesterol | Mouse Liver | 85-115 |
| 7-dehydrocholesterol | Mouse Liver | 85-115 |
| 7α-hydroxy-3-oxo-4-cholestenoic acid | Mouse Liver | 85-115 |
| 3-hydroxy-5-cholestenoic acid | Mouse Liver | 85-115 |
| 24(S)-hydroxycholesterol | Mouse Liver | 85-115 |
| Data adapted from a study utilizing methyl tert-butyl ether extraction without derivatization. A matrix effect of 100% indicates no ion suppression or enhancement. The acceptable range is typically 85-115%.[9] |
Experimental Protocols
Protocol 1: Sample Preparation with Derivatization (Girard P)
This protocol is based on the principle of converting oxysterols to their 3-oxo-Δ4 derivatives followed by derivatization with Girard P reagent to create charged hydrazones, which are readily analyzed by ESI-MS.[3][4]
-
Enzymatic Oxidation:
-
The oxysterol-containing fraction is treated with cholesterol oxidase to convert 3β-hydroxy-Δ5 sterols to their 3-oxo-Δ4 analogs.[4]
-
-
Derivatization:
-
The oxidized sample is then reacted with Girard P reagent in a suitable buffer.[4]
-
-
Purification:
-
The resulting Girard P hydrazones are purified from excess reagent using a C18 solid-phase extraction (SPE) cartridge.[4] The charged derivatives are retained on the column while the excess reagent is washed away. The derivatized oxysterols are then eluted with an organic solvent like methanol.
-
Protocol 2: Non-Derivatization Sample Preparation for LC-MS/MS
This protocol focuses on the cleanup of biological samples for the analysis of native oxysterols.[9]
-
Protein Precipitation:
-
For plasma samples, proteins are precipitated by adding a cold solvent such as acetone (B3395972) containing an antioxidant like butylated hydroxytoluene (BHT).[17]
-
-
Lipid Extraction:
-
Oxysterols are extracted from the supernatant using a solvent like methyl tert-butyl ether (MTBE).[9]
-
-
Drying and Reconstitution:
-
The organic extract is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase for injection.[17]
-
Protocol 3: LC-MS/MS Analysis of Oxysterols
This is an example of chromatographic and mass spectrometric conditions for the analysis of underivatized oxysterols.[9]
-
Liquid Chromatography:
-
Column: Agilent InfinityLab Poroshell 120 phenyl-hexyl (2.1 × 100 mm, 2.7 µm)
-
Mobile Phase A: Deionized water with 0.3% formic acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 3 µL
-
Gradient: A multi-step gradient from 20% B to 95% B is used to separate the oxysterols.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each oxysterol.
-
Visualizations
Caption: Experimental workflow for oxysterol analysis by LC-ESI-MS/MS.
Caption: Troubleshooting logic for ion suppression in oxysterol ESI-MS.
References
- 1. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. minocyclinehcl.com [minocyclinehcl.com]
- 3. Analysis of oxysterols by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [dspace.sunyconnect.suny.edu]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 17. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. DSpace [research-repository.griffith.edu.au]
selection of appropriate LC column for 7-Ketocholesterol separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate Liquid Chromatography (LC) columns and troubleshooting for the separation of 7-Ketocholesterol (B24107).
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column used for 7-Ketocholesterol separation?
A1: The most frequently utilized columns for 7-Ketocholesterol analysis are reverse-phase columns, with C18 being the predominant stationary phase.[1][2][3] C18 columns offer a good balance of hydrophobicity to retain and separate 7-Ketocholesterol from other related sterols.
Q2: Can Normal Phase Chromatography be used for 7-Ketocholesterol separation?
A2: While reverse-phase is more common, normal-phase chromatography can also be employed for the separation of sterols. However, for routine analysis, especially when coupled with mass spectrometry, reverse-phase LC is generally preferred due to its robustness and compatibility with aqueous-organic mobile phases.
Q3: What are the typical mobile phases for reverse-phase separation of 7-Ketocholesterol?
A3: Typical mobile phases consist of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water.[1][4] Often, additives like formic acid are included to improve peak shape and ionization efficiency for mass spectrometry detection. Gradient elution is commonly used to achieve optimal separation.
Q4: Is a guard column necessary for 7-Ketocholesterol analysis?
A4: While not mandatory, using a guard column is highly recommended. It helps protect the analytical column from contaminants present in the sample matrix, thereby extending the column's lifetime and maintaining performance.
LC Column Selection Guide
Choosing the right LC column is critical for achieving accurate and reproducible separation of 7-Ketocholesterol. The following tables summarize common column specifications and mobile phase compositions used in published methods.
Table 1: Recommended LC Columns for 7-Ketocholesterol Separation
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Manufacturer Example | Reference |
| C18 | 1.7 | 2.1 x 50 | Waters BEH | [4] |
| C18 | 1.7 | 2.1 x 100 | Waters BEH | [3] |
| C18 | 5 | 2.0 x 125 | NUCLEOSIL | [1] |
| C8 | - | - | Waters BEH | [3] |
Table 2: Example Mobile Phase Compositions for 7-Ketocholesterol Separation
| Mobile Phase A | Mobile Phase B | Gradient | Reference |
| Water with 0.5% Formic Acid | Methanol with 0.5% Formic Acid | 80% B to 95% B over 3 min, then to 100% B | [4] |
| 70% Methanol, 10% Water, 0.1% Formic Acid | 90% Isopropanol, 10% Methanol, 0.1% Formic Acid | Multi-step gradient | [1] |
| 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide | Acetonitrile/Methanol (75:25, v/v) with 0.1% Ammonium Hydroxide | 10% B to 65% B over 6 min | [3] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 7-Ketocholesterol in Plasma
This protocol is based on the method described for the rapid diagnosis of acid sphingomyelinase-deficient Niemann-Pick disease.[4]
1. Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution (d7-7-ketocholesterol).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions:
-
Column: Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm[4]
-
Mobile Phase A: Water with 0.5% formic acid[4]
-
Mobile Phase B: Methanol with 0.5% formic acid[4]
-
Flow Rate: 0.5 mL/min[4]
-
Gradient: Start at 80% B, increase to 95% B over 3 minutes, then step to 100% B and hold for 1 minute. Re-equilibrate at 80% B for 1 minute.[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 30°C[4]
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor the appropriate precursor and product ions for 7-Ketocholesterol and its internal standard.
Workflow for 7-Ketocholesterol Analysis
Caption: Workflow for the analysis of 7-Ketocholesterol from plasma samples.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for 7-Ketocholesterol.
-
Possible Cause A: Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the ketone group of 7-Ketocholesterol, leading to peak tailing.
-
Solution: Add a small amount of a weak acid, like formic acid (0.1-0.5%), to the mobile phase.[4] This can suppress the ionization of silanol groups and reduce secondary interactions.
-
-
Possible Cause B: Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Possible Cause C: Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.
-
Problem 2: Inconsistent retention times for 7-Ketocholesterol.
-
Possible Cause A: Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections can cause retention time shifts.
-
Solution: Increase the equilibration time at the end of each gradient run to ensure the column is fully reconditioned before the next injection.
-
-
Possible Cause B: Mobile Phase Composition Change: Evaporation of the organic solvent component of the mobile phase can alter its composition and affect retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.
-
-
Possible Cause C: Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[4]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in 7-Ketocholesterol analysis.
References
impact of derivatization on 7-Ketocholesterol analysis
Welcome to the technical support center for 7-Ketocholesterol (B24107) (7-KC) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the derivatization and analysis of 7-KC.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of 7-Ketocholesterol?
A1: Derivatization is a critical step in the analysis of 7-Ketocholesterol (7-KC) for several reasons, depending on the analytical technique employed:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): 7-KC is a relatively non-volatile compound. Derivatization, typically through silylation, increases its volatility and thermal stability, allowing it to be vaporized without degradation in the GC inlet and travel through the analytical column.[1][2][3][4]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): While not always mandatory, derivatization can significantly enhance the ionization efficiency of 7-KC, particularly with electrospray ionization (ESI).[3][5][6][7] Attaching a charged group, for example by using Girard P reagent, improves the sensitivity of the analysis, leading to lower detection limits.[5][6][7] In some cases, analysis without derivatization can be performed, but it may suffer from lower sensitivity and nonspecific fragmentation.[8]
Q2: What are the most common derivatization agents for 7-KC analysis?
A2: The choice of derivatization agent is highly dependent on the analytical platform:
-
GC-MS: Silylating agents are most commonly used. These include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][9][10] These reagents react with the hydroxyl group of 7-KC to form a more volatile trimethylsilyl (B98337) (TMS) ether.
-
LC-MS/MS: Girard P (GP) and Girard T (GT) reagents are frequently employed to introduce a permanently charged quaternary ammonium (B1175870) group onto the ketone functional group of 7-KC. This greatly enhances the ionization efficiency in ESI-MS.[5][6][11][12][13] Other reagents like picolinyl esters and dimethylglycine have also been explored.[14][15]
Q3: Can 7-KC be analyzed without derivatization?
A3: Yes, it is possible to analyze 7-KC without derivatization, particularly with LC-MS using atmospheric pressure chemical ionization (APCI).[8][16] However, this approach can have limitations. Without derivatization, the sensitivity may be lower, and the fragmentation in the mass spectrometer can be less specific, potentially leading to challenges in unequivocal identification and quantification at low concentrations.[8] For GC-MS analysis, derivatization is generally considered essential to ensure the compound is sufficiently volatile and thermally stable.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and analysis of 7-KC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Derivatized 7-KC | Incomplete derivatization reaction. | Optimize reaction conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding silylating agents, as moisture can deactivate them.[16] For Girard reactions, ensure the pH is appropriate. |
| Degradation of the analyte or its derivative. | Analyze samples as soon as possible after derivatization.[16] Store derivatized samples at low temperatures (-20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles. | |
| Poor ionization efficiency (LC-MS). | If not derivatizing, consider using APCI instead of ESI.[16] If derivatizing with Girard's reagent, ensure the reaction has proceeded to completion. | |
| Matrix effects (ion suppression in LC-MS). | Improve sample cleanup procedures to remove interfering matrix components.[17] Use a matrix-matched calibration curve or an isotopically labeled internal standard.[17] | |
| Peak Tailing or Poor Peak Shape (GC-MS) | Active sites in the GC system (injector liner, column). | Use a deactivated injector liner and a high-quality, low-bleed GC column.[16] Regularly condition the column according to the manufacturer's instructions. |
| Incomplete derivatization. | A mixture of derivatized and underivatized analyte can lead to poor peak shape. Optimize the derivatization protocol.[16] | |
| Inconsistent or Irreproducible Results | Variability in the derivatization reaction. | Ensure precise and consistent addition of reagents and control of reaction parameters (time and temperature). Prepare fresh derivatization reagents regularly. |
| Sample degradation during storage or preparation. | Minimize sample exposure to air and light to prevent auto-oxidation. Add antioxidants like butylated hydroxytoluene (BHT) during sample preparation. | |
| Contamination. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. | |
| Presence of Multiple Peaks for 7-KC | Formation of isomers or degradation products. | Tautomerization of keto-enol forms can sometimes lead to multiple derivatized products. Methoximation prior to silylation can prevent this.[9] Ensure mild reaction conditions to prevent degradation. |
| Incomplete derivatization leading to both derivatized and underivatized peaks. | Optimize derivatization conditions to drive the reaction to completion.[18] |
Quantitative Data Summary
The following tables summarize the impact of derivatization on the analytical performance for 7-KC and other oxysterols.
Table 1: Improvement in Sensitivity for Oxysterol Analysis with Derivatization
| Analyte | Derivatization Method | Analytical Platform | Improvement in Sensitivity | Reference |
| 25-hydroxycholesterol | Cholesterol Oxidase + Girard P reagent | ESI-MS/MS | Over 1000-fold | [6][7] |
| Keto-steroids (general) | Girard P reagent | LC-HRMS | Facilitates multiplexing due to increased ion current | [19] |
Table 2: Method Validation Parameters for 7-KC Analysis
| Analytical Method | Derivatization | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Recovery (%) | Reference |
| LC-MS/MS | None | 1 - 400 | 1 | 3.82 - 10.52 | 3.71 - 4.16 | 90.8 - 113.2 | [8] |
| GC-MS | Silylation | Not Specified | 0.03 µg/mL (30 ng/mL) | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: Silylation of 7-Ketocholesterol for GC-MS Analysis
This protocol is a general guideline for the trimethylsilylation of 7-KC.
-
Sample Preparation: Evaporate a known volume of the sample extract containing 7-KC to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine (B92270) and 50 µL of a silylating agent mixture, such as Sylon BTZ (a mixture of N,O-Bis(trimethylsilyl)acetamide, trimethylchlorosilane, and trimethylsilylimidazole) or MSTFA.
-
Vortex the mixture gently to ensure complete dissolution of the residue.
-
Incubate the reaction mixture at a controlled temperature, for example, 30 minutes at 23°C ± 2°C or 30 minutes at 37°C.[9]
-
-
Analysis:
-
After the reaction is complete, the sample can be directly injected into the GC-MS system.
-
Alternatively, an internal standard can be added post-derivatization.
-
Protocol 2: Girard P Derivatization of 7-Ketocholesterol for LC-MS/MS Analysis
This protocol outlines the derivatization of the keto group of 7-KC using Girard P reagent.
-
Sample Preparation: The sample containing 7-KC should be in a suitable solvent. For samples in pure organic solvent, a 10-fold dilution in water or a buffer like 50 mM KH2PO4 may be necessary to ensure the subsequent enzymatic step (if applicable for other oxysterols) is efficient.[11]
-
Derivatization Reaction:
-
For direct derivatization of 7-KC, add a solution of Girard P reagent (e.g., 300 µL of a 2 mg/mL solution) to the sample.[11]
-
The reaction is typically carried out in the dark at room temperature overnight.[11] Some protocols may use elevated temperatures (e.g., 60°C for 10 minutes) to expedite the reaction.[20]
-
-
Analysis: The derivatized sample can be analyzed directly by LC-MS/MS without further purification.[11]
Visualizations
Caption: Workflow for 7-KC Silylation for GC-MS Analysis.
Caption: Workflow for 7-KC Girard P Derivatization for LC-MS/MS.
Caption: Troubleshooting Logic for Low Signal Intensity.
References
- 1. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of oxysterols by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. longdom.org [longdom.org]
- 19. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 20. escholarship.org [escholarship.org]
potential for deuterium exchange in 7-Keto Cholesterol-d7
Welcome to the technical support center for 7-Keto Cholesterol-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterium-labeled version of 7-Keto Cholesterol, a major oxysterol found in oxidized low-density lipoprotein (LDL).[1] Its primary application is as an internal standard for the accurate quantification of non-labeled 7-Keto Cholesterol in biological samples using mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the endogenous analyte.
Q2: Where are the deuterium atoms located in commercially available this compound?
A2: Commercially available this compound is typically deuterated on the side chain of the cholesterol molecule. The standard nomenclature is 3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d7.[1][3] This means the seven deuterium atoms are located at positions C25, C26, and C27, which are remote from the ketone group at C7.
Q3: Is there a potential for deuterium exchange in this compound?
A3: For the commonly available this compound, the risk of losing the deuterium labels is very low under typical experimental conditions. The deuterium atoms are on the stable side chain, not adjacent to the ketone group.[1][3] Deuterium exchange is a concern for hydrogens on carbons alpha to a ketone (the C6 and C8 positions in this case) because they can be removed under acidic or basic conditions through a process called enolization.[4] Since the labels in this compound are not in these positions, the label is considered stable.
Q4: Can the this compound molecule itself degrade during sample preparation?
A4: Yes. Independent of the deuterium labels, 7-Ketocholesterol is known to be less stable than cholesterol, particularly under harsh thermal and alkaline conditions.[5] Therefore, it is crucial to use optimized and mild conditions during sample preparation, such as saponification, to prevent the degradation of both the analyte and the internal standard.
Q5: I am observing the signal for the unlabeled 7-Keto Cholesterol in my this compound standard. Is this due to deuterium exchange?
A5: It is highly unlikely to be due to deuterium exchange for the reasons mentioned in A3. A more probable cause is the presence of a small amount of unlabeled 7-Keto Cholesterol as an impurity in the deuterated standard.[6] It is important to check the isotopic purity of the standard provided by the manufacturer. You can quantify this impurity by analyzing a high-concentration solution of the deuterated standard and monitoring the signal for the unlabeled analyte.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the use of this compound as an internal standard in mass spectrometry applications.
Issue 1: Inaccurate Quantification and Poor Precision
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Isotopic Contribution from Internal Standard | The deuterated internal standard may contain a small percentage of the unlabeled analyte, which can artificially inflate the analyte signal, especially at low concentrations.[6] | 1. Check the certificate of analysis for the isotopic purity of the this compound. 2. Experimentally determine the contribution by injecting a high concentration of the internal standard and measuring the response at the mass transition of the unlabeled analyte.[6] 3. If the contribution is significant, subtract this from the analyte signal or prepare calibration standards with the same lot of internal standard. |
| Chromatographic Separation of Analyte and Internal Standard (Isotope Effect) | Deuterium-labeled standards can sometimes elute slightly earlier or later than their non-labeled counterparts in LC-MS due to the kinetic isotope effect.[7] If they do not co-elute perfectly, they may be affected differently by matrix effects, leading to inaccurate results.[7] | 1. Overlay the chromatograms of the analyte and the internal standard to verify co-elution. 2. Adjust the chromatographic gradient (e.g., make it shallower) or mobile phase composition to improve co-elution.[6] 3. Consider using a column with a different stationary phase chemistry. |
| Analyte and/or Internal Standard Degradation | 7-Ketocholesterol can degrade under harsh sample preparation conditions (e.g., high temperature, strong base).[5] | 1. Minimize sample heating and exposure to strong acids or bases. 2. If saponification is necessary, use milder conditions (e.g., lower temperature for a longer duration). 3. Include a quality control sample to monitor the stability of the analyte and internal standard throughout the analytical run. |
Issue 2: Drifting or Inconsistent Internal Standard Signal
| Potential Cause | Troubleshooting Steps | Recommended Action |
| In-source Fragmentation | The deuterated internal standard may undergo fragmentation in the ion source of the mass spectrometer, leading to a loss of deuterium and a signal at the mass of the unlabeled analyte.[6] | 1. Optimize the ion source parameters, such as collision energy or cone voltage, to minimize fragmentation. 2. Infuse a solution of the internal standard directly into the mass spectrometer to assess its stability under different source conditions. |
| System Carryover or Adsorption | The analyte or internal standard may adsorb to surfaces in the LC system or be carried over between injections, leading to inconsistent signals. | 1. Implement a robust needle wash protocol using a strong solvent. 2. Inject blank samples between your experimental samples to assess for carryover. 3. If adsorption is suspected, consider passivation of the LC system or using a different column material. |
| Matrix Effects | Components of the biological matrix can co-elute with the internal standard and suppress or enhance its ionization, leading to signal variability. | 1. Improve sample cleanup procedures to remove interfering matrix components. 2. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. 3. Dilute the sample to reduce the concentration of matrix components. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using the Folch Method
This protocol describes a standard procedure for extracting lipids, including 7-Keto Cholesterol, from plasma samples.
-
Sample Preparation: To a 100 µL plasma sample, add a known amount of this compound solution (in ethanol (B145695) or a suitable organic solvent) to serve as the internal standard.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the sample.
-
Extraction: Vortex the mixture vigorously for 2 minutes, then allow it to stand at room temperature for 20 minutes to ensure complete lipid extraction.
-
Phase Separation: Add 400 µL of a 0.9% NaCl solution to the mixture. Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent that is compatible with your LC-MS or GC-MS analysis (e.g., mobile phase for LC-MS).
Signaling Pathways and Experimental Workflows
7-Ketocholesterol Induced Inflammatory Signaling
7-Ketocholesterol is known to induce inflammatory responses in various cell types. A key pathway involves the activation of Toll-like receptor 4 (TLR4), which can trigger downstream signaling cascades leading to the production of pro-inflammatory cytokines.
Caption: 7-Ketocholesterol can activate the TLR4 receptor, leading to the activation of NF-κB and the transcription of pro-inflammatory cytokines.
Troubleshooting Workflow for Inaccurate Quantification
This workflow provides a logical sequence of steps to diagnose the root cause of inaccurate quantification when using this compound as an internal standard.
Caption: A systematic workflow to diagnose and resolve issues of inaccurate quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C27H44O2 | CID 3247054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ensuring Co-elution of Analyte and Deuterated Internal Standards
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with the co-elution of analytes and their deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial for my analyte and its deuterated internal standard (IS) to co-elute?
Perfect co-elution is critical for accurate quantification in LC-MS analysis.[1][2][3] The underlying assumption is that the analyte and the deuterated internal standard will behave identically during sample preparation, chromatography, and ionization.[3] If they separate chromatographically, they may be exposed to different matrix components as they enter the mass spectrometer. This can lead to differential ion suppression or enhancement, where the ionization of one compound is affected differently than the other, compromising the accuracy of the results.[1][2][4]
Q2: What causes my deuterated internal standard to separate from my analyte during chromatography?
The primary cause is the deuterium (B1214612) isotope effect .[1][5] Replacing hydrogen with deuterium, a heavier isotope, can lead to subtle changes in the physicochemical properties of the molecule, such as its lipophilicity and interactions with the stationary and mobile phases.[4][5] This can result in a slight but measurable difference in retention time.[1][5] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4]
Several factors can influence the magnitude of this retention time shift:
-
Number of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more significant shift in retention time.[5]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can also affect the degree of separation.[5]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature all play a role.[5]
Q3: Can the retention time shift between my analyte and deuterated standard affect my quantitative analysis?
Yes, a significant retention time shift can negatively impact the accuracy of your quantitative analysis.[5] If the analyte and the deuterated internal standard do not co-elute, they may experience different degrees of matrix effects, such as ion suppression or enhancement, leading to inaccurate quantification.[5]
Q4: Are there alternatives to deuterated internal standards if I cannot achieve co-elution?
If achieving co-elution with a deuterated standard proves difficult, consider using an internal standard labeled with ¹³C or ¹⁵N. These heavier isotopes are less prone to causing chromatographic shifts.[1][6]
Troubleshooting Guides
Issue: Observed Chromatographic Separation of Analyte and Deuterated Internal Standard
This troubleshooting guide will walk you through a systematic approach to diagnose and resolve the separation of your analyte and its deuterated internal standard.
Step 1: Verify Co-elution
-
Action: Overlay the chromatograms of the analyte and the internal standard.
-
Expected Outcome: The peaks for both compounds should perfectly overlap.
-
Troubleshooting: A visible separation between the peaks indicates a potential issue that needs to be addressed.[2]
Step 2: Optimize Chromatographic Conditions
If separation is observed, the following adjustments to the chromatographic method can be made to improve co-elution.
| Parameter | Recommended Action | Rationale |
| Mobile Phase Composition | Make minor adjustments to the organic modifier or aqueous component.[2] Modifying the mobile phase pH can also alter the ionization state and retention of analytes.[7][8] | Can alter the selectivity of the separation and potentially reduce the separation between the analyte and internal standard.[2] |
| Gradient | Employ a shallower gradient.[2] | This can broaden the peaks of both the analyte and the internal standard, which may promote better overlap.[2] |
| Column Temperature | Modify the column temperature.[1] | Temperature can alter the selectivity of the chromatographic system.[1] |
| Column Chemistry | Consider a column with a different stationary phase or one with lower resolution.[4] | The nature of the stationary phase influences the magnitude of the isotope effect.[5] A lower resolution column may reduce the separation between the two compounds.[4] |
Troubleshooting Workflow for Analyte/Internal Standard Separation
Caption: Troubleshooting workflow for analyte and internal standard separation.
Experimental Protocols
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To visually assess the degree of co-elution between an analyte and its deuterated internal standard.
Materials:
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
LC-MS system
-
Appropriate mobile phases and analytical column
Methodology:
-
Prepare two separate solutions: one containing only the analyte at a known concentration and another containing only the deuterated internal standard at a known concentration.
-
Inject each solution separately onto the LC-MS system using the intended analytical method.
-
Acquire the chromatograms for both the analyte and the internal standard.
-
Using the chromatography data system software, overlay the two chromatograms.
-
Visually inspect the peak apexes and the peak widths to determine the extent of overlap. A significant difference in retention times indicates a lack of co-elution.
Protocol 2: Post-Column Infusion Experiment to Evaluate Matrix Effects
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs, which can be exacerbated by a lack of co-elution.
Materials:
-
LC-MS system with a T-junction
-
Syringe pump
-
Solution containing both the analyte and the deuterated internal standard at a constant concentration
-
Blank matrix sample (e.g., plasma, urine)
Methodology:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases as intended for the assay.
-
Install a T-junction between the analytical column and the mass spectrometer's ion source.
-
Connect a syringe pump to the T-junction to deliver a constant flow of the analyte and internal standard solution.
-
-
Infusion: Begin a constant infusion of the analyte and internal standard solution into the LC flow path post-column. This will generate a stable baseline signal in the mass spectrometer.
-
Injection: Inject a prepared blank matrix sample onto the LC column.
-
Data Acquisition: Monitor the signal of the analyte and internal standard as the blank matrix components elute from the column.
-
Analysis:
-
Regions where the baseline signal of the analyte and internal standard drops indicate ion suppression.
-
Regions where the signal increases indicate ion enhancement.
-
By comparing the retention time of your analyte with these regions of ion suppression or enhancement, you can determine if differential matrix effects due to poor co-elution are a likely cause of analytical variability.
-
Logical Diagram for Addressing Co-elution and Matrix Effects
Caption: Decision-making process for troubleshooting co-elution and matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Critical Role of Mobile Phase pH in Chromatography Separations-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Limitations of Using Deuterated Standards in LC/MS/MS
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC/MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC/MS/MS?
A1: A deuterated internal standard (d-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation, such as extraction, and during analysis, including matrix effects (ion suppression or enhancement) and instrument variability.[1] Because the d-IS is chemically almost identical to the analyte, it is expected to behave similarly throughout the entire analytical process.[1][2] By adding a known amount of the d-IS to all samples, calibrators, and quality controls, the ratio of the analyte's response to the d-IS's response is used for quantification, which leads to more accurate and precise results.[1]
Q2: What are the ideal characteristics of a deuterated internal standard?
A2: For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[1] The following table summarizes the recommended characteristics.
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[1] | Ensures no other compounds are present that could cause interfering peaks.[1] |
| Isotopic Enrichment | ≥98%[3] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1] |
| Number of Deuterium Atoms | 3 to 6[4] | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the d-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing interference.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings, aliphatic carbons)[1][4] | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent, which would alter the concentration of the deuterated standard over time.[1][4] Avoid labeling on heteroatoms like -OH, -NH, or -SH groups.[4] |
Q3: What are the most common limitations of using deuterated standards?
A3: While deuterated standards are widely used, they have inherent drawbacks that can affect the accuracy of quantification. These limitations include:
-
Isotopic (H/D) Exchange : Deuterium atoms can exchange with protons from the solvent or matrix, especially if the label is on a labile site (e.g., hydroxyl, amine, or thiol groups).[4] This can lead to a decrease in the d-IS concentration and an increase in the unlabeled analyte signal.
-
Chromatographic Shift (Isotope Effect) : Deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5][6] This separation can lead to differential matrix effects.[7][8]
-
Differential Matrix Effects : This occurs when the analyte and the d-IS experience different levels of ion suppression or enhancement because they do not perfectly co-elute.[7][8] This can lead to inaccurate and imprecise results.
-
Isotopic Interference : Naturally occurring isotopes of the analyte (e.g., ¹³C) can contribute to the signal of the d-IS, especially if the mass difference between the analyte and the d-IS is small.[9][10] This can be a significant issue at high analyte concentrations.
-
Presence of Unlabeled Analyte : The deuterated standard may contain the unlabeled analyte as an impurity, which can lead to a positive bias in the results, particularly at the lower limit of quantification.[8][11]
-
In-source Fragmentation : The deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[12]
Troubleshooting Guides
Issue 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
This is a primary indicator that the deuterated internal standard is not effectively compensating for variability.[8]
Troubleshooting Workflow for Poor Analyte/IS Ratio Reproducibility
Step-by-Step Guide:
-
Confirm Co-elution of Analyte and Internal Standard : Even a small separation can lead to differential matrix effects.[6][8]
-
Action : Inject a mixed solution of the analyte and the deuterated internal standard and overlay their chromatograms to visually inspect for any retention time difference.[5]
-
-
Investigate H/D Exchange : The stability of the deuterium label is crucial.
-
Action : Incubate the d-IS in the sample matrix under the same conditions as your sample preparation and analyze over time to monitor for any appearance of the unlabeled analyte.[11]
-
-
Assess for Differential Matrix Effects : If the analyte and d-IS co-elute but reproducibility is still poor, differential matrix effects may be the cause.
-
Action : Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.[1] Compare the retention time of your analyte with these regions.
-
Issue 2: Inaccurate Quantification (Bias)
A consistent bias in your results (e.g., always higher or lower than expected) can point to issues with the internal standard.
Troubleshooting Logic for Inaccurate Quantification
Step-by-Step Guide:
-
Assess Isotopic Purity : The presence of unlabeled analyte in the d-IS stock will cause a positive bias.
-
Action : Analyze a high-concentration solution of the d-IS alone and monitor for the mass transition of the unlabeled analyte.[12] This can be used to correct your quantitative data.
-
-
Check for Isotopic Interference : At high analyte concentrations, the natural isotopic abundance of the analyte may contribute to the d-IS signal, causing a negative bias.
-
Action : Analyze a high-concentration solution of the unlabeled analyte and monitor the d-IS mass transition to assess the level of interference.
-
-
Evaluate In-source Fragmentation : If the d-IS loses a deuterium atom in the ion source, it can contribute to the analyte signal, leading to a positive bias.
-
Action : This is more difficult to diagnose directly. If other causes have been ruled out, consider an alternative internal standard with a more stable label or a different labeling position.
-
Experimental Protocols
Protocol 1: Assessment of H/D Exchange
Objective : To determine the stability of the deuterated internal standard in the analytical solutions over time.
Methodology :
-
Prepare Solutions :
-
Solution A : A mixture of the analyte and the deuterated internal standard in the initial mobile phase.
-
Solution B : The deuterated internal standard only in the initial mobile phase.[12]
-
-
Initial Analysis : Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.[12]
-
Incubation : Store aliquots of both solutions under the same conditions as your samples in the autosampler.[12]
-
Time-Point Analysis : Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[12]
-
Data Analysis :
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[12]
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[12]
-
Protocol 2: Quantification of Isotopic Purity
Objective : To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.
Methodology :
-
Prepare a High-Concentration d-IS Solution : Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[12]
-
LC/MS/MS Analysis : Analyze this solution using the same LC/MS/MS method as your samples.[12]
-
Monitor Analyte Transition : Monitor the mass transition of the unlabeled analyte.[12]
-
Calculate Contribution : The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity.[12] This can be used to correct your quantitative data, especially at the lower limit of quantification.
Protocol 3: Post-Column Infusion for Matrix Effect Evaluation
Objective : To identify regions of ion suppression or enhancement throughout the chromatographic run.
Methodology :
-
Set up the Infusion : Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[1]
-
Inject Blank Matrix : Inject an extracted blank matrix sample.
-
Monitor Signal : Monitor the signal of the analyte and d-IS. A stable baseline should be observed. Any dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.
-
Data Analysis : By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Oxysterol Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of oxysterols from plasma for accurate analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of oxysterols from plasma.
Question: Why is my oxysterol recovery low?
Answer:
Low recovery of oxysterols can be attributed to several factors throughout the extraction process. Here are some common causes and their solutions:
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, oxysterols can remain bound and be lost during centrifugation.
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and the number of extractions are critical.
-
Solution: Use a nonpolar solvent like n-hexane or a combination of solvents like dichloromethane/methanol.[1][6][7] Performing multiple extractions (at least two or three) with fresh solvent will improve recovery. Ensure vigorous mixing during each extraction step followed by complete phase separation.
-
-
Suboptimal Solid-Phase Extraction (SPE): Issues with the SPE cartridge conditioning, sample loading, washing, or elution steps can lead to significant loss of analytes.
-
Solution: Follow the manufacturer's protocol for cartridge conditioning and equilibration. Ensure the sample is loaded at an appropriate flow rate. The wash step is crucial to remove interferences without eluting the oxysterols; the solvent strength should be carefully optimized. Finally, use an appropriate elution solvent and volume to ensure complete recovery of the bound oxysterols.[2][3][4][5][8][9][10]
-
-
Loss During Saponification: While saponification is necessary to hydrolyze cholesteryl esters and release esterified oxysterols, harsh conditions can lead to the degradation of some oxysterols.[11]
-
Solution: Optimize saponification conditions (e.g., concentration of KOH or NaOH, temperature, and incubation time). Milder conditions, such as room temperature incubation for a longer period, may be preferable to heating.[11] It is also important to purge the sample with an inert gas like nitrogen or argon to prevent oxidation during this step.
-
Question: I am observing high background or interfering peaks in my chromatogram. What could be the cause?
Answer:
High background and interfering peaks are often due to the presence of highly abundant lipids, primarily cholesterol, and phospholipids (B1166683) from the plasma matrix.
-
Cholesterol Interference: Cholesterol is present in plasma at concentrations 1,000 to 100,000 times higher than oxysterols and can cause significant ion suppression in LC-MS and column overload in GC.[12]
-
Solution: Incorporate a cholesterol removal step. This can be achieved using solid-phase extraction (SPE) with a C18 or silica (B1680970) column, where conditions are optimized to retain cholesterol while allowing oxysterols to be eluted.[6][12]
-
-
Phospholipid Contamination: Phospholipids can also cause ion suppression and contaminate the analytical system.
-
Solution: Many modern SPE cartridges are designed to remove phospholipids. Alternatively, a protein precipitation method followed by a targeted liquid-liquid extraction can minimize phospholipid carryover.
-
-
Sample Autoxidation: Cholesterol can artificially oxidize to form oxysterols during sample preparation, leading to erroneously high measurements.[12]
-
Solution: Add antioxidants like butylated hydroxytoluene (BHT) to all solvents used during extraction.[1] Minimize sample exposure to light and air, and process samples on ice or at 4°C whenever possible.
-
Question: My results are not reproducible. What are the likely sources of variability?
Answer:
Lack of reproducibility can stem from inconsistencies in sample handling and preparation.
-
Inconsistent Saponification: Variability in the efficiency of cholesteryl ester hydrolysis will lead to fluctuating measurements of total oxysterols.
-
Solution: Ensure precise control over the saponification conditions (reagent concentration, temperature, and time) for all samples.
-
-
Variable Extraction Efficiency: Minor differences in solvent volumes, mixing times, and phase separation can introduce variability.
-
Solution: Use calibrated pipettes for all liquid handling steps. Standardize mixing times and speeds (e.g., using a vortex mixer at a set speed for a specific duration). Ensure complete phase separation before collecting the organic layer.
-
-
Matrix Effects in LC-MS/MS: The plasma matrix can vary between samples, leading to differential ion suppression or enhancement.
-
Solution: The use of stable isotope-labeled internal standards for each analyte is the gold standard for correcting matrix effects.[13] These standards co-elute with the analyte of interest and experience similar matrix effects, allowing for accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for oxysterol analysis?
A1: Both LLE and SPE are effective methods for extracting oxysterols from plasma, and the choice often depends on the specific application, desired throughput, and available equipment.
-
LLE is a classic technique that is relatively inexpensive and effective. However, it can be more labor-intensive and may have lower recoveries for some analytes compared to SPE.
-
SPE can offer higher analyte recovery, better removal of interferences, and is more amenable to automation for high-throughput analysis. However, it requires method development to optimize the sorbent, wash, and elution steps.
Q2: Is saponification always necessary for oxysterol extraction from plasma?
A2: Saponification is required if you want to measure the total concentration of oxysterols (both free and esterified forms).[13][14] In plasma, a significant portion of oxysterols are esterified to fatty acids.[15] If you are only interested in the free oxysterol fraction, you can omit the saponification step.[13]
Q3: Why is derivatization important for oxysterol analysis, particularly for GC-MS and LC-MS?
A3: Derivatization is often employed to improve the analytical properties of oxysterols.
-
For GC-MS: Oxysterols are not volatile enough for direct GC analysis. Derivatization to form trimethylsilyl (B98337) (TMS) ethers increases their volatility and thermal stability.[16]
-
For LC-MS: Oxysterols lack easily ionizable functional groups, leading to poor ionization efficiency in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[17][18] Derivatizing oxysterols with a reagent that introduces a charged group, such as Girard's P reagent, can significantly enhance the signal intensity by over 1000-fold.[17][19]
Data Presentation
Table 1: Comparison of Oxysterol Extraction Methodologies and Recoveries
| Extraction Method | Key Steps | Reported Recovery (%) | Advantages | Disadvantages | Reference(s) |
| LLE with Saponification | 1. Saponification (KOH in methanol) 2. LLE with n-hexane | Not explicitly stated, but widely used for total oxysterols. | Inexpensive, simple procedure. | Can be labor-intensive, potential for analyte degradation during heating. | [6][16] |
| SPE with Saponification | 1. Saponification 2. SPE cleanup (C18) | 85 - 110% | High recovery, good for removing interferences. | Requires method development for SPE steps. | [2][3][4][5] |
| Protein Precipitation & LLE | 1. Protein precipitation (e.g., acetone) 2. LLE | 80.9 - 107.9% | Rapid, avoids harsh saponification conditions. | Measures only the free oxysterol fraction. | [20][21] |
| SPE without Saponification | 1. Protein precipitation 2. SPE (tC18) | >87% for 25-hydroxycholesterol | Good for separating cholesterol, measures free oxysterols. | May not capture esterified oxysterols. | [12] |
Experimental Protocols
Protocol 1: Total Oxysterol Extraction using Saponification followed by SPE (Adapted from McDonald et al., 2012)
This protocol is designed for the comprehensive analysis of total oxysterols (free and esterified).
-
Sample Preparation: To 200 µL of human plasma, add deuterated internal standards.
-
Lipid Extraction: Extract bulk lipids with a mixture of methanol:dichloromethane.[2][3][4][5]
-
Saponification: The sample is then hydrolyzed to cleave ester bonds.
-
Solid-Phase Extraction (SPE): Isolate the sterols and oxysterols using an SPE cartridge.
-
Analysis: The extracted compounds are then resolved and quantified using LC-MS/MS or GC-MS.
Protocol 2: Free Oxysterol Extraction using Protein Precipitation and LLE (Adapted from Helmschrodt et al., 2013)
This is a rapid method for the quantification of free oxysterols.
-
Protein Precipitation: For 80 µL of plasma, perform a single protein precipitation and re-concentration step to avoid in vitro autoxidation of cholesterol.[20][21]
-
Liquid-Liquid Extraction (LLE): For more complex matrices like atherosclerotic plaques, an additional LLE step is included.[20][21]
-
Analysis: The free oxysterols are then separated and quantified, for example, using a monolithic column with an LC-MS/MS system.[20][21]
Visualizations
Caption: Workflow for total oxysterol analysis from plasma.
Caption: Workflow for free oxysterol analysis using SPE.
Caption: Troubleshooting decision tree for oxysterol extraction.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. A Highly Sensitive Method For The Quantification Of Key Oxysterols In Plasma Using Liquid Chromatography With High Resolution Mass Spectrometry [pmiscience.com]
- 8. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovering Oxysterols in Plasma: A Window on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluation of novel derivatisation reagents for the analysis of oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
linearity issues in 7-Ketocholesterol calibration curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of 7-Ketocholesterol (B24107) (7-KC), with a specific focus on calibration curve linearity.
Troubleshooting Guide: Linearity Issues in 7-Ketocholesterol Calibration Curves
Question: My 7-Ketocholesterol calibration curve is non-linear. What are the potential causes and how can I troubleshoot this?
Answer:
Non-linearity in 7-Ketocholesterol (7-KC) calibration curves is a common issue that can stem from various factors, from sample preparation to instrument limitations. Below is a step-by-step guide to identify and resolve the root cause of the problem.
Step 1: Evaluate the Standard Preparation and Handling
7-KC is susceptible to degradation, which can affect the accuracy of your standards and lead to a non-linear response.[1][2]
-
Purity and Storage: Ensure the purity of the 7-KC standard. Store stock solutions at -80°C in an appropriate solvent, protected from light.[3] Repeated freeze-thaw cycles should be avoided.
-
Solvent Selection: Use high-purity solvents (e.g., HPLC or MS-grade) for preparing standards. 7-KC is typically dissolved in methanol (B129727) or acetonitrile.[4]
-
Freshness of Standards: Prepare working standards fresh from a stock solution for each analytical run. The stability of 7-KC can be compromised by factors like temperature and alkalinity.[1][2]
Step 2: Investigate Chromatographic and Mass Spectrometric Conditions
Suboptimal analytical method parameters can significantly impact linearity.
-
Column Choice and Condition: Use a well-maintained column suitable for sterol analysis, such as a C18 or phenyl-hexyl column.[4] Poor peak shape due to column degradation or contamination can affect linearity. Adsorption of 7-KC to column hardware, especially at low concentrations, can also be a factor.[5][6]
-
Mobile Phase Composition: Ensure the mobile phase is properly prepared, mixed, and degassed. Inconsistent mobile phase composition can lead to retention time shifts and affect ionization efficiency, impacting linearity.[7]
-
Ion Source and Detector Saturation: At high concentrations, the ion source's ability to generate ions can become saturated, leading to a plateau in the signal.[8] Similarly, the mass spectrometer's detector can be saturated.[8]
-
Troubleshooting: Dilute the highest concentration standards and re-inject them. If the diluted standards fall on the linear portion of the curve, saturation is the likely cause.[8] Consider reducing the injection volume or using a less abundant product ion for quantification at the higher end of the curve.[9]
-
Step 3: Assess for Matrix Effects
When analyzing 7-KC in complex biological samples, components of the matrix can interfere with the ionization of the analyte, causing ion suppression or enhancement and leading to non-linearity.[8]
-
Troubleshooting: Prepare a calibration curve in a clean, matrix-free solvent and compare it to the curve prepared in the biological matrix. A significant difference in the slope of the two curves suggests the presence of matrix effects.[8] Improve sample cleanup procedures (e.g., using solid-phase extraction) or use a stable isotope-labeled internal standard to compensate for these effects.
Step 4: Consider Derivatization
Derivatization can improve the chromatographic behavior and ionization efficiency of 7-KC. However, incomplete or inconsistent derivatization can be a source of non-linearity.[10]
-
Troubleshooting: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. The presence of both derivatized and underivatized 7-KC can lead to analytical variability.[10]
The following diagram outlines a logical workflow for troubleshooting linearity issues with your 7-KC calibration curve.
Frequently Asked Questions (FAQs)
Q1: Is it acceptable to use a non-linear calibration curve for 7-Ketocholesterol quantification?
A1: While a linear calibration curve is ideal and simplifies data analysis, a non-linear curve (e.g., quadratic fit) can be acceptable if it is reproducible and accurately describes the instrument's response. It is crucial to have a sufficient number of calibration points to define the curve accurately, especially in the non-linear regions.[5] The choice of regression model should be justified and validated.
Q2: What is a typical linear range for 7-Ketocholesterol analysis by LC-MS/MS?
A2: The linear range for 7-KC analysis can vary depending on the sample matrix, instrumentation, and method sensitivity. Published methods have demonstrated linearity over different concentration ranges. For example, one study reported excellent linearity from 1 to 400 ng/mL in plasma.[4] It is essential to determine the linear range during method validation for your specific application.
Q3: How does the choice of internal standard affect the linearity of the 7-Ketocholesterol calibration curve?
A3: The use of an appropriate internal standard (IS) is critical for achieving a linear calibration curve, especially when dealing with complex matrices. A stable isotope-labeled internal standard (SIL-IS) of 7-KC (e.g., d7-7-KC) is the gold standard.[4] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis that could otherwise lead to non-linearity.[8] An inappropriate IS concentration can also contribute to a non-linear response.[8]
Q4: Can the sample solvent cause non-linearity in my 7-Ketocholesterol calibration curve?
A4: Yes, the solvent used to dissolve your final extracted sample can impact linearity. If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and affect the chromatographic separation, leading to non-linear responses. It is best practice to dissolve the final sample in a solvent that is as close as possible in composition to the initial mobile phase.
Data and Protocols
Table 1: Example LC-MS/MS Parameters for 7-Ketocholesterol Analysis
| Parameter | Setting | Reference |
| Column | Waters BEH C18 (1.7 µm, 2.1 mm × 50 mm) | [4] |
| Mobile Phase A | Water with 0.5% formic acid | [4] |
| Mobile Phase B | Methanol with 0.5% formic acid | [4] |
| Flow Rate | 0.5 mL/min | [4] |
| Column Temperature | 30°C | [4] |
| Injection Volume | 10 µL | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| MRM Transition | Varies by instrument, requires optimization |
Table 2: Reported Linearity for 7-Ketocholesterol Calibration Curves
| Concentration Range | Matrix | R² Value | Reference |
| 1 - 400 ng/mL | Plasma | ≥0.995 | [4] |
| Suboptimal linearity noted | HepG2 cells | Not specified | [11] |
Experimental Protocol: Preparation of 7-Ketocholesterol Calibration Standards in Plasma
This protocol describes the preparation of calibration standards in a biological matrix to account for matrix effects.
-
Prepare a 7-KC Stock Solution: Accurately weigh a known amount of 7-KC standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Store this stock solution at -80°C.
-
Prepare Intermediate Stock Solutions: Perform serial dilutions of the primary stock solution with methanol to create a series of intermediate stock solutions at appropriate concentrations.
-
Spike the Matrix: Use charcoal-stripped plasma (or another suitable blank matrix) to prepare the calibration standards.[4] Add a small, known volume of each intermediate stock solution to a known volume of the blank plasma to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100, 200, 400 ng/mL).[4]
-
Prepare the Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., d7-7-KC) in methanol at a constant concentration (e.g., 50 ng/mL).[4]
-
Sample Preparation:
-
To an aliquot of each calibration standard (and your unknown samples), add a fixed volume of the internal standard working solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.
-
-
Data Analysis: Construct the calibration curve by plotting the peak area ratio of 7-KC to the internal standard against the nominal concentration of the calibration standards. Use an appropriate regression model (e.g., linear or quadratic) to fit the data.
The following diagram illustrates the cytotoxic signaling pathway of 7-Ketocholesterol, highlighting why its accurate quantification is crucial in biomedical research.
References
- 1. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromforum.org [chromforum.org]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. scifac.hku.hk [scifac.hku.hk]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for 7-Ketocholesterol Analysis
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker for various pathological conditions, including Niemann-Pick disease type C and atherosclerosis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for 7-KC.
Method Performance Comparison
The performance of an LC-MS/MS method is determined by several key validation parameters. The following tables summarize the quantitative data from various published methods, offering a clear comparison of their capabilities.
Table 1: Linearity and Sensitivity of Validated LC-MS/MS Methods for 7-Ketocholesterol
| Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Regression Coefficient (r²) |
| Method A[1] | 1 - 400 | 1 | ≥0.995 |
| Method B[4] | 0.5 - 2000 | 0.1 | Not Reported |
| Method C[2] | Suboptimal (range not specified) | Not Reported | Not Reported |
Table 2: Precision and Accuracy of Validated LC-MS/MS Methods for 7-Ketocholesterol
| Method Reference | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Method A[1] | 3.82 - 10.52 | 3.71 - 4.16 | 85 - 110 |
| Method B[4] | Not Reported | 7.9 - 11.7 | Not Reported |
| Method C[2] | To be evaluated | To be evaluated | To be evaluated |
Table 3: Recovery Rates of Validated LC-MS/MS Methods for 7-Ketocholesterol
| Method Reference | Recovery (%) |
| Method A[1] | 90.8 - 113.2 |
| Method B[4] | 80.9 - 107.9 |
Alternative Analytical Techniques
While LC-MS/MS is considered a powerful approach for 7-KC quantification due to its high sensitivity and selectivity, other methods have also been employed.[5] These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A traditional method for sterol analysis, often requiring derivatization to improve volatility and ionization.[5]
-
Immunoassays (e.g., ELISA): These methods utilize antibodies specific to 7-KC and can be suitable for high-throughput screening.[3]
However, LC-MS/MS is often preferred as it can overcome some of the limitations of these alternative methods, such as the potential for assay error due to unwanted reactions during derivatization in GC-MS.[1]
Experimental Protocols
A detailed methodology is crucial for the successful replication and validation of an analytical method. Below are the key experimental protocols for a typical LC-MS/MS method for 7-KC quantification, based on published literature.
Sample Preparation
A critical step to ensure accurate quantification and minimize matrix effects.
-
Protein Precipitation: A simple and common method where a solvent like acetone (B3395972) or methanol (B129727) is added to the plasma sample to precipitate proteins.[1][6] This is often followed by centrifugation to separate the supernatant containing the analyte of interest.
-
Solid-Phase Extraction (SPE): A more selective technique used to isolate oxysterols from the sample matrix, leading to a cleaner extract.[7][8]
-
Liquid-Liquid Extraction: An additional step that can be included for complex matrices like tissue homogenates to further purify the sample.[4]
Chromatographic Separation
Achieved using a liquid chromatograph to separate 7-KC from other components in the sample.
-
Column: A C18 or phenyl-hexyl column is commonly used for the separation of oxysterols.[1][9][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol, acetonitrile) is typically employed.[1][9]
-
Flow Rate: Flow rates are generally in the range of 0.25 to 0.5 mL/min.[1][9]
Mass Spectrometric Detection
The tandem mass spectrometer provides the high selectivity and sensitivity for quantification.
-
Ionization: Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.[1][4][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the standard for quantitative analysis, monitoring specific precursor-to-product ion transitions for 7-KC and its internal standard.[1][9]
-
Internal Standard: A deuterated form of 7-KC (e.g., d7-7-ketocholesterol) is typically used to correct for matrix effects and variations in sample processing and instrument response.[1]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of 7-Ketocholesterol.
Caption: Workflow for 7-Ketocholesterol analysis by LC-MS/MS.
References
- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scifac.hku.hk [scifac.hku.hk]
- 3. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Internal Standards: A Comparative Analysis of 7-Keto Cholesterol-d7
In the precise world of bioanalysis, particularly in mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 7-Keto Cholesterol-d7 with other commonly used internal standards for the analysis of cholesterol and its metabolites. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation.
The Critical Role of Internal Standards
Internal standards are essential in quantitative mass spectrometry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency and matrix effects. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for bioanalytical assays due to their ability to meet these criteria.
This compound: A Superior Choice for Oxysterol Analysis
This compound is a deuterated form of 7-ketocholesterol (B24107), a significant biomarker for various pathological conditions, including Niemann-Pick disease and atherosclerosis. Its structural similarity and mass shift make it an excellent internal standard for the quantification of endogenous 7-ketocholesterol.
Key Advantages of this compound:
-
Structural Analogy: As a deuterated analog of the analyte, it shares near-identical chemical and physical properties, ensuring it behaves similarly during extraction, derivatization (if any), and chromatographic separation.
-
Co-elution: this compound co-elutes with the endogenous 7-ketocholesterol, providing the most accurate compensation for matrix effects and variations in instrument response.
-
Mass Differentiation: The deuterium (B1214612) labeling provides a distinct mass difference, allowing for simultaneous detection and quantification by mass spectrometry without isobaric interference from the unlabeled analyte.
Comparative Analysis of Internal Standards
While this compound is the ideal internal standard for 7-ketocholesterol analysis, other deuterated sterols are often employed for the broader analysis of cholesterol and its metabolites. The following table summarizes the performance characteristics of this compound and provides a comparison with other relevant internal standards based on available literature.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (%) | Linearity (r²) | Reference |
| This compound | 7-Ketocholesterol | Human Plasma | 90.8 - 113.2 | 3.82 - 10.52 | 3.71 - 4.16 | 85 - 110 | ≥0.995 | [1] |
| Cholesterol-d7 | Cholesterol, Cholesteryl Esters | Mammalian Cells & Tissues | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Cholesterol-d6 | Cholesterol | Mammalian Cells | 86 - 90 | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible and reliable results. The following is a detailed methodology for the quantification of 7-ketocholesterol in human plasma using this compound as an internal standard, based on established methods.[1]
Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Pipette 25 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard solution (50 ng/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) to each tube, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80% methanol (B129727) in water with 0.5% formic acid).
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm).
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Methanol with 0.5% formic acid.
-
Gradient Elution:
-
0-3 min: 80% to 95% B
-
3-4 min: Hold at 100% B
-
4-5 min: Return to 80% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
7-Ketocholesterol: Monitor appropriate precursor and product ions.
-
This compound: Monitor appropriate precursor and product ions.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagrams illustrate the key processes involved.
Caption: Experimental workflow for 7-ketocholesterol analysis.
Caption: Logical relationship in quantification.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in bioanalytical mass spectrometry. For the quantification of 7-ketocholesterol, the use of its stable isotope-labeled counterpart, this compound, is highly recommended. Its ability to closely mimic the analyte throughout the analytical process provides superior accuracy and precision compared to other alternatives. By adhering to validated experimental protocols and employing the principles of isotope dilution mass spectrometry, researchers can ensure the integrity and reliability of their bioanalytical data.
References
A Comparative Guide to the Accuracy and Precision of 7-Ketocholesterol Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker for oxidative stress and various diseases, is paramount. This guide provides an objective comparison of the performance of common analytical methods used for 7-KC quantification, supported by experimental data.
Comparison of Key Performance Metrics
The selection of an appropriate analytical method for 7-Ketocholesterol quantification depends on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput. The following table summarizes the quantitative performance of three common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Performance Metric | LC-MS/MS Method 1[1][2] | LC-MS/MS Method 2[3] | GC-MS Method[4][5] | ELISA Kits[6][7] |
| Linear Range | 1 - 400 ng/mL | 0.5/0.75 - 2000 ng/mL | Not explicitly stated | Varies by manufacturer |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | 0.1 ng/mL (LOD) | 28.0 - 674 pg/mL | Varies by manufacturer |
| Intra-assay Precision (CV%) | 3.82 - 10.52% | Not explicitly stated | ≤ 20% | Typically <10% (General Spec) |
| Inter-assay Precision (CV%) | 3.71 - 4.16% | 7.9 - 11.7% | ≤ 20% | Typically <15% (General Spec) |
| Accuracy | 85 - 110% | Not explicitly stated | Not explicitly stated | Varies by manufacturer |
| Recovery | 90.8 - 113.2%[1] | 80.9 - 107.9%[3] | 93.1 - 118.1% | Varies by manufacturer |
Experimental Workflows and Methodologies
A generalized experimental workflow for the quantification of 7-Ketocholesterol is depicted below. This process typically involves sample preparation, which may include extraction and derivatization, followed by instrumental analysis and data processing.
Detailed Experimental Protocols
Below are summaries of the methodologies employed in the cited studies for LC-MS/MS and GC-MS analysis of 7-Ketocholesterol.
LC-MS/MS Method 1 Protocol
This method was developed for the rapid diagnosis of acid sphingomyelinase-deficient Niemann-Pick disease from plasma samples.[1][2]
-
Sample Preparation :
-
To 25 µL of plasma, 100 µL of methanol (B129727) containing an internal standard (d7-7-KC) was added for protein precipitation.
-
The mixture was vortexed and centrifuged.
-
The supernatant was transferred for analysis without a derivatization step.[1]
-
-
Chromatography :
-
System : Waters ACQUITY UPLC system.
-
Column : Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase : A gradient of 0.5% formic acid in water (A) and 0.5% formic acid in methanol (B).
-
Gradient : 80% B to 95% B over 3 minutes, then to 100% B for 1 minute, followed by re-equilibration.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.[1]
-
-
Mass Spectrometry :
-
System : Waters Quattro Premier XE tandem mass spectrometer.
-
Ionization : Electrospray ionization (ESI) in positive mode.
-
Detection : Multiple reaction monitoring (MRM).[1]
-
LC-MS/MS Method 2 Protocol
This rapid method was developed for the quantification of ROS-derived free oxysterols in human plasma and atherosclerotic plaque.[3]
-
Sample Preparation :
-
For plasma (80 µL), protein precipitation and re-concentration were performed.
-
For atherosclerotic plaques (10 mg), an additional liquid-liquid extraction was included.
-
In vitro autoxidation was minimized by avoiding extensive sample pretreatment.[3]
-
-
Chromatography :
-
Column : Monolithic column.
-
Run Time : Separation was achieved within 7 minutes.[3]
-
-
Mass Spectrometry :
-
System : API 4000 tandem mass spectrometer.
-
Ionization : Atmospheric pressure chemical ionization (APCI) in positive mode.[3]
-
GC-MS Method Protocol
This method was validated for the combined analysis of oxysterols in human serum.[5]
-
Sample Preparation :
-
Addition of butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) to prevent artificial autoxidation.
-
Saponification at room temperature.
-
Extraction of oxysterols.
-
Separation from cholesterol and other sterols by solid-phase extraction (SPE).
-
Derivatization to form trimethylsilyl (B98337) (TMS) ethers prior to GC-MS analysis.[5]
-
-
Gas Chromatography :
-
Temperature Program : 100°C for 1 min, ramped to 260°C, then to 273°C, held, ramped to 290°C, and held.
-
-
Mass Spectrometry :
-
Detection : Selected ion monitoring (SIM) was used for quantification.[5]
-
ELISA Kits
Enzyme-linked immunosorbent assay (ELISA) kits offer a high-throughput and less instrument-intensive alternative for 7-KC quantification.[6] These kits typically employ a competitive immunoassay format where 7-KC in the sample competes with a labeled 7-KC for binding to a specific antibody.[8] While specific performance data is manufacturer-dependent, ELISA is a valuable tool for screening large numbers of samples, though it may have different specificity and be more susceptible to matrix effects compared to mass spectrometry-based methods.[7]
References
- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
A Guide to the Inter-laboratory Comparison of 7-Ketocholesterol Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker for oxidative stress and various age-related diseases.[1] The accumulation of 7-KC, a primary oxidation product of cholesterol, is linked to the pathophysiology of numerous diseases, making its accurate measurement crucial for research and clinical applications.[1][2][3] This document summarizes quantitative data from various studies to aid in the selection of appropriate analytical methods and provides detailed experimental protocols.
Quantitative Data Comparison
Below is a summary of the performance characteristics of different analytical methods for 7-KC quantification.
| Method | Matrix | Linearity Range (ng/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy/Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | Plasma | 1 - 400 | 3.82 - 10.52 | 3.71 - 4.16 | 85 - 110 | 1 | [5] |
| GC-MS | Serum | Not Specified | < 5.0 | < 5.0 | Not Specified | Not Specified | [6][7] |
Note: The performance of GC-MS methods can be inferred from statements about the development of "reliable quantitative methods," though specific validation figures are not always provided in the abstracts.[6][7] LC-MS/MS methods are often highlighted for their sensitivity and high throughput.[5][8]
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing results across laboratories. Below are representative protocols for the most common analytical methods used for 7-KC measurement.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity for the quantification of 7-KC without the need for derivatization.[5]
-
Sample Preparation:
-
Internal Standard Spiking: To a 25 µL plasma sample, add an appropriate amount of isotopically labeled internal standard (e.g., d7-7-ketocholesterol).[1][5]
-
Protein Precipitation: Precipitate proteins by adding an organic solvent such as methanol.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the 7-KC to a clean tube for analysis.[5]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a UPLC (Ultra-Performance Liquid Chromatography) system equipped with a suitable C18 column. Use a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with formic acid.
-
Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][8] The specific precursor-to-product ion transitions for 7-KC and its internal standard are monitored for quantification. For example, a transition for 7-ketocholesterol could be m/z 401.43 -> 95.05.[4]
-
-
Quantification:
-
Construct a calibration curve using charcoal-stripped plasma spiked with known concentrations of 7-KC (e.g., 1 to 400 ng/mL).[5]
-
Calculate the concentration of 7-KC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a classic and reliable method for the analysis of sterols, including 7-KC.[6][7] This method typically requires derivatization to improve the volatility and thermal stability of the analyte.
-
Sample Preparation:
-
Saponification: Perform alkaline hydrolysis (saponification) on the plasma or serum sample to release esterified 7-KC.[1]
-
Extraction: Extract the non-saponifiable lipids, including 7-KC, using an organic solvent such as hexane.
-
Derivatization: Silylate the extracted sample to convert the hydroxyl group of 7-KC into a more volatile trimethylsilyl (B98337) (TMS) ether.
-
Purification: Purify the derivatized sample, for example, using a Sep-Pak cartridge.
-
-
GC-MS Analysis:
-
Gas Chromatographic Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol analysis.
-
Mass Spectrometric Detection: Use a mass spectrometer operating in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized 7-KC.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of derivatized 7-KC.
-
Quantify the 7-KC in the samples based on the peak areas of the selected ions relative to the calibration curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 7-Ketocholesterol in biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Ketocholesterol in disease and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of serum 7-ketocholesterol concentrations and their relationships with coronary multiple risks in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison: 7-Keto Cholesterol-d7 Versus 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 7-ketocholesterol (B24107) and other oxysterols, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In the landscape of mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are the gold standard, offering a means to correct for variability in sample preparation, chromatographic separation, and instrument response. This guide provides an objective comparison of 7-Keto Cholesterol-d7, a commonly used deuterated internal standard, with its 13C-labeled counterparts. This comparison is based on established principles of isotope dilution mass spectrometry and supported by experimental data to inform the selection of the most suitable internal standard for rigorous quantitative assays.
The Isotope Effect: A Fundamental Differentiator
The core difference between deuterium-labeled (²H or D) and carbon-13-labeled (¹³C) internal standards lies in the "isotope effect." The substantial mass difference between hydrogen and deuterium (B1214612) can alter the physicochemical properties of a molecule, potentially leading to chromatographic shifts where the deuterated standard elutes slightly earlier than the native analyte. This can compromise the accuracy of quantification, as the internal standard may not experience the exact same matrix effects as the analyte. In contrast, the smaller relative mass difference between ¹²C and ¹³C results in an internal standard that is chemically and physically almost identical to the unlabeled analyte, ensuring co-elution and more effective compensation for analytical variability.
Performance Comparison: this compound vs. 13C-Labeled Standards
While direct head-to-head experimental data for this compound versus a ¹³C-labeled 7-ketocholesterol is not extensively published, the performance of this compound has been validated in LC-MS/MS methods. The expected performance of a ¹³C-labeled standard can be inferred from the well-documented advantages of this labeling strategy.
Quantitative Performance of this compound
A published LC-MS/MS method for the quantification of 7-ketocholesterol in plasma using this compound as an internal standard demonstrated the following performance characteristics:
| Validation Parameter | Performance Metric |
| Linearity | |
| Range | 1 - 400 ng/mL |
| Coefficient of Regression (r²) | ≥0.995 |
| Limits of Quantification | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision | |
| Intra-assay CV (%) | 3.82% - 10.52% |
| Inter-assay CV (%) | 3.71% - 4.16% |
| Accuracy | |
| Intra- and Inter-assay | Within 85% - 110% |
| Recovery | |
| Extraction Recovery | 90.8% - 113.2% |
Expected Performance Comparison
Based on the principles of isotope dilution mass spectrometry, the following table compares the expected performance of this compound with a hypothetical ¹³C-labeled 7-ketocholesterol internal standard.
| Performance Parameter | This compound | ¹³C-Labeled 7-Ketocholesterol (Expected) | Rationale |
| Chromatographic Co-elution | May elute slightly earlier than native 7-ketocholesterol. | Expected to co-elute perfectly with native 7-ketocholesterol. | The larger relative mass difference in deuterium labeling can lead to a chromatographic isotope effect. |
| Matrix Effect Compensation | Potentially incomplete if chromatographic separation occurs. | Superior, as it experiences the same ion suppression or enhancement as the analyte. | Co-elution ensures that the internal standard is exposed to the same matrix components at the same time as the analyte. |
| Accuracy and Precision | Good, as demonstrated by validation data, but may be compromised in complex matrices. | Expected to be higher, providing more reliable quantitative data. | Better correction for analytical variability leads to improved data quality. |
| Isotopic Stability | Generally stable, but deuterium on certain positions can be labile. | Highly stable, with no risk of isotope exchange. | Carbon-carbon bonds are not susceptible to exchange with solvent protons. |
| Cost and Availability | Generally less expensive and more readily available. | Typically more expensive due to a more complex synthesis process. | The synthesis of ¹³C-labeled compounds is often more challenging. |
Experimental Protocols
A robust analytical method is crucial for reliable quantification. Below is a detailed experimental protocol for the analysis of 7-ketocholesterol using a deuterated internal standard, which can be adapted for a ¹³C-labeled standard.
Sample Preparation and Extraction
-
Sample Collection: Collect plasma samples according to standard procedures.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known amount of this compound (or ¹³C-labeled 7-ketocholesterol) internal standard solution.
-
Protein Precipitation and Liquid-Liquid Extraction: Add 1 mL of a methanol/acetonitrile (1:1, v/v) solution containing butylated hydroxytoluene (BHT) as an antioxidant. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Methanol with 0.5% formic acid.
-
Gradient: A typical gradient would start at 80% B, increase to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-Ketocholesterol: m/z 401.3 → 383.3
-
This compound: m/z 408.3 → 390.3
-
¹³C-Labeled 7-Ketocholesterol (hypothetical): The specific transition would depend on the number and position of ¹³C labels but would be expected to have a higher mass than the unlabeled analyte.
-
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical basis for choosing an internal standard, the following diagrams are provided.
Caption: Experimental workflow for 7-ketocholesterol quantification using an internal standard.
Caption: Logical comparison of deuterated versus 13C-labeled internal standards.
Conclusion and Recommendations
The selection of an internal standard is a foundational element of a robust quantitative bioanalytical method. While this compound has been demonstrated to be a viable internal standard for the quantification of 7-ketocholesterol, the inherent risk of chromatographic shifts due to the deuterium isotope effect can potentially compromise data accuracy, particularly in complex biological matrices.
For researchers and drug development professionals seeking the highest level of quantitative accuracy and precision, a ¹³C-labeled internal standard is the superior choice. The near-perfect co-elution and high isotopic stability of ¹³C-labeled standards provide the most effective compensation for analytical variability, leading to more reliable and defensible data. While the initial cost of a ¹³C-labeled standard may be higher, the investment is often justified by the enhanced data quality and the reduced risk of analytical complications that can arise from the use of deuterated standards. Therefore, for critical applications in clinical research, drug development, and diagnostics, the use of ¹³C-labeled internal standards is strongly recommended.
A Researcher's Guide to Establishing Linearity and Range for 7-Ketocholesterol Assays
For researchers, scientists, and drug development professionals engaged in the study of oxidative stress and lipid peroxidation, the accurate quantification of 7-Ketocholesterol (B24107) (7-KC) is paramount. A critical aspect of assay validation is the establishment of linearity and a suitable analytical range. This guide provides a comparative overview of different methodologies for 7-KC analysis, focusing on their linearity and range, and offers a foundational protocol for this essential validation step.
Comparison of Assay Performance
The selection of an appropriate assay for 7-Ketocholesterol quantification depends on various factors, including the required sensitivity, the sample matrix, and the available instrumentation. The performance characteristics of linearity and range are crucial for ensuring that the assay can accurately measure 7-KC levels across a spectrum of concentrations. Below is a comparison of typical performance data for different 7-KC assay methods.
| Assay Method | Linearity (Correlation Coefficient, r or R²) | Assay Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| LC-MS/MS Method 1 | ≥0.995[1] | 1 - 400 ng/mL[1] | 1 ng/mL[1] | 400 ng/mL[1] |
| LC-MS/MS Method 2 | 0.9256 | 500 - 10,000 ng/mL | Not Specified | Not Specified |
| GC-MS Method | >0.95 | Not Specified | Not Specified | Not Specified |
| Competitive ELISA | Not Specified | Typically in the low ng/mL to µg/mL range | Vendor and kit-specific | Vendor and kit-specific |
Experimental Protocols: Establishing Linearity and Range
The following is a generalized protocol for determining the linearity and range of a 7-Ketocholesterol assay. This protocol should be adapted based on the specific assay format (e.g., LC-MS/MS, ELISA) and the manufacturer's instructions for commercial kits.
Objective: To demonstrate that the assay response is directly proportional to the concentration of 7-Ketocholesterol over a defined range.
Materials:
-
7-Ketocholesterol standard of known purity
-
Blank matrix (e.g., charcoal-stripped plasma, assay buffer)
-
All necessary reagents and consumables for the specific assay platform
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 7-Ketocholesterol in a suitable solvent (e.g., ethanol).
-
Preparation of Calibration Standards: Perform a serial dilution of the stock solution with the blank matrix to prepare a minimum of five calibration standards spanning the expected concentration range of the samples.
-
Assay of Calibration Standards: Analyze the prepared calibration standards according to the specific assay protocol. For each standard, perform multiple replicate measurements (typically 3-5).
-
Data Analysis:
-
Plot the mean assay response (e.g., peak area for LC-MS/MS, optical density for ELISA) against the known concentration of each calibration standard.
-
Perform a linear regression analysis to determine the best-fit line.
-
Calculate the correlation coefficient (r) or the coefficient of determination (R²). A value of ≥0.99 is generally considered to indicate good linearity.
-
-
Determination of Range: The analytical range is the interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) where the assay demonstrates acceptable linearity, accuracy, and precision.
-
LLOQ: The lowest concentration on the standard curve that can be quantified with acceptable precision and accuracy (typically within 20% of the nominal value).
-
ULOQ: The highest concentration on the standard curve that can be quantified with acceptable precision and accuracy without dilution.
-
Visualizing the Workflow
To facilitate a clear understanding of the process for establishing linearity and range, the following diagrams illustrate the key steps and the logical flow of the experimental design.
References
A Comparative Guide to Determining the Limit of Quantification for 7-Ketocholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of quantification (LOQ) of 7-Ketocholesterol (B24107), a critical biomarker for oxidative stress and various disease states. We present a detailed overview of common analytical techniques, their reported LOQs, and the experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
7-Ketocholesterol (7-KC) is an oxidized derivative of cholesterol implicated in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers. Accurate and precise quantification of 7-KC at low concentrations is crucial for clinical diagnostics, disease monitoring, and the development of therapeutic interventions. The limit of quantification (LOQ) represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This guide compares the LOQ of 7-KC determination using three prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparison of Analytical Methods and their Limits of Quantification
The choice of analytical method for 7-Ketocholesterol quantification depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the reported LOQ values for each technique.
| Analytical Technique | Limit of Quantification (LOQ) for 7-Ketocholesterol | Sample Matrix |
| LC-MS/MS | 1 ng/mL[1] | Plasma |
| GC-MS | 0.1 ng/mL - 100 ng/mL | Serum, Cells |
| HPLC-UV | ~4-8 ng/mL (estimated from LOD) | Oxidized LDL |
Detailed Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and for the validation of new analytical methods. The following tables outline the key experimental parameters for the quantification of 7-Ketocholesterol using LC-MS/MS, GC-MS, and HPLC-UV.
Table 1: LC-MS/MS Method for 7-Ketocholesterol Quantification
| Parameter | Description |
| Sample Preparation | Protein precipitation followed by centrifugation.[1] |
| Chromatography | Reversed-phase chromatography with a C18 column.[1] |
| Mobile Phase | Gradient elution with a mixture of water and methanol (B129727) containing formic acid.[1] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode.[1] |
| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] |
| Internal Standard | Deuterated 7-Ketocholesterol (d7-7-KC).[1] |
Table 2: GC-MS Method for 7-Ketocholesterol Quantification
| Parameter | Description |
| Sample Preparation | Saponification, liquid-liquid extraction, and derivatization (silylation). |
| Chromatography | Capillary GC with a non-polar or medium-polarity column. |
| Injection Mode | Splitless or split injection. |
| Ionization Mode | Electron Ionization (EI). |
| Mass Spectrometry | Quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode. |
| Internal Standard | Epicoprostanol or deuterated cholesterol. |
Table 3: HPLC-UV Method for 7-Ketocholesterol Quantification
| Parameter | Description |
| Sample Preparation | Saponification followed by solid-phase extraction (SPE) or liquid-liquid extraction. |
| Chromatography | Normal-phase or reversed-phase chromatography. |
| Mobile Phase | Isocratic elution with a mixture of hexane (B92381) and isopropanol (B130326) (normal phase) or acetonitrile (B52724) and water (reversed-phase). |
| Detection | UV detector set at approximately 234 nm (the λmax of the conjugated ketone in 7-KC). |
| Internal Standard | Not always used, but an appropriate sterol with a similar chromophore can be employed. |
Workflow for Determining the Limit of Quantification
The determination of the LOQ is a critical step in the validation of any quantitative analytical method. The following diagram illustrates a typical workflow based on the International Council for Harmonisation (ICH) guidelines.
Alternative Methods and Broader Context
While this guide focuses on 7-Ketocholesterol, the principles of LOQ determination and the comparative strengths of LC-MS/MS, GC-MS, and HPLC-UV are applicable to a wide range of other lipids and oxysterols. For instance, the analysis of other cholesterol oxidation products, such as 7α-hydroxycholesterol and 7β-hydroxycholesterol, often employs similar methodologies. The choice between these techniques will always involve a trade-off between sensitivity, specificity, cost, and the complexity of the required sample preparation. LC-MS/MS generally offers the highest sensitivity and specificity, making it ideal for clinical samples with very low analyte concentrations. GC-MS provides excellent separation and is a robust technique, particularly after derivatization to improve volatility. HPLC-UV is a more accessible and cost-effective option, suitable for applications where the expected concentrations of 7-KC are higher.
Conclusion
The determination of the limit of quantification for 7-Ketocholesterol is a critical aspect of its use as a biomarker. This guide provides a comparative overview of three common analytical techniques: LC-MS/MS, GC-MS, and HPLC-UV. LC-MS/MS demonstrates the highest sensitivity with a reported LOQ of 1 ng/mL in plasma. While GC-MS also offers high sensitivity, the LOQ can be more variable depending on the specific method and sample matrix. HPLC-UV is a less sensitive but more accessible alternative. The provided experimental protocols and the workflow for LOQ determination offer a valuable resource for researchers and professionals in the field, enabling them to make informed decisions for their analytical needs in the study of 7-Ketocholesterol and other related lipids.
References
A Comparative Guide to 7-Ketocholesterol Recovery in Biological Matrices
The accurate quantification of 7-Ketocholesterol (B24107) (7-KC), a major oxidation product of cholesterol, is critical for research into a variety of age-related and chronic diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers.[1][2] Given its potent cytotoxic effects and involvement in pathways of oxidative stress and inflammation, reliable methods for its extraction from complex biological matrices are paramount for researchers, scientists, and drug development professionals.[3][4][5]
This guide provides an objective comparison of common extraction methodologies for 7-KC from biological samples such as plasma, serum, and tissues. We present a summary of recovery efficiencies, detailed experimental protocols, and a workflow diagram to aid in method selection and implementation.
Comparison of Extraction Methodologies
The choice of extraction method depends on a balance between recovery efficiency, sample cleanliness, throughput, and the specific requirements of the downstream analytical technique (e.g., LC-MS/MS or GC-MS). Three primary techniques are prevalent: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and straightforward method used to remove the bulk of proteins from a sample, which can interfere with analysis and damage analytical columns.[6] It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the biological sample, causing proteins to denature and precipitate.[7] While simple and suitable for high-throughput applications, PPT may yield a less clean extract compared to other methods, potentially leading to matrix effects in sensitive MS analyses.[8]
-
Liquid-Liquid Extraction (LLE): LLE is a highly effective technique for isolating lipids, including 7-KC, from aqueous matrices. It utilizes two immiscible liquid phases (typically an aqueous sample and an organic solvent) to partition the analyte of interest into the organic layer.[9] Classic LLE methods like those developed by Folch and Bligh/Dyer use a mixture of chloroform (B151607) and methanol.[10][11] LLE generally produces a cleaner sample than PPT but is more labor-intensive and time-consuming.
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. It is often employed following an initial extraction step (like LLE) to further purify the sample by removing interfering substances.[10] The sample is passed through a solid sorbent (e.g., silica (B1680970) or a bonded-phase) that retains the analyte or the interferences. The analyte is then eluted with a suitable solvent.[12] This method provides excellent sample purity, which is crucial for achieving high sensitivity and accuracy.
Data Presentation: Recovery Efficiency
The following table summarizes the reported recovery efficiencies for 7-KC using different extraction strategies. Direct comparison between studies can be challenging due to variations in matrices, analytical methods, and specific protocol optimizations. However, the data indicates that high recovery can be achieved with carefully implemented protocols.
| Extraction Method | Biological Matrix | Reported Recovery | Key Features | Reference |
| Protein Precipitation | Plasma | Not explicitly quantified, but method validated for clinical diagnosis. | Rapid, simple, requires minimal sample volume (25 µL).[13] | [13][14] |
| LLE (Methanol:Dichloromethane) + Hydrolysis + SPE | Human Plasma | 85% - 110% | Comprehensive, high-purity extraction for a wide range of sterols. | [10] |
| LLE (Bligh/Dyer) + SPE | Cells | Not explicitly quantified, but widely used for sterol purification. | Effective for separating sterol fractions from other lipids. | [15][16] |
| LLE (Diethyl Ether) | Liquid Samples (e.g., Serum, Plasma) | Method requires optimization and quantification of recovery for accuracy. | Aims for maximum recovery but is time-intensive. | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the primary extraction techniques.
Protocol 1: Rapid Protein Precipitation (PPT)
This method is adapted from procedures used for rapid screening and diagnosis and is suitable for high-throughput workflows.[13][17]
-
Sample Preparation: Transfer 25 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of an internal standard solution (e.g., d7-7-Ketocholesterol in methanol) to the sample. The internal standard is crucial for accurate quantification.
-
Precipitation: Vigorously mix the sample by vortexing for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 5 minutes at room temperature.[13]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new vial or a 96-well plate for analysis by LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE) using Chloroform/Methanol
This protocol is based on the principles of the Bligh/Dyer or Folch methods, which are standards for lipid extraction.[11][15]
-
Sample Preparation: To 200 µL of plasma in a glass tube, add deuterated internal standards for quantification.[10]
-
Solvent Addition: Add 6 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Extraction: Vortex the mixture thoroughly for 1 minute and allow it to stand for 10 minutes.
-
Phase Separation: Add 2 mL of chloroform and 2 mL of phosphate-buffered saline (PBS) or water. Vortex again for 1 minute.
-
Centrifugation: Centrifuge at approximately 1,500 x g for 5 minutes to separate the layers.
-
Analyte Collection: Using a glass Pasteur pipette, carefully collect the lower organic phase, which contains the lipids including 7-KC, and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., methanol or mobile phase) for analysis.
Protocol 3: Comprehensive Extraction via LLE and SPE Cleanup
This protocol combines LLE with SPE for a high-purity sample, ideal for demanding quantitative analyses.[10][12]
-
Initial Extraction: Perform a liquid-liquid extraction as described in Protocol 2 (Steps 1-7).
-
Reconstitution for SPE: Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane (B92381) or isopropanol.[12]
-
SPE Column Conditioning: Condition an aminopropyl or silica SPE column by washing it with 2-3 mL of hexane.[10]
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE column.
-
Washing: Wash the column with 2-4 mL of hexane to elute non-polar interfering compounds, such as cholesterol.[12]
-
Elution: Elute the oxysterols, including 7-KC, with a more polar solvent mixture, such as dichloromethane:methanol (1:1, v/v) or hexane:isopropanol (7:3, v/v).[12]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the final purified extract in the mobile phase for analysis.
Mandatory Visualization
The following diagrams illustrate the general workflow for 7-KC recovery and a conceptual signaling pathway involving 7-KC.
Caption: Experimental workflow for 7-Ketocholesterol recovery from biological matrices.
Caption: Simplified signaling pathway of 7-Ketocholesterol-induced cytotoxicity.
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. 7-Ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 9. arborassays.com [arborassays.com]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lipidmaps.org [lipidmaps.org]
- 16. lipidmaps.org [lipidmaps.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to 7-Ketocholesterol Quantification: GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker for oxidative stress and various diseases, is paramount. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by performance data and detailed experimental protocols to aid in selecting the most suitable technique for your research needs.
7-Ketocholesterol is an oxidized derivative of cholesterol implicated in the pathophysiology of several diseases, including Niemann-Pick disease, atherosclerosis, and neurodegenerative disorders.[1][2] Its accurate measurement in biological matrices is crucial for diagnostics, biomarker discovery, and monitoring therapeutic interventions. Both GC-MS and LC-MS offer the sensitivity and selectivity required for robust quantification, yet they differ significantly in their workflows, derivatization requirements, and overall performance characteristics.
Performance Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for 7-Ketocholesterol analysis often depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of key performance metrics compiled from various studies.
| Performance Metric | GC-MS | LC-MS/MS | Source |
| **Linearity (R²) ** | >0.99 | ≥0.995 | [3] |
| Limit of Quantification (LOQ) | 0.01–0.10 µg/mL | 1 ng/mL | [1][3] |
| Lower Limit of Quantification (LLOQ) in Solvent | 0.1 ng/mL | 25 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.5 ng/mL | 250 ng/mL | [4] |
| Intra-assay Precision (%CV) | 1.1–9.8% | 3.82–10.52% | [1][3] |
| Inter-assay Precision (%CV) | Not specified | 3.71–4.16% | [1] |
| Accuracy (% Bias) | 75.9–125.1% | 85–110% | [1][3] |
| Recovery | 83.8–129.3% | 90.8–113.2% | [1][3] |
Note: The performance metrics are sourced from different studies and may not be directly comparable due to variations in instrumentation, sample matrix, and experimental protocols.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS analysis of 7-Ketocholesterol necessitates a derivatization step to increase its volatility and thermal stability. This typically involves silylation of the hydroxyl group.
Sample Preparation & Derivatization:
-
Saponification: To release 7-KC from its esterified form, samples are often saponified.
-
Extraction: The saponified sample is then subjected to liquid-liquid or solid-phase extraction to isolate the sterol fraction.
-
Derivatization: The dried extract is derivatized, commonly with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether.[4] This reaction is typically carried out at 60°C for 60 minutes.[4]
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A GC system or similar.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.
-
Injector: Pulsed splitless injection at 250°C.
-
Oven Program: A temperature gradient is employed to separate the analytes, for example, starting at 100°C and ramping up to 290°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is used for detection.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodology
A key advantage of LC-MS is the ability to analyze 7-Ketocholesterol without the need for derivatization, simplifying the sample preparation workflow.[1][5]
Sample Preparation:
-
Protein Precipitation & Extraction: Proteins are precipitated from the sample (e.g., plasma) using a solvent like methanol. The supernatant containing 7-KC is then collected.
-
Solid-Phase Extraction (SPE): For cleaner samples and enhanced concentration, SPE can be employed.
-
Reconstitution: The dried extract is reconstituted in the initial mobile phase.
LC-MS/MS Parameters:
-
Liquid Chromatograph: An Ultra Performance Liquid Chromatography (UPLC) system such as a Waters ACQUITY UPLC.
-
Column: A reversed-phase column, for instance, a Waters BEH C18 column (1.7 µm, 2.1 mm x 50 mm), is typically used.[1]
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid to aid in ionization.[1]
-
Flow Rate: Approximately 0.5 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ MS) is commonly used for its high sensitivity and specificity.
-
Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 7-KC and its internal standard, ensuring high selectivity and accurate quantification.[1]
Visualizing the Methodologies and Biological Context
To further clarify the workflows and the biological relevance of 7-Ketocholesterol, the following diagrams are provided.
Caption: Comparative workflow for GC-MS and LC-MS analysis of 7-Ketocholesterol.
References
- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scifac.hku.hk [scifac.hku.hk]
- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Ketocholesterol Assay Performance
For researchers, scientists, and drug development professionals investigating the role of 7-Ketocholesterol (7-KC) in various pathological processes, selecting the appropriate quantification method is a critical first step. This guide provides an objective comparison of the performance characteristics of different assays used to measure 7-KC, supported by available experimental data and detailed methodologies.
7-Ketocholesterol, a prominent oxysterol formed from the oxidation of cholesterol, is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration. Its accurate quantification in biological samples is therefore essential for both basic research and clinical studies. The primary methods for 7-KC analysis include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassay-based techniques such as ELISA, though specific commercial kits for the latter are less common.
Performance Characteristics of 7-Ketocholesterol Assays
The selection of an appropriate assay for 7-Ketocholesterol quantification depends on several key performance characteristics, including sensitivity, specificity, accuracy, precision, and the analytical range. The following table summarizes these parameters for the most common analytical methods.
| Assay Method | Sensitivity (Limit of Quantification) | Linearity Range | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) | Specificity |
| LC-MS/MS | 1 ng/mL[1] | 1 - 400 ng/mL[1] | 3.82 - 10.52%[1] | 3.71 - 4.16%[1] | 85 - 110% / 90.8 - 113.2%[1] | High |
| GC-MS | Not explicitly stated in reviewed sources | R² > 0.95 | Not explicitly stated | Not explicitly stated | Not explicitly stated | High |
| ELISA | Data for specific 7-KC kits is limited. General oxysterol ELISAs may have sensitivities in the pg/mL to ng/mL range. | Dependent on kit | Dependent on kit | Dependent on kit | Dependent on kit | Moderate to High (dependent on antibody) |
| Fluorometric/Colorimetric | Data for specific 7-KC kits is limited. General cholesterol assays have sensitivities in the µM range.[2] | Dependent on kit | Dependent on kit | Dependent on kit | Dependent on kit | Low (typically measures total cholesterol or is not specific for 7-KC) |
Signaling Pathway of 7-Ketocholesterol-Induced Inflammation
7-Ketocholesterol is a known pro-inflammatory agent that can induce cellular stress and apoptosis. The following diagram illustrates a key signaling pathway through which 7-KC can lead to an inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are summaries of protocols for the key analytical methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of 7-Ketocholesterol due to its high sensitivity and specificity.
-
Sample Preparation:
-
Plasma samples (e.g., 25 µL) are deproteinized with a protein precipitation agent (e.g., methanol) containing an internal standard (e.g., d7-7-KC).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis. For some applications, a derivatization step may be included to enhance ionization efficiency, though non-derivatized methods are also common.[1]
-
-
Chromatographic Separation:
-
An Ultra Performance Liquid Chromatography (UPLC) system equipped with a suitable column (e.g., C18) is used.
-
A gradient elution with a mobile phase consisting of solvents like methanol (B129727) and water with additives such as formic acid is typically employed.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.
-
Specific precursor-to-product ion transitions for both 7-KC and the internal standard are monitored to ensure specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for 7-KC analysis, often requiring derivatization to improve the volatility of the analyte.
-
Sample Preparation:
-
Lipids are extracted from the sample using organic solvents.
-
Saponification is performed to release esterified 7-KC.
-
The non-saponifiable lipids, including 7-KC, are then extracted.
-
A derivatization step, commonly silylation, is performed to make the 7-KC more volatile for GC analysis.
-
-
Chromatographic Separation:
-
A gas chromatograph with a capillary column suitable for sterol analysis is used.
-
A temperature program is employed to separate the analytes.
-
-
Mass Spectrometric Detection:
-
A mass spectrometer is used as the detector, often in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
While specific commercial ELISA kits for 7-Ketocholesterol are not widely documented, the general principle for a competitive ELISA, which is suitable for small molecules like 7-KC, is as follows. Antibodies specific to 7-Ketocholesterol are available and could be utilized in such an assay.[1][3][4]
-
Assay Principle (Competitive ELISA):
-
A microplate is coated with a known amount of 7-KC antigen or an anti-7-KC antibody.
-
The sample containing unknown amounts of 7-KC is added to the wells along with a fixed amount of enzyme-labeled 7-KC.
-
The unlabeled 7-KC in the sample and the enzyme-labeled 7-KC compete for binding to the coated antibody or antigen.
-
After an incubation period, the unbound reagents are washed away.
-
A substrate for the enzyme is added, and the resulting color or fluorescent signal is measured.
-
The signal intensity is inversely proportional to the concentration of 7-KC in the sample.
-
Fluorometric and Colorimetric Assays
-
General Assay Principle (for Cholesterol):
-
Cholesterol esters are hydrolyzed by cholesterol esterase to free cholesterol.
-
Cholesterol oxidase then oxidizes the cholesterol, producing hydrogen peroxide.
-
The hydrogen peroxide reacts with a probe in the presence of horseradish peroxidase to generate a colorimetric or fluorometric signal.
-
The intensity of the signal is proportional to the amount of cholesterol in the sample.
Note: These assays are not specific for 7-Ketocholesterol and would measure the total cholesterol content of a sample.
-
Conclusion
For researchers requiring high sensitivity, specificity, and accuracy in the quantification of 7-Ketocholesterol, LC-MS/MS remains the method of choice. GC-MS also offers high specificity but typically involves more extensive sample preparation. While immunoassay-based methods like ELISA could provide a higher-throughput and more cost-effective alternative, the availability of validated commercial kits specifically for 7-Ketocholesterol is limited. Fluorometric and colorimetric assays, in their current commercially available formats, are generally not suitable for the specific quantification of 7-KC due to their lack of specificity. The choice of assay should be carefully considered based on the specific research question, the required level of analytical rigor, and the available resources.
References
- 1. Anti-7-Ketocholesterol Antibody - Mouse Monoclonal [7E1] | StressMarq Biosciences Inc. [stressmarq.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. anti-7-Ketocholesterol (7-KC) Antibody [ABIN5067322] - , ELISA, ICC, IF [antibodies-online.com]
- 4. Anti-7-Ketocholesterol Antibodies | Invitrogen [thermofisher.com]
A Comparative Guide to 7-Ketocholesterol Quantification Methods for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of 7-ketocholesterol (B24107) (7-KC) is crucial for understanding its role in various pathological processes, including atherosclerosis, neurodegenerative diseases, and age-related macular degeneration. This guide provides a comparative analysis of the most common methods for 7-KC quantification, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
This document delves into a side-by-side comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Immunoassays, and Enzymatic Assays. Each method's performance, including sensitivity, specificity, and precision, is evaluated to provide a comprehensive overview for accurate 7-KC measurement in biological samples.
Performance Comparison of 7-KC Quantification Methods
The selection of a suitable quantification method for 7-ketocholesterol (7-KC) is contingent on the specific requirements of the research, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Chromatographic methods coupled with mass spectrometry, particularly LC-MS/MS and GC-MS, are considered the gold standard for their high sensitivity and specificity.[1][2] High-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers a viable alternative, though it necessitates a derivatization step to render the non-fluorescent 7-KC molecule detectable. Immunoassays and enzymatic assays, while potentially offering high throughput, are less common for 7-KC specifically and may have limitations in terms of specificity.
| Method | Principle | Sensitivity (LOD/LOQ) | Precision (%RSD) | Accuracy (%Recovery) | Linearity (r²) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (LOD: ~0.1 ng/mL, LOQ: ~1 ng/mL)[1][3] | Excellent (Intra-assay: 3.82-10.52%, Inter-assay: 3.71-4.16%)[1] | High (85-110%)[1] | Excellent (>0.995)[1] | High specificity and sensitivity, no derivatization required for ESI.[1] | High instrument cost, potential for matrix effects. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Very High (LOQ: 0.01–0.10 µg/ml for oxysterols)[4] | Good | Good | Good (>0.99)[4] | High resolution and sensitivity.[5] | Requires derivatization to increase volatility and thermal stability.[6] |
| HPLC-FLD | Chromatographic separation with detection based on fluorescence. | Good (LOD can reach nM levels with appropriate derivatization)[7] | Good | Good | Good | Relatively lower instrument cost compared to MS. | Requires pre- or post-column derivatization with a fluorescent tag.[8] |
| Immunoassay | Antigen-antibody binding. | Potentially high, dependent on antibody affinity. | Variable | Variable | Variable | High throughput, no complex sample preparation. | Potential for cross-reactivity, lack of commercially available kits specifically for 7-KC. |
| Enzymatic Assay | Enzyme-catalyzed reaction producing a detectable signal. | Moderate | Good | Good | Good | Simple, rapid, suitable for high-throughput screening. | Potential for interference from other sterols, may not be specific for 7-KC. |
Experimental Protocols
Quantification of 7-KC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of 7-KC in plasma and other biological matrices with high sensitivity and specificity, often without the need for derivatization.[1]
Sample Preparation (Plasma) [1][5]
-
To 25 µL of plasma, add an internal standard (e.g., d7-7-KC).
-
Precipitate proteins by adding an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Column: A reverse-phase C18 or BEH C8 column is typically used.[6][9]
-
Mobile Phase: A gradient of water and methanol or acetonitrile (B52724), often with a modifier like formic acid.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode is common.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 7-KC and the internal standard.
Quantification of 7-KC by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for 7-KC quantification but requires a derivatization step to make the molecule volatile and thermally stable.[6]
Sample Preparation and Derivatization [4][6]
-
Extract lipids from the sample using a suitable solvent system (e.g., Folch method).
-
Saponify the lipid extract to release free sterols.
-
Extract the non-saponifiable lipids containing 7-KC.
-
Evaporate the solvent to dryness.
-
Derivatize the hydroxyl group of 7-KC to a trimethylsilyl (B98337) (TMS) ether using a silylating agent (e.g., MSTFA with TMCS). This is a crucial step to improve the volatility and thermal stability of 7-KC for GC analysis.[4]
GC-MS Conditions [4]
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is commonly used.
-
Injector and Detector Temperature: Maintained at high temperatures to ensure volatilization.
-
Ionization: Electron ionization (EI) is standard.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 7-KC is used for quantification.
Quantification of 7-KC by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method requires derivatization of 7-KC with a fluorescent tag to enable detection.
Sample Preparation and Derivatization [7][8]
-
Follow the lipid extraction and saponification steps as described for GC-MS.
-
After obtaining the 7-KC fraction, evaporate the solvent.
-
React the 7-KC with a fluorescent derivatizing agent that targets the ketone group. While specific reagents for 7-KC's ketone are less common, derivatization of the hydroxyl group after reduction of the ketone is a potential strategy. Alternatively, specialized derivatizing agents for ketones can be employed.
HPLC-FLD Conditions
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is common.
-
Detection: A fluorescence detector is set to the specific excitation and emission wavelengths of the chosen fluorescent derivative.
Immunoassay for 7-KC Quantification
Principle of a Competitive ELISA
-
Microplate wells are coated with a known amount of 7-KC antigen.
-
The sample containing an unknown amount of 7-KC is added to the wells along with a fixed amount of a primary antibody specific for 7-KC.
-
The 7-KC in the sample and the 7-KC coated on the plate compete for binding to the primary antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
A substrate is added, which is converted by the enzyme into a colored or fluorescent product.
-
The intensity of the signal is inversely proportional to the concentration of 7-KC in the sample.
Enzymatic Assay for 7-KC Quantification
Specific enzymatic assays for 7-KC are not widely reported. However, the principle of cholesterol oxidase-based assays could potentially be adapted.
Principle of a Cholesterol Oxidase-Based Assay [12]
-
Cholesterol oxidase is an enzyme that catalyzes the oxidation of cholesterol to cholest-4-en-3-one, producing hydrogen peroxide (H₂O₂) as a byproduct.
-
The H₂O₂ produced can then be used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product.
-
The intensity of the signal is proportional to the amount of cholesterol oxidized.
Applicability to 7-KC: The specificity of cholesterol oxidase for 7-KC would need to be thoroughly validated. It is possible that the enzyme has some activity towards 7-KC, or that a different oxidase could be identified. Without a specific enzyme, this method would lack the required specificity for accurate quantification in complex biological samples.
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the biological context of 7-KC, the following diagrams illustrate the workflows of the major quantification methods and a key signaling pathway induced by 7-KC.
Caption: Workflow for 7-KC quantification by LC-MS/MS.
References
- 1. Oxysterol research: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 4. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scifac.hku.hk [scifac.hku.hk]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. A Dietary Oxysterol, 7-Ketocholesterol, Exacerbates Imiquimod-Induced Psoriasis-like Dermatitis in Steatohepatitic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Robustness of Analytical Methods for 7-Ketocholesterol: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker for oxidative stress and various pathologies, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of the most commonly employed techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—with a focus on method robustness and supported by experimental data.
Comparative Analysis of Analytical Methods
The choice of an analytical method for 7-Ketocholesterol quantification is often a trade-off between sensitivity, specificity, cost, and the complexity of the sample matrix. While LC-MS/MS is frequently favored for its high sensitivity and specificity, particularly in complex biological samples, GC-MS and HPLC-UV present viable alternatives with their own distinct advantages.[1][2][3]
Table 1: Comparison of Quantitative Performance Parameters for 7-Ketocholesterol Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | >0.99 | >0.99 | ≥0.995[1] |
| Limit of Detection (LOD) | ~ng range | pg/mL range[4] | pg/mL to low ng/mL range[1] |
| Limit of Quantification (LOQ) | ~ng range | pg/mL range[4] | 1 ng/mL[1] |
| Intra-assay Precision (%CV) | <15% | <15%[4] | 3.82–10.52%[1] |
| Inter-assay Precision (%CV) | <15% | <15%[4] | 3.71–4.16%[1] |
| Accuracy/Recovery (%) | 85–115% | 88–117%[4] | 85–110% (Recovery: 90.8–113.2%)[1] |
Understanding Method Robustness
A robust analytical method remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. For 7-Ketocholesterol analysis, key factors influencing robustness include:
-
For HPLC-UV: Mobile phase composition, pH, column temperature, and flow rate. Variations in the mobile phase can significantly impact retention time and resolution.
-
For GC-MS: Derivatization efficiency, injector and transfer line temperatures, and gas flow rates. Incomplete derivatization can lead to variability in results.
-
For LC-MS/MS: Matrix effects (ion suppression or enhancement), ionization source parameters, and mobile phase additives.[5] Biological matrices can introduce components that interfere with the ionization of 7-Ketocholesterol, affecting accuracy and precision.[5]
Experimental Protocols
LC-MS/MS Method for 7-Ketocholesterol in Plasma
This non-derivatized method offers a simple and rapid approach for 7-KC quantification.[1][6]
-
Sample Preparation: Protein precipitation is the primary step. A small volume of plasma (e.g., 25 µL) is treated with a protein precipitating agent like acetonitrile.
-
Chromatography: Reversed-phase chromatography is typically employed.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and methanol, both containing 0.5% formic acid, is effective. The gradient starts with a high aqueous component and ramps up to a high organic component to elute the analyte.[1]
-
Flow Rate: A standard flow rate is maintained.
-
Injection Volume: A small volume (e.g., 10 µL) is injected.[1]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 7-Ketocholesterol.
-
GC-MS Method for Oxysterols (including 7-Ketocholesterol)
This method requires derivatization to increase the volatility and thermal stability of the analytes.[2][3][4]
-
Sample Preparation:
-
Extraction: Lipids, including 7-Ketocholesterol, are extracted from the sample matrix using a suitable solvent system (e.g., n-hexane/isopropanol).[2][3]
-
Saponification (optional): To analyze total 7-Ketocholesterol (free and esterified), a hydrolysis step with ethanolic potassium hydroxide (B78521) can be included.
-
Solid-Phase Extraction (SPE): A clean-up step using an SPE cartridge (e.g., silica) can be employed to remove interfering substances.[2][3]
-
-
Derivatization: The hydroxyl group of 7-Ketocholesterol is derivatized, typically by silylation using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) ether.[4] The choice of derivatization reagent and reaction conditions is critical for robust and reproducible results.
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode to detect and quantify the characteristic ions of the derivatized 7-Ketocholesterol.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in evaluating method robustness and the biological context of 7-Ketocholesterol, the following diagrams are provided.
Caption: Experimental workflow for evaluating the robustness of a 7-Ketocholesterol analytical method.
Caption: Simplified signaling pathway showing the formation and cellular effects of 7-Ketocholesterol.
References
- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of 7-Ketocholesterol Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 7-Ketocholesterol (7-KC), a prominent and cytotoxic oxysterol, is critical for research into a variety of pathological conditions, including atherosclerosis, neurodegenerative diseases, and age-related macular degeneration. This guide provides an objective comparison of the leading analytical methods for 7-KC detection, with a focus on specificity and performance, supported by experimental data.
Comparison of Key Performance Metrics
The choice of analytical method for 7-KC detection is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of the quantitative performance of the most common techniques.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Thin-Layer Chromatography (TLC) with Densitometry | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Specificity | Very High | Moderate to High | Moderate to High (Antibody dependent) |
| Linearity Range | 1 - 400 ng/mL[1] | Not explicitly stated, but validated for quantification[2] | Dependent on kit |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | Not explicitly stated for 7-KC | Dependent on kit |
| Intra-assay Precision (CV%) | 3.82% - 10.52%[1] | Not explicitly stated for 7-KC | Typically <10% |
| Inter-assay Precision (CV%) | 3.71% - 4.16%[1] | Not explicitly stated for 7-KC | Typically <15% |
| Recovery | 90.8% - 113.2%[1] | Sufficient for quantification[2] | Dependent on kit |
| Throughput | High | Moderate | High |
| Sample Preparation | Simple (Protein precipitation)[1] | Multi-stage (Extraction and SPE)[2] | Minimal (Dilution) |
| Instrumentation Cost | High | Low to Moderate | Low |
In-Depth Analysis of Detection Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of 7-KC due to its exceptional specificity and sensitivity. This technique separates 7-KC from other structurally similar oxysterols and cholesterol in a liquid chromatography column before detection by a mass spectrometer. The use of multiple reaction monitoring (MRM) provides a high degree of confidence in the identification and quantification of the target analyte. A significant advantage of modern LC-MS/MS methods is the elimination of the need for derivatization, a step that can introduce variability and errors.[1]
This protocol is a summary of a validated method for the analysis of 7-KC in human plasma.[1]
-
Sample Preparation:
-
To 25 µL of plasma, add 100 µL of an internal standard solution (e.g., d7-7-KC in methanol).
-
Vortex to precipitate proteins.
-
Centrifuge at 13,500 x g for 5 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: A linear gradient from 80% to 100% Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-KC: Precursor ion > Product ion (specific m/z values).
-
d7-7-KC (Internal Standard): Precursor ion > Product ion (specific m/z values).
-
-
Thin-Layer Chromatography (TLC) with Densitometry
TLC with densitometric detection offers a more accessible and lower-cost alternative to LC-MS/MS. This method involves spotting the sample extract onto a TLC plate, which is then developed in a solvent system to separate the components. The separated 7-KC bands are visualized (e.g., under UV light or after staining) and quantified by measuring their density. While specific, it may not fully resolve 7-KC from all other oxysterols, and the multi-stage sample preparation can be a source of variability.[2]
This protocol is a generalized procedure based on a method for determining 7-KC in meat samples.[2]
-
Sample Preparation:
-
Lipid Extraction: Extraction of total lipids from the sample using a suitable solvent system (e.g., Folch method).
-
Saponification: To hydrolyze esterified 7-KC.
-
Solid-Phase Extraction (SPE): To clean up the sample and isolate the oxysterol fraction.
-
-
Thin-Layer Chromatography:
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Development: Ascending chromatography in a saturated chamber.
-
-
Detection and Quantification:
-
Visualization: Under UV light (for native 7-KC) or after derivatization with a visualizing agent.
-
Densitometry: Scanning the plate at the appropriate wavelength to measure the intensity of the 7-KC spot.
-
Quantification: Comparing the spot intensity to a standard curve of known 7-KC concentrations.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the detection of 7-KC. This method relies on the specific binding of an antibody to 7-KC. While monoclonal antibodies specific for 7-KC are commercially available, complete, validated ELISA kits with detailed performance characteristics are not as commonly found.[3] The specificity of an ELISA is entirely dependent on the cross-reactivity of the antibody used.
7-Ketocholesterol-Induced Inflammatory Signaling Pathway
7-KC is a known pro-inflammatory molecule that can activate multiple signaling pathways, leading to the expression of inflammatory cytokines. A key pathway involves the activation of Toll-like receptor 4 (TLR4), which initiates a downstream cascade involving MyD88-dependent and TRIF-dependent pathways, ultimately leading to the activation of transcription factors like NF-κB and the expression of inflammatory genes.
Conclusion
For researchers requiring high specificity and sensitivity for the absolute quantification of 7-Ketocholesterol, LC-MS/MS is the recommended method. Its ability to distinguish 7-KC from other oxysterols with high confidence makes it ideal for complex biological matrices. TLC with densitometry provides a viable, lower-cost alternative for routine analysis, although with potentially lower specificity and sensitivity. ELISA offers a high-throughput screening option, but its specificity is contingent on the quality of the available antibodies, and validated kits for quantitative analysis are not widely available. The choice of method should be guided by the specific research question, the required level of analytical rigor, and available resources.
References
The Gold Standard Internal Standard: A Comparative Guide to Deuterated Cholesterol and Other Deuterated Sterols
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an internal standard (IS) is paramount for achieving accurate and reliable results. In mass spectrometry-based sterol analysis, stable isotope-labeled internal standards are the undisputed gold standard. This guide provides an objective comparison of deuterated cholesterol versus other deuterated sterols as internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate IS for your analytical needs.
Deuterated internal standards are considered ideal because their physicochemical properties are nearly identical to the analytes of interest.[1] This structural similarity ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2]
Performance Comparison: Deuterated Cholesterol vs. Other Deuterated Sterols
The selection of an appropriate deuterated sterol as an internal standard is contingent on the specific analyte being quantified. The guiding principle is to use an internal standard that is as structurally and chemically similar to the analyte as possible.
| Internal Standard | Analyte(s) | Key Performance Characteristics | Reference |
| Deuterated Cholesterol (e.g., Cholesterol-d6, Cholesterol-d7) | Cholesterol, Cholesteryl Esters, various oxysterols | High Accuracy and Precision: Provides excellent correction for matrix effects in the analysis of cholesterol and its metabolites.[3][4] Good Recovery: Studies have shown good recovery rates in various matrices. | [3][4] |
| Deuterated Sitosterol (B1666911) (e.g., Sitosterol-d7) | Sitosterol, Campesterol, Stigmasterol (B192456), other phytosterols | Effective for Phytosterol Analysis: As a major phytosterol, it is an excellent choice for quantifying other plant-based sterols. | [5] |
| Deuterated Sitostanol (B1680991) | Cholesterol absorption studies, Stanols | Non-absorbable Marker: Used as a non-absorbable marker in cholesterol absorption studies to correct for losses during intestinal transit.[4][5] | [4][5] |
| Deuterated Stigmasterol (e.g., Stigmasterol-d5) | Stigmasterol and other C29 phytosterols | Structurally Specific: Ideal for analytes with the same carbon skeleton and side chain, ensuring similar fragmentation patterns in MS/MS. | [6] |
| Deuterated Ergosterol (B1671047) | Ergosterol (fungal biomarker) | Superior Recovery: A study comparing ¹³C-labeled ergosterol to a non-isotopically labeled sterol (7-dehydrocholesterol) as an IS for ergosterol analysis showed significantly higher and more consistent recovery (99.3% vs 42.4%). This highlights the advantage of using a stable isotope-labeled version of the analyte itself. | [7] |
Key Considerations for Selection
-
Structural Similarity: For the analysis of cholesterol and its direct metabolites, deuterated cholesterol is the optimal choice. For phytosterols, a deuterated version of the most abundant phytosterol in the sample (often sitosterol) is preferable.
-
Co-elution: The internal standard should ideally co-elute with the analyte to ensure they are subjected to the same matrix effects at the same time. Deuterated standards generally co-elute or elute very closely with their non-deuterated counterparts.
-
Mass Difference: The mass difference between the analyte and the deuterated internal standard should be sufficient to prevent isotopic overlap and allow for clear differentiation in the mass spectrometer. A mass difference of at least 3 atomic mass units is generally recommended.
-
Purity: The isotopic and chemical purity of the deuterated standard is crucial to avoid interference with the analyte signal.
Experimental Protocols
General Protocol for Sterol Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of sterols in biological matrices using a deuterated internal standard.
a. Sample Preparation (Lipid Extraction)
-
Homogenization: Homogenize the tissue or cell sample in an appropriate solvent.
-
Internal Standard Spiking: Add a known amount of the selected deuterated sterol internal standard to the homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification (Optional): To analyze total sterols (free and esterified), perform saponification using methanolic KOH to hydrolyze the sterol esters.
-
Solid-Phase Extraction (SPE): Clean up the lipid extract using a silica (B1680970) SPE cartridge to isolate the sterol fraction.
-
Derivatization (Optional, more common for GC-MS): For certain applications, derivatization to form trimethylsilyl (B98337) (TMS) ethers can improve chromatographic performance and sensitivity.
-
Reconstitution: Evaporate the final extract to dryness and reconstitute in the initial mobile phase.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1).
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the nonpolar sterols.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the deuterated internal standard are monitored.
-
Experimental Workflow for Sterol Analysis
Caption: A typical experimental workflow for quantitative sterol analysis.
Signaling Pathways Involving Sterols
Cholesterol and other sterols are not only structural components of membranes but also play crucial roles in cellular signaling.
SREBP (Sterol Regulatory Element-Binding Protein) Pathway
This pathway is a central regulator of cholesterol homeostasis. When cellular sterol levels are low, SREBP is activated and moves to the nucleus to upregulate the expression of genes involved in cholesterol synthesis and uptake.
Caption: The SREBP signaling pathway for cholesterol homeostasis.
Hedgehog (Hh) Signaling Pathway
Cholesterol plays a critical role in the maturation and signaling of the Hedgehog protein, which is essential for embryonic development.
Caption: The role of cholesterol in Hedgehog signaling.
Lipid Raft Signaling
Cholesterol is a key component of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.
Caption: Cholesterol-rich lipid rafts as signaling platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the intestinal uptake of cholesterol, plant sterols, and stanols in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of deuterated cholesterol and deuterated sitostanol for measurement of cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterol absorption and sterol balance in phytosterolemia evaluated by deuterium-labeled sterols: effect of sitostanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Keto Cholesterol-d7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 7-Keto Cholesterol-d7, ensuring compliance with safety standards and minimizing environmental impact. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle its disposal with care, particularly due to potential long-lasting harmful effects on aquatic life.[1]
Key Safety and Handling Information
Proper handling and storage are paramount to ensure safety and product integrity. When managing this compound, it is essential to adhere to the following guidelines.
| Parameter | Guideline |
| Hazard Classification | Not classified as a hazardous substance or mixture.[2] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life.[1] Avoid release to the environment.[1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and safety glasses. |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation. |
| Storage | Store at -20°C for long-term stability (up to 1 month for solutions).[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this waste from hazardous chemical waste streams to prevent cross-contamination and ensure proper disposal pathways.
2. Waste Collection:
-
Solid Waste: Collect un-used or expired solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
Contaminated Labware: Place all contaminated disposable labware into a designated waste bag or container.
3. Environmental Precautions:
-
Due to its potential aquatic toxicity, do not dispose of this compound down the drain or in the regular trash.[1]
-
Prevent any release into the environment.[1]
4. Final Disposal:
-
Arrange for the collection and disposal of the contained this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company.[4]
-
While the substance itself is not classified as hazardous for transport, it should be disposed of in a manner that prevents environmental contamination.[4] Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sfasu.edu [sfasu.edu]
Personal protective equipment for handling 7-Keto Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 7-Keto Cholesterol-d7, ensuring laboratory safety and procedural clarity.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.
Understanding the Compound: Safety and Physical Properties
While this compound is not classified as a hazardous substance, it is a pharmaceutical-related compound with unknown potency.[1] Therefore, it is imperative to handle it with care to avoid unnecessary exposure. It may cause long-lasting harmful effects to aquatic life.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C27H37D7O2 |
| Molecular Weight | 407.7 g/mol [2] |
| Appearance | Solid |
| Storage Temperature | -20°C[3] |
| Stability | ≥ 4 years at -20°C[3] |
Solubility Data:
| Solvent | Solubility |
| Dimethylformamide (DMF) | 2 mg/mL[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.1 mg/mL (requires sonication and warming)[1][3] |
| Ethanol | 20 mg/mL[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust particles.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (powder-free)[4][5][6] | Provides good resistance to chemicals and prevents allergic reactions associated with latex.[5][7] Double gloving is recommended for enhanced protection.[8][9] |
| Eye Protection | Safety glasses with side shields or safety goggles[1] | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat[10] | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. |
Step-by-Step Handling Protocol
Following a structured protocol is essential for the safe handling of this compound.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All handling of the compound should be performed in a designated area, such as a chemical fume hood or a well-ventilated space.
-
Assemble Materials: Gather all necessary equipment, including PPE, spatulas, weighing paper, and appropriate solvent.
-
Pre-weighing Preparation: Ensure the analytical balance is clean and calibrated.
Weighing and Aliquoting:
-
Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.
-
Tare the Balance: Place a clean piece of weighing paper on the balance and tare it.
-
Dispense the Compound: Carefully use a clean spatula to dispense the desired amount of this compound onto the weighing paper. Avoid creating dust.
-
Record the Weight: Accurately record the weight of the compound.
-
Transfer: Carefully transfer the weighed compound into a suitable container for your experiment.
Dissolution:
-
Add Solvent: In the designated work area, add the appropriate solvent to the container with the compound. Refer to the solubility table for guidance.
-
Aid Dissolution (if necessary): If the compound does not readily dissolve, use sonication or gentle warming as indicated for the specific solvent.[1]
-
Cap and Label: Securely cap the container and label it clearly with the compound name, concentration, solvent, and date of preparation.
Post-Handling:
-
Clean Up: Decontaminate the work area and any equipment used.
-
Dispose of Waste: Dispose of all contaminated materials, including weighing paper, gloves, and any excess compound, according to the disposal plan outlined below.
-
Remove PPE: Remove your PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then safety glasses).
-
Wash Hands: Thoroughly wash your hands with soap and water.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, used gloves, contaminated lab consumables) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
Waste Container Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) present (for liquid waste)
-
The approximate concentration of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory
Temporary Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company for pickup and final disposal.[1]
-
Follow all federal, state, and local regulations for the disposal of chemical waste.
Emergency Procedures
Spills:
-
Alert others: Immediately notify colleagues in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety glasses. If there is a risk of dust, wear a respirator.
-
Contain the spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an appropriate chemical spill kit to absorb the material.
-
Clean the area: Carefully clean the spill area, working from the outside in.
-
Dispose of waste: Collect all cleanup materials in a labeled hazardous waste container.
-
Report the spill: Report the incident to your supervisor and EHS department.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C27H44O2 | CID 3247054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Choosing the Right Glove Material: Guide to Chemical Protection [droppe.com]
- 5. Nitrile Gloves: Safe, Durable & Eco-Friendly [intcoglove.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. Glove Materials | Sempermed Gloves [sempermed.com]
- 8. pppmag.com [pppmag.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
